molecular formula C9H17N5O B1666117 Atraton CAS No. 1610-17-9

Atraton

Numéro de catalogue: B1666117
Numéro CAS: 1610-17-9
Poids moléculaire: 211.26 g/mol
Clé InChI: PXWUKZGIHQRDHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Atraton is a triazine herbicide intended to control weeds in a variety of crops. Triazines herbicides act by inhibiting photosynthesis in all organisms with oxygen-evolving photosystems.>This compound is a diamino-1,3,5-triazine that is N-ethyl-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine substituted by a methoxy group at position 6. It is an agrochemical used as a herbicide. It has a role as an environmental contaminant, a xenobiotic, an agrochemical and a herbicide. It is a diamino-1,3,5-triazine and a methoxy-1,3,5-triazine.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
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InChI

InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWUKZGIHQRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037493
Record name Atraton
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Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1610-17-9
Record name Atraton
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Record name Atraton [ISO]
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Record name Atraton
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Record name Atraton
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Record name Atraton
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Record name ATRATON
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Atraton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton is a triazine herbicide that effectively controls a wide range of broadleaf and grassy weeds. Its primary mechanism of action involves the potent and specific inhibition of photosynthesis at the level of Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal activity, detailing its interaction with the D1 protein of the PSII complex, the kinetics of this inhibition, and the resulting physiological consequences for the target plant. This document also outlines key experimental protocols for studying the mechanism of action of this compound and similar herbicides, and presents quantitative data from related compounds to provide a framework for understanding its potency.

Introduction

This compound, a member of the methoxy-triazine class of herbicides, has been utilized in agriculture for the control of unwanted vegetation.[1] Like other triazine herbicides, its efficacy is rooted in its ability to disrupt the fundamental process of photosynthesis, which is essential for plant survival.[2] Understanding the precise mechanism of action at a molecular level is crucial for the development of new, more selective herbicides, for managing herbicide resistance, and for assessing the environmental impact of these compounds. This guide synthesizes the current knowledge on the mechanism of action of this compound and related triazine herbicides, with a focus on the technical details relevant to researchers in plant science and herbicide development.

The Molecular Target of this compound: Photosystem II

The primary target of this compound is the Photosystem II (PSII) complex, a multi-protein complex embedded in the thylakoid membranes of chloroplasts.[3] PSII plays a critical role in the light-dependent reactions of photosynthesis, where it utilizes light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain to generate ATP and NADPH, the energy and reducing power necessary for carbon fixation.

This compound specifically targets the D1 protein , a core subunit of the PSII reaction center.[1] The D1 protein contains the binding site for the secondary plastoquinone (B1678516) acceptor, QB.[1] The binding of plastoquinone to this site is a crucial step in the photosynthetic electron transport chain.

The Photosynthetic Electron Transport Chain

The flow of electrons in the light-dependent reactions of photosynthesis is a finely tuned process. The following diagram illustrates the key components of the photosynthetic electron transport chain and the point of inhibition by this compound.

Photosynthetic_Electron_Transport_Chain cluster_PSII Photosystem II (PSII) cluster_Cytb6f Cytochrome b₆f Complex cluster_PSI Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo Light Energy (Photon) QA Qₐ (Plastoquinone) Pheo->QA e⁻ QB_site Q₈ Site (D1 Protein) QA->QB_site e⁻ Cytb6f Cyt b₆f QB_site->Cytb6f e⁻ (via Plastoquinol) PC Plastocyanin Cytb6f->PC e⁻ P700 P700 PC->P700 e⁻ Fd Ferredoxin P700->Fd e⁻ Light Energy (Photon) NADPH NADP⁺ + H⁺ → NADPH Fd->NADPH This compound This compound This compound->QB_site Inhibition H2O 2H₂O → 4H⁺ + 4e⁻ + O₂

Caption: The photosynthetic electron transport chain and the site of inhibition by this compound.

Mechanism of Inhibition: Competitive Binding

This compound functions as a competitive inhibitor, vying with plastoquinone (PQ) for the QB binding site on the D1 protein.[4] When this compound occupies this site, it physically blocks the binding of plastoquinone, thereby halting the transfer of electrons from the primary quinone acceptor, QA, to QB.[4] This blockage has two major consequences:

  • Cessation of ATP and NADPH Production: The interruption of the electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the lack of electron flow to Photosystem I (PSI) halts the production of NADPH.[2] Without ATP and NADPH, the plant cannot fix carbon dioxide to produce sugars, leading to starvation.[4]

  • Generation of Reactive Oxygen Species (ROS): The blockage of electron transport leads to an over-reduction of the QA molecule. This highly energetic state can lead to the formation of triplet chlorophyll (B73375), which in turn reacts with molecular oxygen to produce highly damaging reactive oxygen species (ROS), such as singlet oxygen.[5] These ROS cause lipid peroxidation, membrane damage, and ultimately, cell death, leading to the characteristic symptoms of chlorosis and necrosis seen in treated plants.[5]

The following diagram illustrates the competitive inhibition mechanism at the QB binding site.

Competitive_Inhibition cluster_D1 D1 Protein (Q₈ Binding Site) D1_Site Binding Site Electron_Flow Electron Flow Resumes D1_Site->Electron_Flow Leads to Inhibition Electron Flow Blocked (ROS Production) D1_Site->Inhibition Leads to Plastoquinone Plastoquinone (PQ) Plastoquinone->D1_Site Binds This compound This compound This compound->D1_Site Competitively Binds

Caption: Competitive inhibition of plastoquinone binding by this compound at the D1 protein.

Molecular Interactions

The binding of triazine herbicides to the D1 protein is a highly specific interaction governed by non-covalent forces. While the crystal structure of this compound bound to the D1 protein is not available, studies on the closely related triazine herbicide, atrazine (B1667683), have elucidated the key amino acid residues involved in the binding pocket. These interactions are expected to be highly conserved for this compound. The key residues include:

  • Serine 264 (Ser264): Forms a hydrogen bond with the alkylamino side chain of the triazine. Mutations in this residue are known to confer resistance to triazine herbicides.

  • Histidine 215 (His215): Forms a hydrogen bond with the triazine ring.

  • Phenylalanine 265 (Phe265): Involved in hydrophobic interactions with the herbicide molecule.

Quantitative Data

The potency of a herbicide is typically quantified by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). While specific data for this compound's inhibition of Photosystem II is limited in the public domain, data from related triazine herbicides and a general toxicity assay for this compound provide valuable context.

CompoundAssaySystemValueReference
This compound Microtox Assay (Bioluminescence Inhibition)Vibrio fischeriEC50: 36.96 mg/L[6]
Atrazine Photosynthesis Inhibition (14C uptake)Potamogeton perfoliatusI50: 95 µg/L[7]
Atrazine Photosynthesis Inhibition (14C uptake)Myriophyllum spicatumI50: 95 µg/L[7]
Atrazine Photosynthesis Inhibition (14C uptake)Ruppia maritimaI50: 95 µg/L[7]
Atrazine Photosynthesis Inhibition (14C uptake)Zannichellia palustrisI50: 95 µg/L[7]
Terbuthylazine (B1195847) PSII Inhibition (DPIP Photoreduction)Pea ThylakoidsI50: 1-2 x 10-7 M[8]
Diuron (Urea Herbicide) PSII Inhibition (DPIP Photoreduction)Pea ThylakoidsI50: 7-8 x 10-8 M[8]

Note: The EC50 value for this compound from the Microtox assay reflects general toxicity to a bacterial system and is not a direct measure of PSII inhibition. The I50 values for atrazine and terbuthylazine provide an estimate of the potency of closely related triazine herbicides on plant photosynthesis.

Experimental Protocols

The study of the mechanism of action of Photosystem II inhibiting herbicides involves a variety of biophysical and biochemical techniques. Below are outlines of key experimental protocols.

Chlorophyll a Fluorescence Measurement (OJIP Test)

This non-invasive technique is a powerful tool for assessing the efficiency of Photosystem II and detecting the effects of PSII-inhibiting herbicides. The OJIP transient is a polyphasic rise in chlorophyll fluorescence upon illumination of a dark-adapted sample.

Objective: To measure the effect of this compound on the quantum efficiency of PSII.

Methodology:

  • Plant Material and Treatment: Grow susceptible plants (e.g., Arabidopsis thaliana, spinach) under controlled conditions. Apply this compound at various concentrations.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all reaction centers are open.[9]

  • Measurement: Use a portable fluorometer (e.g., a Handy-PEA) to apply a saturating pulse of light and record the fluorescence induction curve (OJIP transient).[9]

  • Data Analysis: Analyze the shape of the OJIP curve and calculate various fluorescence parameters. A rapid rise to the 'J' step is characteristic of PSII acceptor side inhibition. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that is reduced in the presence of PSII inhibitors.[10][11]

Chlorophyll_Fluorescence_Workflow Start Plant Treatment with this compound Dark_Adaptation Dark Adaptation (30 min) Start->Dark_Adaptation Measurement Measure OJIP Transient (Saturating Light Pulse) Dark_Adaptation->Measurement Data_Analysis Analyze Fluorescence Parameters (e.g., Fv/Fm, J-step) Measurement->Data_Analysis Conclusion Quantify PSII Inhibition Data_Analysis->Conclusion

Caption: Experimental workflow for chlorophyll a fluorescence measurement.

DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport through PSII by using an artificial electron acceptor, 2,6-dichlorophenolindophenol (DPIP), which changes color upon reduction.

Objective: To quantify the inhibitory effect of this compound on PSII electron transport.

Methodology:

  • Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach, peas).

  • Reaction Mixture: Prepare a reaction mixture containing isolated thylakoids, a buffer, and DPIP.

  • Herbicide Treatment: Add varying concentrations of this compound to the reaction mixtures.

  • Measurement: Expose the samples to light and measure the decrease in absorbance of DPIP at 600 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of DPIP photoreduction for each this compound concentration and determine the IC50 value.[8]

Radiolabeled Herbicide Binding Assay

This assay directly measures the binding of a radiolabeled herbicide to its target site. A competition assay with a known radiolabeled ligand can be used to determine the binding affinity of an unlabeled competitor like this compound.

Objective: To determine the binding affinity (Ki) of this compound to the D1 protein.

Methodology:

  • Thylakoid Preparation: Isolate thylakoid membranes.

  • Incubation: Incubate the thylakoid membranes with a constant concentration of a radiolabeled PSII inhibitor (e.g., [14C]atrazine or [3H]diuron) and a range of concentrations of unlabeled this compound.

  • Separation: Separate the bound from the free radioligand by centrifugation or filtration.

  • Quantification: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand by this compound and calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the inhibition of photosynthetic electron transport in Photosystem II. By competitively binding to the QB site on the D1 protein, this compound effectively blocks the production of ATP and NADPH and induces oxidative stress, leading to the death of susceptible plants. The technical guide provided here offers a detailed overview of this mechanism, supported by data from related compounds and outlines of key experimental protocols for its investigation. Further research focusing on obtaining specific quantitative data for this compound and high-resolution structural information of its interaction with the D1 protein will provide a more complete understanding of its herbicidal activity and aid in the development of future weed management strategies.

References

An In-depth Technical Guide to the Core Chemical Structure and Properties of Atraton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of Atraton. The information is intended for researchers, scientists, and professionals involved in drug development and environmental science. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are described. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows.

Chemical Identity and Structure

This compound, a member of the triazine class of herbicides, is chemically designated as N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine.[1][2] Its structure is characterized by a triazine ring substituted with ethylamino, isopropylamino, and methoxy (B1213986) groups.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine[2]
CAS Number 1610-17-9[1][3]
PubChem CID 15359[2]
Molecular Formula C₉H₁₇N₅O[1][3]
SMILES CCNC1=NC(=NC(=N1)OC)NC(C)C
InChI InChI=1S/C9H17N5O/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)[1]
InChIKey PXWUKZGIHQRDHL-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationships between these key chemical identifiers.

Atraton_Identifiers This compound This compound IUPAC IUPAC Name: 4-N-ethyl-6-methoxy-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine This compound->IUPAC CAS CAS Number: 1610-17-9 This compound->CAS Formula Molecular Formula: C₉H₁₇N₅O This compound->Formula SMILES SMILES: CCNC1=NC(=NC(=N1)OC)NC(C)C Formula->SMILES InChI InChI: InChI=1S/C9H17N5O/... SMILES->InChI InChIKey InChIKey: PXWUKZGIHQRDHL-UHFFFAOYSA-N InChI->InChIKey

This compound's core chemical identifiers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate and biological activity. The following table summarizes key properties. It is important to note that some of these values are estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 211.26 g/mol [3]
Appearance Solid[4]
Boiling Point 350.95°C (rough estimate)[4]
Water Solubility 1.67 g/L at 25°C[4]
Vapor Pressure 3.9E-05 mmHg at 25°C[4]
pKa 4.31 ± 0.41 (Predicted)[4]
LogP (Octanol-Water Partition Coefficient) 2.7[2]

Mechanism of Action: Photosynthesis Inhibition

This compound functions as a herbicide by inhibiting photosynthesis in susceptible plants.[5] Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

This compound binds to the D1 quinone-binding protein within PSII.[6] This binding blocks the attachment of plastoquinone, the native electron acceptor.[6] The interruption of electron flow from PSII halts the production of ATP and NADPH, which are essential energy carriers for the Calvin cycle where carbon dioxide is converted into sugars.[7] The blockage of the electron transport chain also leads to the formation of reactive oxygen species, causing rapid cellular damage and ultimately leading to the death of the plant.[6]

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.

Photosynthesis_Inhibition cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ PSII->O2 2H⁺ + ½O₂ Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ PSI Photosystem I (PSI) PC->PSI e⁻ Fd Ferredoxin PSI->Fd e⁻ NADP_reductase NADP+ Reductase Fd->NADP_reductase e⁻ NADPH NADPH NADP_reductase->NADPH Light1 Light Light1->PSII H2O H₂O H2O->PSII This compound This compound This compound->PSII Inhibits NADP NADP+ NADP->NADP_reductase

Inhibition of Photosystem II by this compound.

Metabolic Pathways

The environmental degradation of this compound, similar to other triazine herbicides, is an important consideration. While specific metabolic pathways for this compound are not extensively detailed, the metabolism of the closely related herbicide, Atrazine, in microorganisms provides a valuable model. The primary routes of degradation involve enzymatic reactions that modify the side chains and ultimately cleave the triazine ring.

In bacteria such as Pseudomonas sp., the degradation of Atrazine, and likely this compound, proceeds through a series of hydrolytic reactions catalyzed by a suite of enzymes (AtzA, AtzB, AtzC, etc.).[8] These reactions involve the sequential removal of the ethylamino and isopropylamino groups, followed by the cleavage of the triazine ring to yield cyanuric acid, which is further metabolized to ammonia (B1221849) and carbon dioxide.[8]

Toxicological Profile

Table 3: Acute Toxicity Data for the Related Compound Atrazine

SpeciesRouteLD50Source
RatOral3090 mg/kg[2]
MouseOral1750 mg/kg[2]
RabbitOral750 mg/kg[2]
RabbitDermal7500 mg/kg[2]
RatDermal>3000 mg/kg[2]

Experimental Protocols

General Protocol for Determination of Physicochemical Properties

Detailed experimental protocols for determining the physicochemical properties of this compound are not widely published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such characterizations.

  • Melting Point: Determined using a capillary melting point apparatus (OECD Guideline 102). A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is recorded.

  • Boiling Point: Can be determined using ebulliometry or distillation methods (OECD Guideline 103). The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured.

  • Water Solubility: The flask method or column elution method can be employed (OECD Guideline 105). A saturated solution of the compound in water is prepared at a constant temperature, and the concentration of the dissolved substance is determined analytically, often by HPLC.

  • Octanol-Water Partition Coefficient (LogP): Typically determined using the shake-flask method (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Protocol for Acute Oral Toxicity (LD50) Determination

The following is a generalized protocol for determining the acute oral LD50 of a chemical substance, based on OECD Guideline 423 (Acute Toxic Class Method). This method uses a stepwise procedure with a small number of animals.

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used for the initial test.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A single dose is administered to the animals by oral gavage.

  • Stepwise Dosing Procedure:

    • A single animal is dosed at a starting dose level (e.g., 300 mg/kg).

    • If the animal survives, two additional animals are dosed at the same level.

    • If the first animal dies, the next animal is dosed at a lower level.

    • This process is continued in a stepwise manner with a few animals at each step, adjusting the dose level up or down based on the observed mortality.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed. The method provides a range for the LD50 and a classification of the substance's toxicity.

The workflow for a typical LD50 determination is depicted in the diagram below.

LD50_Workflow start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization dose_prep Prepare Test Substance in Vehicle acclimatization->dose_prep dosing Administer Single Oral Dose (Stepwise Procedure) dose_prep->dosing observation Observe Animals for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation data_analysis Analyze Mortality Data observation->data_analysis ld50_estimation Estimate LD50 Range and Toxicity Class data_analysis->ld50_estimation end End ld50_estimation->end

Generalized workflow for LD50 determination.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of this compound. The data presented, including that of the related compound Atrazine, offers valuable insights for researchers in the fields of agricultural science, environmental toxicology, and drug development. The provided experimental protocols serve as a foundation for further investigation into the properties and effects of this and similar triazine compounds.

References

Ecotoxicology of Atraton in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a methoxy-1,3,5-triazine herbicide and a metabolite of atrazine (B1667683), is recognized as an environmental contaminant.[1] Despite its presence in aquatic systems, a comprehensive body of research detailing its specific ecotoxicological effects is markedly limited. This technical guide synthesizes the currently available data on the aquatic ecotoxicology of this compound, outlines standard experimental protocols relevant to its assessment, and discusses potential mechanisms of action based on related triazine compounds. Due to the scarcity of this compound-specific studies, this guide also highlights significant data gaps and provides context by referencing the more extensively studied parent compound, atrazine. This document is intended to serve as a foundational resource for researchers and professionals engaged in environmental risk assessment and the development of compounds with potential aquatic impact.

Introduction

This compound is a diamino-1,3,5-triazine that was previously used as an herbicide for non-agricultural vegetation control.[1][2] As a metabolite of the widely used herbicide atrazine, its potential to enter aquatic ecosystems through runoff and leaching is a concern.[3] While the environmental fate and ecotoxicology of atrazine are well-documented, specific data for this compound are sparse.[3][4][5][6][7][8][9] Understanding the potential hazards of this compound to aquatic life is crucial for a complete environmental risk assessment of triazine herbicides. This guide aims to consolidate the available quantitative data, describe relevant experimental methodologies, and explore potential toxicological pathways.

Quantitative Ecotoxicological Data

The available quantitative data on the aquatic toxicity of this compound is limited to a single study on the marine bacterium Vibrio fischeri. Further research is critically needed to establish the toxicity profile of this compound across different trophic levels, including fish, invertebrates, and algae.

Table 1: Acute Toxicity of this compound to Aquatic Microorganisms

Test OrganismEndpointExposure DurationResult (mg/L)Reference
Vibrio fischeriEC50 (Inhibition of bioluminescence)Not Specified36.96[10]

Experimental Protocols

Standardized ecotoxicological testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data. The following are detailed methodologies for key experiments that are applicable to assessing the aquatic toxicity of this compound.

Microbial Acute Toxicity Test: Vibrio fischeri (Microtox® Assay)

This test assesses the acute toxicity of a substance by measuring its effect on the light output of the luminescent bacterium Vibrio fischeri.[11]

  • Test Organism: Freeze-dried Vibrio fischeri are rehydrated prior to use.[11]

  • Principle: The test measures the inhibition of bioluminescence, which is an indicator of metabolic disruption in the bacteria.[12]

  • Procedure:

    • A dilution series of the test substance (this compound) is prepared.

    • The bacterial suspension is exposed to the different concentrations of the test substance.

    • The light output is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[11]

    • The percentage of light inhibition relative to a control is calculated for each concentration.

  • Endpoint: The primary endpoint is the EC50, the effective concentration that causes a 50% reduction in light emission.[11]

Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.[13][14][15]

  • Test Organism: Young daphnids (less than 24 hours old) are used.[13]

  • Principle: The test determines the concentration of a substance that immobilizes 50% of the exposed daphnids over a 48-hour period.[15]

  • Procedure:

    • At least five concentrations of the test substance are prepared in a geometric series.[16]

    • Daphnids are introduced into the test solutions and a control.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.[17]

    • Water quality parameters (pH, temperature, dissolved oxygen) are monitored.

  • Endpoint: The 48-hour EC50 for immobilization is calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[13]

Fish Acute Toxicity Test (OECD 203)

This test assesses the acute lethal toxicity of a substance to fish.[16][18][19][20]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[20][21]

  • Principle: The test determines the concentration of a substance that is lethal to 50% of the exposed fish over a 96-hour period.[19]

  • Procedure:

    • Fish are exposed to at least five concentrations of the test substance in a geometric series.[16]

    • Mortality is recorded at 24, 48, 72, and 96 hours.[19]

    • Observations for sublethal effects (e.g., erratic swimming, lethargy) are also made.[18]

    • The test can be static, semi-static, or flow-through.

  • Endpoint: The 96-hour LC50 (lethal concentration for 50% of the fish) is determined.[16]

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae.[1][22][23][24]

  • Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata.[1]

  • Principle: The test measures the inhibition of algal growth over a 72-hour exposure period.[23]

  • Procedure:

    • Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated under constant light and temperature for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Endpoint: The primary endpoint is the EC50 for growth rate inhibition. The NOEC and LOEC are also determined.

Potential Signaling Pathways and Mechanisms of Action

There is a significant lack of research on the specific signaling pathways affected by this compound in aquatic organisms. However, based on studies of the parent compound, atrazine, and other triazine herbicides, two primary mechanisms of toxicity are plausible: inhibition of photosynthesis in primary producers and induction of oxidative stress in fauna.

Inhibition of Photosynthesis

Triazine herbicides are known to inhibit photosynthesis in aquatic plants and algae.[8][10] They act by blocking the electron transport chain in photosystem II (PSII), thereby disrupting the conversion of light energy into chemical energy.[3] This leads to a reduction in growth and can have cascading effects on the entire aquatic food web.[9]

G cluster_photosynthesis Photosynthesis Inhibition by Triazines Light_Energy Light Energy PSII Photosystem II (PSII) Light_Energy->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Electron Flow ATP_NADPH_Production ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH_Production Carbon_Fixation Carbon Fixation (Growth) ATP_NADPH_Production->Carbon_Fixation This compound This compound This compound->Electron_Transport_Chain Blocks Electron Flow G cluster_oxidative_stress Induction of Oxidative Stress Atraton_Exposure This compound Exposure ROS_Production Increased Reactive Oxygen Species (ROS) Production Atraton_Exposure->ROS_Production Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS_Production->Oxidative_Damage Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT) Antioxidant_Defense->ROS_Production Counteracts Cellular_Dysfunction Cellular Dysfunction & Toxicity Oxidative_Damage->Cellular_Dysfunction

References

Environmental Fate and Transport of Atraton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Quantitative data on the environmental fate and transport of Atraton is limited in publicly available scientific literature. Much of the understanding of its behavior is extrapolated from the closely related and more extensively studied herbicide, atrazine (B1667683). This guide synthesizes the available information on this compound and utilizes atrazine as a surrogate to discuss key environmental processes, with clear indications of when atrazine data is being used.

Introduction

This compound (CAS No. 1610-17-9) is a methoxytriazine herbicide used for the control of grassy and broadleaved weeds in non-agricultural areas.[1][2] Like other triazine herbicides, its environmental persistence, mobility, and potential for off-site transport are of interest to researchers and environmental scientists.[2] Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological risks.

This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of this compound. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. These properties influence its solubility in water, its potential to volatilize, and its tendency to sorb to soil particles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₇N₅O[3]
Molecular Weight 211.26 g/mol [3]
Water Solubility Moderately soluble[1]
Vapor Pressure Non-volatile[1]
Log P (Octanol-Water Partition Coefficient) < 3[4]

Environmental Fate

The fate of this compound in the environment is determined by a combination of transport and transformation processes. These include degradation (biotic and abiotic), sorption to soil and sediment, and potential bioaccumulation.

Degradation

Degradation is the breakdown of a chemical into simpler compounds. For this compound, this can occur through biological processes (biodegradation) and non-biological processes such as photolysis and hydrolysis (abiotic degradation).

Photodegradation: this compound can undergo photodegradation in aqueous solutions. Studies have shown that sensitized photolysis of this compound can yield de-N-alkylated and de-NN'-dialkylated products, as well as the corresponding hydroxy-triazines.[5] One known environmental transformation product of this compound is Atrazine-2-hydroxy.[3]

Hydrolysis: While specific hydrolysis data for this compound is scarce, for the related compound atrazine, hydrolysis is a significant degradation pathway, particularly under acidic or basic conditions. Manganese dioxide, a common soil constituent, has been shown to catalyze the hydrolysis of atrazine to hydroxyatrazine.[1]

Information on the biodegradation of this compound is limited. However, studies on atrazine indicate that microbial degradation is a primary dissipation mechanism in soil and water.[6][7] Common bacterial genera capable of degrading atrazine include Arthrobacter, Pseudomonas, and Agrobacterium.[6][7] The degradation of atrazine typically proceeds through N-dealkylation, dechlorination, and cleavage of the triazine ring.[7] Given the structural similarity, it is plausible that similar microbial pathways could be involved in the degradation of this compound.

The following diagram illustrates a generalized degradation pathway for triazine herbicides like atrazine, which can be considered a plausible model for this compound degradation in the absence of specific data.

G This compound This compound Dealkylated_Metabolites De-N-alkylated and De-NN'-dialkyl Metabolites This compound->Dealkylated_Metabolites Biodegradation / Photodegradation Hydroxyatrazine Hydroxyatrazine This compound->Hydroxyatrazine Hydrolysis / Biodegradation Ring_Cleavage_Products Ring Cleavage Products (e.g., CO2, NH3) Dealkylated_Metabolites->Ring_Cleavage_Products Further Biodegradation Hydroxyatrazine->Ring_Cleavage_Products Further Biodegradation

A generalized degradation pathway for this compound.
Environmental Transport

The movement of this compound through the environment is influenced by its sorption characteristics and the physical properties of the environmental compartments.

Sorption to soil and sediment particles can significantly retard the movement of this compound in the environment. The extent of sorption is typically quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

Table 2: Soil Sorption Coefficients (Data for Atrazine as a surrogate)

CoefficientValue RangeFactors InfluencingSource
Kd (L/kg) 0.2 - 25Soil pH, organic matter content, clay content[8]
Koc (L/kg) 39 - 155Primarily organic carbon content[8]

Higher Kd and Koc values indicate stronger sorption and less mobility. The mobility of atrazine, and likely this compound, is expected to be higher in sandy soils with low organic matter and lower in clay soils with high organic matter content.

The following diagram illustrates the logical relationship of factors affecting soil mobility.

G Mobility Potential for Leaching (Mobility) Sorption Sorption to Soil (Kd, Koc) Sorption->Mobility inversely proportional to OM Soil Organic Matter OM->Sorption increases Clay Clay Content Clay->Sorption increases pH Soil pH pH->Sorption influences

Factors influencing the soil mobility of this compound.

Due to its moderate water solubility and potential for moderate sorption, this compound may be susceptible to transport from treated areas via leaching through the soil profile into groundwater or through surface runoff into adjacent water bodies. The extent of this transport will depend on soil type, rainfall intensity, and agricultural practices.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure (e.g., water, food). The Bioconcentration Factor (BCF) is a measure of the extent of chemical accumulation in an organism from water.

Based on its Log P value of less than 3, this compound is considered to have a low risk of bioaccumulation.[4]

Table 3: Bioaccumulation Potential (Qualitative)

ParameterAssessmentRationaleSource
Bioconcentration Factor (BCF) Low riskBased on Log P < 3[4]

Experimental Protocols

Degradation Studies

Protocol for Determining Biodegradation in Soil (based on OECD Guideline 307):

  • Test System: Aseptically collected soil samples with known physicochemical properties are used.

  • Test Substance: ¹⁴C-labeled this compound is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

  • Sampling and Analysis: At various time intervals, soil samples are extracted with an appropriate solvent (e.g., acetonitrile (B52724), methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

  • Mineralization: The amount of ¹⁴CO₂ evolved is trapped in an alkaline solution and measured by liquid scintillation counting to determine the extent of mineralization.

  • Data Analysis: The degradation rate of this compound is calculated by fitting the concentration data to a kinetic model (e.g., first-order kinetics) to determine the half-life (DT₅₀).

The workflow for a typical soil degradation study is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Soil_Collection Soil Collection and Characterization Spiking Spiking with ¹⁴C-Atraton Soil_Collection->Spiking Incubation Controlled Incubation (Temperature, Moisture) Spiking->Incubation Sampling Periodic Sampling Incubation->Sampling LSC ¹⁴CO₂ Trapping and LSC Incubation->LSC Evolved ¹⁴CO₂ Extraction Solvent Extraction Sampling->Extraction HPLC HPLC-Radiometric Analysis Extraction->HPLC Kinetics Degradation Kinetics (DT₅₀) HPLC->Kinetics Metabolites Metabolite Identification HPLC->Metabolites

Workflow for a soil biodegradation study.
Sorption Studies

Protocol for Determining Soil-Water Partition Coefficient (Kd) (based on OECD Guideline 106):

  • Test System: Soil samples with varying organic carbon content and texture are used.

  • Test Substance: A solution of this compound in a 0.01 M CaCl₂ solution is prepared.

  • Equilibration: A known mass of soil is mixed with a known volume of the this compound solution in a centrifuge tube. The tubes are agitated on a shaker for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

  • Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound remaining in the aqueous phase is determined by a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd is then calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the organic carbon content of the soil.

Analytical Methods

The determination of this compound in environmental samples can be achieved using various chromatographic techniques. A study by Yilmaz and Arslan (2021) describes a method for the determination of this compound in irrigation canal water and soil samples by gas chromatography-mass spectrometry (GC-MS).[9] The general steps involved are:

  • Sample Preparation:

    • Water Samples: Solid-phase extraction (SPE) can be used to concentrate the analyte from the water sample.

    • Soil Samples: Solvent extraction (e.g., with acetonitrile or methanol) is used to extract this compound from the soil matrix. A clean-up step, such as dispersive solid-phase extraction (d-SPE), may be necessary to remove interfering substances.

  • Instrumental Analysis: The concentrated extract is injected into a GC-MS system for separation and quantification.

  • Quantification: Quantification is typically performed using an external or internal standard calibration curve.

Conclusion

The environmental fate and transport of this compound are governed by a complex interplay of degradation, sorption, and transport processes. While specific quantitative data for this compound are sparse, the extensive knowledge base for the structurally similar herbicide atrazine provides a valuable framework for understanding its likely environmental behavior. This compound is expected to be moderately persistent, with mobility being highly dependent on soil properties. Its potential for bioaccumulation is considered low. Further research is needed to generate specific data for this compound to refine its environmental risk assessment. The experimental protocols outlined in this guide provide a basis for conducting such studies.

References

The Environmental Fate of Atraton: A Technical Guide to its Degradation Pathways in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton, a methoxy-1,3,5-triazine herbicide, shares structural similarities with the more extensively studied atrazine (B1667683). Understanding its environmental persistence and degradation is crucial for assessing its ecological impact and ensuring water and soil safety. This technical guide provides an in-depth analysis of the known and inferred degradation pathways of this compound in both terrestrial and aquatic environments. Drawing upon available literature and comparative data from its analogue, atrazine, this document outlines the key biotic and abiotic processes that govern the transformation of this compound, its primary degradation products, and the methodologies employed in its study.

Core Degradation Pathways

The degradation of this compound, like other triazine herbicides, is a multifaceted process involving both biological and chemical transformations. The primary routes of degradation include microbial metabolism, photodegradation, and hydrolysis. These processes lead to the formation of various transformation products, altering the compound's structure and environmental behavior.

Biotic Degradation

Microbial activity is a significant driver of this compound degradation in soil and, to a lesser extent, in water. Soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and nitrogen, leading to its breakdown. The primary biotic degradation pathways are believed to be analogous to those of atrazine and involve two main enzymatic processes:

  • N-dealkylation: This involves the removal of the ethyl and isopropyl groups from the triazine ring. This process is a major degradation route for many triazine herbicides and is carried out by a variety of soil microorganisms.[1] Stepwise dealkylation of this compound would lead to the formation of deethylthis compound and deisopropylthis compound. Further dealkylation would result in didealkylthis compound.

  • Demethoxylation and Hydroxylation: The methoxy (B1213986) group at the C-2 position of the triazine ring can be replaced by a hydroxyl group, a reaction that can be microbially mediated. This results in the formation of hydroxythis compound, which is structurally identical to the atrazine degradation product, hydroxyatrazine.

Abiotic Degradation

This compound is also subject to degradation through non-biological processes, primarily photodegradation and chemical hydrolysis.

  • Photodegradation: Exposure to sunlight can induce the breakdown of this compound, particularly in aqueous environments. Sensitized photolysis of this compound has been shown to yield de-N-alkylated and de-NN'-dialkylated products, as well as the corresponding hydroxy-triazine (hydroxythis compound)[2]. The photochemical stability of methoxy-1,3,5-triazines like this compound is generally lower than their chloro- and methylthio- counterparts[2].

  • Chemical Hydrolysis: While generally a slower process for triazines in neutral pH environments, hydrolysis can contribute to this compound degradation, especially under acidic or alkaline conditions. This process involves the replacement of the methoxy group with a hydroxyl group, leading to the formation of hydroxythis compound.

Key Degradation Products

Based on photodegradation studies of this compound and by analogy with atrazine degradation, the following are the primary expected transformation products of this compound in soil and water:

  • Deethylthis compound (DEA-atraton): Formed through the removal of the ethyl group.

  • Deisopropylthis compound (DIA-atraton): Formed through the removal of the isopropyl group.

  • Didealkylthis compound (DAA-atraton): Formed through the removal of both the ethyl and isopropyl groups.

  • Hydroxythis compound (HA-atraton): Formed through the replacement of the methoxy group with a hydroxyl group. It is noteworthy that this compound itself has been identified as a metabolite of atrazine in some biological systems, highlighting the close relationship between their transformation pathways[3].

Quantitative Data on Degradation

Specific quantitative data on the degradation kinetics of this compound in soil and water are scarce in publicly available literature. However, comparative studies and data from the closely related herbicide atrazine can provide valuable insights. The degradation rate of triazine herbicides is influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, and moisture.

ParameterAtrazine (for comparison)This compound (Inferred)Reference
Soil Half-life (t½) Highly variable, ranging from 17 to 204 days depending on conditions.Expected to be in a similar range, potentially slightly faster due to the reactivity of the methoxy group compared to the chloro group.[4]
Water Half-life (t½) Can be long, often exceeding 200 days in the absence of significant microbial activity or photolytic conditions.Likely to be shorter than atrazine under photolytic conditions due to lower photochemical stability.[2][4][5]

Table 1: Comparative Degradation Half-lives of Atrazine and Inferred Half-life for this compound.

Experimental Protocols

The study of this compound degradation in soil and water involves a series of established experimental protocols. These methodologies are generally applicable to triazine herbicides and can be adapted for specific research needs.

Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in a specific soil type under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect soil from the desired location and depth. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

  • Spiking: Treat a known mass of soil with a standard solution of this compound to achieve a desired concentration. A carrier solvent (e.g., methanol) is typically used and allowed to evaporate.

  • Incubation: Place the treated soil in incubation vessels (e.g., biometer flasks) and adjust the moisture content to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at a constant temperature (e.g., 25°C). Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Sampling: At predetermined time intervals, collect soil subsamples from the incubation vessels.

  • Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., methanol, acetonitrile, or a mixture). Techniques such as sonication or shaking are used to ensure efficient extraction.

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the concentration of this compound and its metabolites over time. Calculate the degradation rate constant and half-life (t½) using appropriate kinetic models (e.g., first-order kinetics).

Water Degradation Study (Photodegradation)

Objective: To investigate the photodegradation rate and products of this compound in an aqueous solution.

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound of a known concentration in a suitable buffer to maintain a constant pH.

  • Irradiation: Place the solution in a photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp). Control the temperature of the solution. Include dark control samples to account for any degradation that is not light-induced.

  • Sampling: At regular time intervals, withdraw aliquots of the solution.

  • Analysis: Directly analyze the samples or after a solid-phase extraction (SPE) step to concentrate the analytes, using HPLC-UV/MS or GC-MS.

  • Data Analysis: Plot the concentration of this compound as a function of irradiation time to determine the photodegradation kinetics and calculate the half-life. Identify and quantify the formation of photoproducts.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound degradation, the following diagrams have been generated using the DOT language.

Atraton_Degradation_Pathways cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation This compound This compound Deethylthis compound Deethylthis compound This compound->Deethylthis compound N-dealkylation Deisopropylthis compound Deisopropylthis compound This compound->Deisopropylthis compound N-dealkylation Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Demethoxylation/ Hydroxylation Photoproducts De-N-alkyl & De-NN'-dialkyl products This compound->Photoproducts Photodegradation Hydroxyatraton_photo Hydroxythis compound This compound->Hydroxyatraton_photo Photodegradation/ Hydrolysis Didealkylthis compound Didealkylthis compound Deethylthis compound->Didealkylthis compound N-dealkylation Deisopropylthis compound->Didealkylthis compound N-dealkylation

Figure 1: Proposed degradation pathways of this compound in soil and water.

Experimental_Workflow_Soil start Soil Sample Collection & Preparation spiking This compound Spiking start->spiking incubation Incubation (Controlled Temp. & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC-UV/MS or GC-MS Analysis extraction->analysis data Data Analysis (Kinetics & Half-life) analysis->data

Figure 2: Experimental workflow for a soil degradation study.

Experimental_Workflow_Water start Aqueous Solution Preparation irradiation Photoreactor Irradiation (Simulated Sunlight) start->irradiation sampling Time-course Sampling irradiation->sampling analysis Direct Injection or SPE followed by HPLC/GC-MS sampling->analysis data Data Analysis (Kinetics & Photoproducts) analysis->data

Figure 3: Experimental workflow for a water photodegradation study.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by a combination of biotic and abiotic factors. While specific data on this compound remains limited, the well-documented degradation pathways of its structural analogue, atrazine, provide a robust framework for understanding its environmental fate. The primary transformation processes are N-dealkylation and demethoxylation/hydroxylation, leading to the formation of dealkylated metabolites and hydroxythis compound. Photodegradation is also a significant pathway, particularly in aqueous environments. Further research is warranted to generate specific kinetic data for this compound to refine environmental risk assessments and develop effective remediation strategies. The experimental protocols outlined in this guide provide a solid foundation for conducting such studies.

References

The Rise and Fall of a Photosynthesis Inhibitor: A Technical Guide to the Herbicide Atraton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a methoxy-s-triazine herbicide, emerged in the mid-20th century as a potent tool for weed management. Its efficacy stemmed from its ability to inhibit photosynthesis at the Photosystem II (PSII) complex, a mechanism of action shared with its more widely known analogue, atrazine (B1667683). This in-depth technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical synthesis, and environmental fate of this compound. Quantitative data on its toxicity and efficacy are presented in structured tables, and detailed protocols for key experimental assays are provided. Furthermore, this guide includes mandatory visualizations of the PSII inhibition pathway, a representative experimental workflow, and the degradation pathway of this compound, rendered using the DOT language. While once a significant player in the herbicide market, concerns over its environmental persistence have led to its obsolescence in many regions, offering a compelling case study in the lifecycle of a synthetic herbicide.

History and Development

This compound was first discovered in 1957 by H. Geiss and E. Knuusli in Switzerland and was subsequently developed and introduced by the Swiss company Geigy in 1958.[1][2] It belongs to the triazine class of herbicides, which became prominent in the mid-20th century for their selective control of broadleaf and grassy weeds.[3] this compound, alongside its close chemical relative atrazine (registered in 1958), quickly gained traction in agriculture, particularly for weed control in crops like corn and sugarcane.[4][5]

The primary application of this compound was for non-selective vegetation clearing in non-agricultural areas such as roadsides and railways.[6] However, like many triazine herbicides, its use has declined significantly in recent decades. Concerns over its persistence in soil and the potential for groundwater contamination led to increased regulatory scrutiny.[7] For instance, the European Union banned the use of atrazine in 2004 due to its consistent presence in groundwater exceeding regulatory limits.[7] While this compound is now considered obsolete in many countries, its history provides valuable insights into the development and environmental challenges of synthetic herbicides.[6]

Chemical Properties and Synthesis

This compound is chemically known as N-ethyl-6-methoxy-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine.[8] It is a colorless crystalline solid with moderate solubility in water.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number1610-17-9[8]
Molecular FormulaC₉H₁₇N₅O[8]
Molecular Weight211.26 g/mol [8]
Water Solubility1670 mg/L at 25°C[9]
AppearanceColorless crystalline solid[6]

The commercial production of this compound typically involves the reaction of cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738), followed by the substitution of the remaining chlorine atom with a methoxy (B1213986) group.[6]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of a triazine herbicide like this compound from cyanuric chloride is as follows:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction is typically carried out in a suitable solvent such as dioxane.[10]

  • First Substitution: Cyanuric chloride is dissolved in the solvent and cooled to 0-5°C. An equimolar amount of ethylamine is then added dropwise while maintaining the low temperature. The reaction is stirred for several hours.[10]

  • Second Substitution: Subsequently, an equimolar amount of isopropylamine is added dropwise to the reaction mixture, and the temperature is gradually raised to 30-40°C. The reaction is monitored by thin-layer chromatography (TLC).[10]

  • Methoxylation: To introduce the methoxy group, the resulting 2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine is reacted with methanol (B129727) under basic conditions.[6]

  • Purification: The final product, this compound, is then isolated and purified, often through crystallization.[6]

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, bases, and reaction times, may vary depending on the specific manufacturing process.

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Products CC Cyanuric Chloride Step1 Step 1: First Substitution (Reaction with Ethylamine) CC->Step1 EA Ethylamine EA->Step1 IPA Isopropylamine Step2 Step 2: Second Substitution (Reaction with Isopropylamine) IPA->Step2 MeOH Methanol Step3 Step 3: Methoxylation (Reaction with Methanol) MeOH->Step3 Base Base Base->Step3 Intermediate 2-chloro-4-ethylamino- 6-isopropylamino-1,3,5-triazine Step1->Intermediate This compound This compound Step3->this compound Step4 Step 4: Purification (Crystallization) Step4->this compound Technical-Grade This compound Intermediate->Step2 Intermediate->Step3 This compound->Step4

A simplified workflow for the commercial synthesis of this compound.

Mechanism of Action: Inhibition of Photosystem II

This compound, like other triazine herbicides, exerts its phytotoxic effects by inhibiting photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The primary site of action for this compound is the D1 protein within the PSII reaction center. This compound binds to the QB-binding niche on the D1 protein, thereby blocking the binding of plastoquinone, the native electron acceptor.[1] This interruption of the electron transport chain from QA to QB leads to a cascade of events:

  • Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy-rich molecules ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

  • Oxidative stress: The accumulation of highly energized electrons leads to the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular components.

  • Photoinhibition: The disruption of electron transport makes the PSII complex highly susceptible to damage from light energy.

Ultimately, these processes lead to the cessation of photosynthesis, cellular damage, and the death of the susceptible plant.

G cluster_psii Photosystem II (PSII) cluster_etc Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_site QB-binding site on D1 protein QA->QB_site e- PQ_pool Plastoquinone Pool QB_site->PQ_pool e- Block X Cyt_b6f Cytochrome b6f PQ_pool->Cyt_b6f e- PC Plastocyanin Cyt_b6f->PC e- PSI Photosystem I (PSI) PC->PSI e- Light Light Energy Light->P680 This compound This compound This compound->QB_site Block->PQ_pool Inhibition

Inhibition of electron transport in Photosystem II by this compound.

Efficacy and Application

This compound is a selective, systemic herbicide that can be applied both pre- and post-emergence.[2] It is primarily absorbed through the roots of plants and translocated upwards.[2] It is effective against a broad spectrum of annual broadleaf and grassy weeds.[2]

While specific dose-response data for this compound against a wide range of weeds is limited in recent literature due to its obsolete status, studies on the closely related atrazine provide insights into its efficacy. For example, atrazine has been shown to be effective against weeds such as Xanthium strumarium (common cocklebur) and Cleome viscosa.[11] In a study on sugarcane, atrazine applied at 2000 g a.i. per hectare demonstrated significant weed control efficiency.[11] Another study on maize showed that atrazine at 2 kg/ha provided effective weed control.[4]

Toxicology

This compound is classified as moderately toxic to mammals if ingested and is a recognized irritant.[6]

Table 2: Acute Toxicity of this compound and Related Triazines

CompoundOrganismEndpointValue (mg/L)Reference
This compound Vibrio fischeri (Microtox)EC₅₀36.96[12]
AtrazineVibrio fischeri (Microtox)EC₅₀39.87[12]
AtrazineRat (oral)LD₅₀672 - 1471[13]
Experimental Protocol: Microtox® Acute Toxicity Test

The Microtox® assay is a rapid, sensitive, and standardized bioassay that uses the bioluminescent bacterium Allivibrio fischeri to screen for acute toxicity.

  • Reagent Preparation: Freeze-dried Allivibrio fischeri reagent is reconstituted with a specially prepared, non-toxic reconstitution solution.[14] The bacterial suspension should be used within a few hours of preparation.

  • Sample Preparation: The test sample (e.g., this compound dissolved in a suitable solvent and diluted in water) is prepared in a series of dilutions. The osmotic pressure of the samples is adjusted to approximately 2% NaCl using an osmotic adjustment solution.[14]

  • Test Procedure:

    • The initial luminescence of the bacterial suspension is measured using a photometer.

    • The bacterial suspension is then exposed to the various dilutions of the test sample.

    • The luminescence is measured again after specific incubation times (typically 5 and 15 minutes) at a constant temperature (e.g., 15°C).[14]

  • Data Analysis: The decrease in luminescence is proportional to the toxicity of the sample. The data is used to calculate the EC₅₀ value, which is the effective concentration of the toxicant that causes a 50% reduction in the light output of the bacteria.[15]

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent Reconstitute Allivibrio fischeri Measure_I0 Measure Initial Luminescence (I₀) Reagent->Measure_I0 Sample Prepare Sample Dilutions & Adjust Osmotic Pressure Expose Expose Bacteria to Sample Sample->Expose Measure_I0->Expose Incubate Incubate (5 & 15 min) Expose->Incubate Measure_It Measure Final Luminescence (It) Incubate->Measure_It Calculate Calculate % Inhibition Measure_It->Calculate EC50 Determine EC₅₀ Calculate->EC50

A generalized workflow for the Microtox® Acute Toxicity Test.

Environmental Fate and Persistence

A significant factor contributing to the decline in this compound usage is its environmental persistence. Like atrazine, this compound can persist in soil for extended periods, with a half-life that can range from months to over a year depending on environmental conditions such as soil type, pH, temperature, and microbial activity.[16] Its moderate water solubility also makes it susceptible to leaching into groundwater and transport into surface water bodies.[16]

The degradation of this compound in the environment can occur through both biotic and abiotic processes. The primary degradation pathway involves the dealkylation of the ethyl and isopropyl side chains, followed by hydroxylation of the triazine ring to form hydroxyatrazine, which is less mobile and toxic. Further degradation can lead to the opening of the triazine ring.

G This compound This compound Deethyl Deethylthis compound This compound->Deethyl Dealkylation Deisopropyl Deisopropylthis compound This compound->Deisopropyl Dealkylation Hydroxy Hydroxyatrazine This compound->Hydroxy Hydroxylation Didealkyl Didealkylthis compound Deethyl->Didealkyl Dealkylation Deisopropyl->Didealkyl Dealkylation RingCleavage Ring Cleavage Products Hydroxy->RingCleavage Further Degradation Didealkyl->RingCleavage Further Degradation

A simplified degradation pathway for this compound in the environment.

Conclusion

This compound represents a significant chapter in the history of chemical weed control. Its development in the late 1950s provided an effective tool for managing unwanted vegetation. However, the very properties that made it effective—its stability and persistence—also led to its environmental downfall. The case of this compound underscores the critical importance of considering the entire lifecycle of a chemical, from its synthesis and efficacy to its long-term environmental fate and toxicological profile. For researchers and professionals in drug development and related fields, the story of this compound serves as a valuable lesson in the ongoing challenge of designing effective and environmentally benign chemical solutions.

References

Toxicological Profile of Atraton on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the toxicological effects of Atraton is limited as it is an obsolete herbicide.[1] Much of the available data is on the closely related and extensively studied triazine herbicide, Atrazine. This guide synthesizes the available data on this compound and leverages data from Atrazine to provide a comprehensive overview, clearly indicating when Atrazine data is used as a surrogate.

Executive Summary

This compound (2-methoxy-4-ethylamino-6-isopropylamino-s-triazine) is a methoxytriazine herbicide that was historically used for non-selective vegetation control.[1][2] Like other triazine herbicides, its primary mode of action in target plants is the inhibition of photosynthesis.[1] While specific ecotoxicological data for this compound is scarce, studies on the closely related herbicide Atrazine indicate a potential for adverse effects on a wide range of non-target organisms, including algae, aquatic invertebrates, fish, and amphibians.[3][4][5] This technical guide provides a detailed summary of the known toxicological effects of this compound and related triazine herbicides on non-target organisms, outlines experimental protocols for toxicity assessment, and visualizes key mechanistic pathways.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the methoxytriazine class of herbicides.[1][2] It is moderately soluble in water and is non-volatile.[1] Its chemical structure is similar to Atrazine, with the key difference being the substitution of a methoxy (B1213986) group for the chlorine atom on the triazine ring. This structural difference can influence its environmental fate and toxicity.

Toxicological Effects on Non-Target Organisms

The toxicological database for this compound is not as extensive as for Atrazine. However, available data and structure-activity relationships suggest that its effects on non-target organisms are of concern.

Aquatic Organisms

Triazine herbicides, including this compound, are known to be particularly toxic to algae and aquatic plants due to their primary mode of action: inhibition of photosynthesis at Photosystem II (PSII).[6][7] This disrupts the electron transport chain, leading to reduced growth and cell death.[6] Studies on Atrazine have shown that algae are among the most sensitive aquatic organisms.[8][9]

Table 1: Acute Toxicity of this compound and Atrazine to Aquatic Microorganisms

CompoundTest OrganismEndpointConcentration (mg/L)Reference
This compoundVibrio fischeriEC50 (bioluminescence inhibition)36.96[10][11]
AtrazineVibrio fischeriEC50 (bioluminescence inhibition)39.87[10][11]

EC50: The concentration of a substance that causes a 50% reduction in a measured biological effect.

Aquatic invertebrates are susceptible to the direct and indirect effects of triazine herbicides. Indirectly, they can be impacted by the reduction of their food source (algae).[5] Direct toxicity has also been observed. Atrazine is classified as highly toxic to freshwater invertebrates and very highly toxic to marine invertebrates.[12]

Fish can be affected by Atrazine through various mechanisms, including endocrine disruption.[3] While Atrazine is considered slightly to moderately toxic to fish in acute exposures, chronic exposure can lead to reproductive and developmental effects.[12]

Table 2: Acute Toxicity of Atrazine to Selected Fish Species

CompoundTest OrganismEndpointConcentration (mg/L)Reference
AtrazineChanna punctatus (Freshwater Fish)96-h LC5042.381[13]

LC50: The concentration of a substance that is lethal to 50% of the test organisms over a specified period.

Terrestrial Organisms

Information on the effects of this compound on terrestrial non-target organisms is limited. However, data on Atrazine suggests potential risks.

Herbicides can impact soil microbial communities, which are crucial for nutrient cycling. The effects are variable and depend on the specific microbial populations and soil conditions.

The risk to terrestrial invertebrates from Atrazine is generally considered to be lower than for aquatic invertebrates.

This compound is reported to be moderately toxic to mammals if ingested and is a recognized irritant.[1] For Atrazine, studies have indicated potential endocrine-disrupting effects in amphibians and reptiles, leading to concerns about reproductive health.[3]

Mechanism of Action and Signaling Pathways

The primary mode of action for triazine herbicides in photosynthetic organisms is the inhibition of Photosystem II. In non-target animals, the mechanisms are more complex and can involve endocrine disruption.

Inhibition of Photosynthesis

This compound, like Atrazine, binds to the D1 protein of the Photosystem II complex in chloroplasts. This blocks the binding of plastoquinone, thereby inhibiting the electron flow required for photosynthesis.

Photosynthesis_Inhibition cluster_PSII Photosystem II (PSII) Light Light P680 P680 Light->P680 excites Pheophytin Pheophytin P680->Pheophytin e- QA QA Pheophytin->QA e- QB_Site QB Binding Site (D1 Protein) QA->QB_Site e- Plastoquinone Plastoquinone (PQ) QB_Site->Plastoquinone blocked by this compound Electron_Transport_Chain To Electron Transport Chain Plastoquinone->Electron_Transport_Chain This compound This compound This compound->QB_Site binds to

Caption: Inhibition of Photosystem II by this compound.

Endocrine Disruption (Atrazine as a model)

Atrazine has been shown to be an endocrine disruptor, primarily affecting the reproductive system. It can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates hormone production and reproductive function.

Endocrine_Disruption cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Gonads Gonads Pituitary->Gonads LH/FSH Reproductive_Tissues Reproductive Tissues Gonads->Reproductive_Tissues Steroid Hormones (e.g., Testosterone, Estrogen) Adverse_Effects Adverse Reproductive and Developmental Effects Reproductive_Tissues->Adverse_Effects Atrazine Atrazine Atrazine->Hypothalamus may interfere Atrazine->Pituitary may interfere Atrazine->Gonads may interfere

Caption: Potential Endocrine Disrupting Pathway of Atrazine.

Experimental Protocols

Standardized ecotoxicological testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are used to assess the toxicity of herbicides.

Algal Growth Inhibition Test (e.g., OECD 201)

This test evaluates the effects of a substance on the growth of freshwater microalgae.

Algal_Growth_Inhibition_Test Start Start Prepare_Algal_Culture Prepare axenic culture of freshwater algae Start->Prepare_Algal_Culture Inoculate Inoculate test solutions with algae Prepare_Algal_Culture->Inoculate Prepare_Test_Solutions Prepare a range of this compound concentrations and a control Prepare_Test_Solutions->Inoculate Incubate Incubate under controlled light and temperature Inoculate->Incubate Measure_Growth Measure algal growth (e.g., cell count, fluorescence) over 72 hours Incubate->Measure_Growth Analyze_Data Calculate EC50 for growth inhibition Measure_Growth->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Algal Growth Inhibition Test.

Acute Toxicity Test for Fish (e.g., OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a fish population over a short period (typically 96 hours).

Fish_Acute_Toxicity_Test Start Start Acclimate_Fish Acclimate test fish to laboratory conditions Start->Acclimate_Fish Expose_Fish Expose groups of fish to each concentration Acclimate_Fish->Expose_Fish Prepare_Test_Solutions Prepare a range of this compound concentrations and a control Prepare_Test_Solutions->Expose_Fish Observe Observe for mortality and sub-lethal effects over 96 hours Expose_Fish->Observe Record_Data Record mortality at 24, 48, 72, and 96 hours Observe->Record_Data Analyze_Data Calculate the 96-h LC50 Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Fish Acute Toxicity Test.

Conclusion and Future Directions

The available data, although limited for this compound itself, suggests that this methoxytriazine herbicide poses a risk to non-target organisms, particularly aquatic flora. The toxicological profile of the closely related compound, Atrazine, highlights potential concerns for a broad range of species through various mechanisms including photosynthesis inhibition and endocrine disruption.

For a more complete understanding of the environmental risks associated with this compound, further research is needed to:

  • Establish a comprehensive toxicological database for this compound across a variety of non-target organisms.

  • Investigate the chronic and sublethal effects of this compound, particularly its potential for endocrine disruption.

  • Elucidate the specific signaling pathways affected by this compound in non-target animals.

  • Determine the environmental fate and persistence of this compound in different environmental compartments.

This information is critical for conducting accurate environmental risk assessments and for the development of safer, more selective herbicides.

References

The Impact of Atraton on Soil Microbial Communities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The herbicide "Atraton" is an obsolete chemical for which detailed scientific literature on its specific impact on soil microbial communities is scarce.[1] However, this compound belongs to the triazine class of herbicides, which also includes the extensively studied compound Atrazine (B1667683). Given their structural similarity and shared mode of action, this guide will focus on the well-documented effects of Atrazine as a representative model for understanding the potential impacts of triazine herbicides like this compound on the soil microbiome.

This technical guide provides a comprehensive overview of the effects of the triazine herbicide Atrazine on soil microbial communities, intended for researchers, scientists, and professionals in drug development and environmental science. It synthesizes findings on microbial community structure, function, and degradation pathways, presents quantitative data in a structured format, details common experimental protocols, and provides visualizations of key processes.

Core Impact on Soil Microbial Community Structure and Diversity

The application of Atrazine to soil ecosystems can induce a range of responses in the microbial community, from transient shifts in population dynamics to more significant alterations in diversity and structure. The nature and magnitude of these effects are influenced by factors such as soil type, pH, organic matter content, history of pesticide application, and the concentration of the herbicide applied.[2][3]

  • Community Composition: While some studies report that Atrazine application does not lead to significant long-term changes in the overall bacterial community structure[4][5], others have observed notable effects. For instance, Atrazine has been shown to reduce the diversity of bacterial populations in chernozem soil.[6] There can be an initial inhibition of microbial activity at high concentrations, followed by a recovery or even stimulation as some microbes adapt and utilize the herbicide as a nutrient source.[6][7] Some microorganisms can use pesticides like Atrazine as a source of carbon and nitrogen.[8]

  • Specific Microbial Groups: The application of Atrazine can selectively stimulate the growth of microorganisms capable of degrading it. This includes bacteria from genera such as Pseudomonas, Arthrobacter, Agrobacterium, and Nocardioides.[8][9][10] For example, studies have identified consortia of bacterial species, including Rhodococcus sp., Pseudomonas aeruginosa, and Acinetobacter sp., that may be responsible for rapid Atrazine degradation in soils with a history of its use.[8] Conversely, the herbicide can have inhibitory effects on other microbial groups, including certain fungi and nitrogen-fixing bacteria.[7][11][12]

  • Fungal Communities: The impact on soil fungi can be significant. Some studies have reported a decrease in fungal populations following herbicide application.[7][11] However, the response can be complex and dependent on the specific fungal species and environmental conditions. The overall fungal-to-bacterial ratio in soil can be influenced by such chemical inputs, which has broader implications for nutrient cycling and soil organic matter dynamics.[13][14]

Quantitative Data on Atrazine's Effects

The following tables summarize quantitative findings from various studies on the impact of Atrazine on soil microbial parameters.

Table 1: Effect of Atrazine on Soil Enzyme Activities

EnzymeEffect ObservedSoil Type/ConditionsReference(s)
Urease Activity significantly increased with Atrazine application. A significant correlation was observed between Atrazine residue and urease activity.Chernozem[6]
Polyphenol Oxidase Activity significantly affected (increased) by Atrazine.Chernozem[6]
Sucrase No significant effect observed.Chernozem[6]
Phosphatase No significant effect observed in some studies.[6] General inhibitory effect observed in others, especially with glyphosate, another common herbicide.[15]Chernozem / Various[6][15]
Invertase Atrazine exhibited an inhibitory effect on invertase activity.Various[15]
Dehydrogenase (DHA) Application of herbicides significantly decreased DHA values, indicating an inhibition of overall microbial activity. A recovery was observed over time, suggesting microbial adaptation.[7]Silt Loam & Silty Clay Loam[7]

Table 2: Atrazine Degradation and Persistence in Soil

ParameterFindingSoil Type/ConditionsReference(s)
Half-life (t½) Ranged from ~2 to 7 days in cropped soil with a history of atrazine use, and ~8 to 22 days in grassland soils without prior exposure.[8] In another study, half-life varied from 30.91 to 431.51 days depending on soil depth.[6]Floodplain soils / Chernozem[6][8]
Degradation Rate Inoculation with Arthrobacter sp. C2 degraded atrazine at rates of 0.34, 1.94, and 18.64 mg/L per day for initial concentrations of 1, 10, and 100 mg/L, respectively.[16]Contaminated soil[16]
Bioaugmentation Effect Inoculation with Agrobacterium radiobacter J14a resulted in two to five times higher mineralization of atrazine in soil with low indigenous degrader populations.[9]Low atrazine-degrader population soil[9]
Residue after 119 days Degradation rate in the 0-10 cm soil layer was 98.34%. In deeper layers (10-30 cm), degradation was slower, with persistence noted.[6]Chernozem[6]

Experimental Protocols

Understanding the impact of herbicides like Atrazine on soil microbes relies on a variety of established experimental methodologies.

These controlled experiments are fundamental for studying herbicide-microbe interactions.

  • Objective: To simulate a simplified soil environment to study the effects of Atrazine on microbial communities and its degradation under controlled conditions.[17][18]

  • Protocol:

    • Soil Collection: Soil is collected from a relevant field site (e.g., agricultural land with or without a history of Atrazine application). It is often sieved to ensure homogeneity.[7][19]

    • Microcosm Setup: A specific mass of soil (e.g., 50 g to several kilograms for mesocosms) is placed into containers (e.g., glass jars, vials).[20][21][22]

    • Treatment Application: Atrazine, often dissolved in a solvent like methanol, is applied to the soil to achieve a desired concentration. Control microcosms receive the solvent only.[20] For studies involving radio-labelled compounds (e.g., ¹⁴C-Atrazine), this allows for tracking the mineralization of the herbicide to ¹⁴CO₂.

    • Incubation: Microcosms are incubated under controlled conditions of temperature (e.g., 25-28°C) and moisture, often in the dark to prevent photodegradation.[9][20]

    • Sampling: Samples are collected at specific time points for various analyses, including residue concentration, microbial community analysis, and enzyme activity assays.[20]

  • Objective: To characterize the composition and diversity of the microbial community in response to Atrazine.

  • Protocol (16S rRNA and ITS Gene Sequencing):

    • DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits or established protocols (e.g., modified Bligh & Dyer extraction).[23][24]

    • PCR Amplification: The 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi) is amplified using universal primers.[25][26]

    • Sequencing: The amplified DNA fragments are sequenced using next-generation sequencing platforms (e.g., Illumina).[25]

    • Bioinformatic Analysis: The resulting sequences are processed to identify microbial taxa and assess community diversity (alpha and beta diversity) and composition.[25]

  • Objective: To quantify the abundance of specific microbial groups or functional genes, such as those involved in Atrazine degradation (atzA, atzB, atzD, trzN).[4][5]

  • Protocol:

    • Primer Design: Specific primers are designed or selected to target the gene of interest.

    • qPCR Reaction: A quantitative PCR reaction is set up containing the extracted soil DNA, primers, a fluorescent dye (e.g., SYBR Green), and master mix.[27]

    • Analysis: The amplification of the target gene is monitored in real-time. The abundance of the gene is calculated based on the fluorescence signal, often relative to a standard curve or total 16S rRNA gene copies.[27]

  • Objective: To measure the activity of key soil enzymes as indicators of microbial function.

  • Protocol (Example: Urease Activity):

    • Incubation: A soil sample is incubated with a buffered urea (B33335) solution.

    • Measurement: The amount of ammonium (B1175870) released from the hydrolysis of urea is quantified, typically using a colorimetric method (e.g., with a spectrophotometer).[6]

    • Calculation: Enzyme activity is expressed as the amount of product formed per unit of soil per unit of time (e.g., μg NH₄⁺-N g⁻¹ soil h⁻¹).

Visualizations: Pathways and Workflows

The microbial degradation of Atrazine is a well-characterized multi-step process. The most studied pathway involves a series of enzymatic reactions encoded by the atz gene family (atzA through atzF), which sequentially remove side chains and ultimately break the s-triazine ring.[4][5][28]

Atrazine_Degradation_Pathway Atrazine Atrazine atzA atzA (Atrazine chlorohydrolase) Atrazine->atzA trzN trzN (Alternative to atzA) Atrazine->trzN Hydroxyatrazine Hydroxyatrazine atzB atzB (Hydroxyatrazine ethylaminohydrolase) Hydroxyatrazine->atzB N_isopropylammelide N-isopropylammelide atzC atzC (N-isopropylammelide isopropylaminohydrolase) N_isopropylammelide->atzC N_ethylammelide N-ethylammelide Cyanuric_acid Cyanuric Acid atzD atzD (Cyanuric acid amidohydrolase) Cyanuric_acid->atzD Biuret Biuret atzE atzE (Biuret hydrolase) Biuret->atzE Allophanate Allophanate atzF atzF (Allophanate hydrolase) Allophanate->atzF CO2_NH3 CO₂ + NH₃ atzA->Hydroxyatrazine atzB->N_isopropylammelide trzN->Hydroxyatrazine atzC->Cyanuric_acid atzD->Biuret atzE->Allophanate atzF->CO2_NH3

Caption: The upper pathway of Atrazine degradation by soil microbes.

This diagram outlines a typical workflow for investigating the effects of a herbicide on the soil microbiome.

Experimental_Workflow A Soil Sample Collection (Field Site) B Microcosm Setup (Control vs. This compound/Atrazine) A->B C Time-Series Incubation B->C D Sub-sampling at t₀, t₁, t₂... C->D E Chemical Analysis (HPLC for Atrazine Residue) D->E F Molecular Analysis (DNA Extraction) D->F G Biochemical Analysis (Enzyme Activity Assays) D->G L Degradation Kinetics E->L H 16S rRNA / ITS Sequencing F->H I qPCR of Degradation Genes F->I M Soil Function G->M J Community Structure (Diversity, Composition) H->J K Gene Abundance I->K

Caption: A typical experimental workflow for soil microcosm studies.

This diagram illustrates the cascading effects of Atrazine application on the soil ecosystem.

Logical_Relationships Atrazine Atrazine Application Direct Direct Effects Atrazine->Direct Indirect Indirect Effects Atrazine->Indirect Toxicity Toxicity to Sensitive Microbes Direct->Toxicity Stimulation Stimulation of Degrader Populations Direct->Stimulation Nutrient Nutrient Source (C, N) Direct->Nutrient Weed Reduced Weed Competition Indirect->Weed Plant Altered Plant Physiology Indirect->Plant Community Shift in Microbial Community Structure Toxicity->Community Stimulation->Community Nutrient->Community Weed->Community Plant->Community Enzyme Altered Soil Enzyme Activities Community->Enzyme Degradation Enhanced Herbicide Degradation Community->Degradation NutrientCycle Changes in Nutrient Cycling Community->NutrientCycle

Caption: Logical map of Atrazine's effects on the soil ecosystem.

Conclusion

The introduction of triazine herbicides such as Atrazine into the soil environment initiates a complex series of interactions with the native microbial communities. The overall impact is a balance between the toxic effects on susceptible microorganisms and the stimulatory effects on populations capable of utilizing the compound as a nutrient source. While some studies indicate a resilient microbial community with only transient changes, others demonstrate significant shifts in diversity, structure, and function, particularly concerning key processes like nutrient cycling and enzymatic activity. The development of enhanced biodegradation capabilities in soils with a history of exposure highlights the adaptive potential of soil microbiomes. For researchers, a multi-faceted approach combining chemical, molecular, and biochemical analyses within controlled microcosm or long-term field studies is essential to fully elucidate the ecological consequences of these widely used agricultural chemicals.

References

Bioavailability and Bioaccumulation of Atraton: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability and bioaccumulation of Atraton is limited in publicly available literature. This compound is primarily recognized as a metabolite of the herbicide Atrazine (B1667683) and an obsolete herbicide itself.[1] This guide synthesizes available information on this compound's physicochemical properties, its formation from Atrazine, and relevant toxicokinetic data of the parent compound to infer its likely bioavailability and bioaccumulation potential. The experimental protocols provided are based on established methods for similar compounds and serve as a methodological framework for future research.

Introduction

This compound, chemically known as N-ethyl-6-methoxy-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, is a methoxytriazine herbicide.[2][3] While its use as a primary herbicide is obsolete, it is a significant metabolite of Atrazine, a widely used herbicide.[1][4] Understanding the bioavailability and bioaccumulation of this compound is crucial for a comprehensive environmental risk assessment and for understanding the long-term fate and effects of Atrazine. This guide provides a summary of its known properties, inferred toxicokinetics, and detailed experimental protocols to facilitate further research.

Physicochemical Properties of this compound

The bioavailability and bioaccumulation potential of a compound are significantly influenced by its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C9H17N5O[2][5]
Molecular Weight 211.26 g/mol [2][5]
Water Solubility 1.67 g/L (at 25 °C)[3][5]
pKa 4.31 ± 0.41[3][5]
Vapor Pressure 3.9 x 10^-5 mmHg (at 25°C)[5]
Appearance White to off-white solid[3]

Bioavailability

Atrazine is rapidly and extensively absorbed from the gastrointestinal tract in mammals.[6] Given that this compound shares the triazine core structure but has a methoxy (B1213986) group instead of a chlorine atom, its absorption characteristics might be similar. Its moderate water solubility suggests that it could be readily available for absorption in the gut.

Inferred Toxicokinetics (Based on Atrazine)

The following table summarizes the toxicokinetic parameters of Atrazine, which can serve as a preliminary reference for this compound until specific data becomes available.

ParameterDescriptionReference
Absorption Rapidly absorbed from the gastrointestinal tract. At least 81% of an oral dose of atrazine was absorbed in rats based on fecal excretion data.[6]
Distribution Widely distributed in tissues, with the highest concentrations found in the liver and kidneys.[7]
Metabolism Extensively metabolized in the liver, primarily through N-dealkylation and glutathione (B108866) conjugation. This compound has been identified as a metabolite of atrazine in rat liver microsomes.[4][6]
Excretion Primarily excreted in the urine as metabolites.[6]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The bioconcentration factor (BCF) is a key indicator of a chemical's potential to accumulate in aquatic organisms from water.

There is no specific experimental data on the BCF of this compound. However, its moderate water solubility and log Kow (predicted to be around 2.6) would suggest a low to moderate potential for bioaccumulation. For comparison, the BCF of the parent compound Atrazine in fish is generally low, with reported values typically below 10. This is consistent with its relatively high water solubility and metabolic degradation. Given the structural similarities, it is plausible that this compound also has a low bioaccumulation potential.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the bioavailability and bioaccumulation of this compound. These protocols are based on established OECD guidelines and methods used for other triazine herbicides.

In Vivo Bioavailability Study in a Rodent Model (Rat)

Objective: To determine the oral bioavailability of this compound in rats.

Methodology:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Test Substance: this compound, dissolved in a suitable vehicle (e.g., corn oil).

  • Dosing:

    • Intravenous (IV) Administration: A single dose (e.g., 1 mg/kg) administered via the tail vein to a group of rats to determine the area under the plasma concentration-time curve (AUC) for 100% bioavailability.

    • Oral Gavage (PO) Administration: A single dose (e.g., 10 mg/kg) administered by oral gavage to a separate group of rats.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Analytical Method:

    • Sample Preparation: Plasma samples are subjected to protein precipitation followed by solid-phase extraction (SPE) to isolate this compound and any major metabolites.

    • Quantification: this compound concentrations in plasma are determined using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including AUC, Cmax (maximum concentration), and Tmax (time to reach Cmax).

  • Bioavailability Calculation: The absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Bioaccumulation Study in Fish (OECD 305)

Objective: To determine the bioconcentration factor (BCF) of this compound in a freshwater fish species.

Methodology:

  • Test Organism: A suitable fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Test Substance: ¹⁴C-labeled this compound is preferred for ease of detection and mass balance, but a cold analytical method can also be used.

  • Experimental Setup: A flow-through or semi-static system is used to maintain a constant concentration of this compound in the water.

  • Exposure (Uptake Phase): Fish are exposed to a sublethal concentration of this compound in the water for a period sufficient to reach steady-state concentrations in the fish tissue (typically 28 days). Water and fish samples are collected at regular intervals.

  • Depuration (Depuration Phase): After the uptake phase, the remaining fish are transferred to clean, this compound-free water. Fish samples are collected at regular intervals to determine the rate of elimination.

  • Analytical Method:

    • Water Samples: The concentration of this compound in water is measured at regular intervals using HPLC-MS/MS or liquid scintillation counting if radiolabeled material is used.

    • Fish Tissue Samples: Fish are euthanized, and whole-body or specific tissue concentrations of this compound are determined after appropriate extraction.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of this compound in the fish (Cf) to the concentration in the water (Cw) at steady state. The kinetic BCF can also be calculated from the uptake and depuration rate constants.

Signaling Pathways and Experimental Workflows

As direct information on signaling pathways specifically modulated by this compound is unavailable, a logical workflow for its investigation would start from its formation from the parent compound, Atrazine.

Atrazine Metabolism to this compound

The primary mechanism of action for triazine herbicides is the inhibition of photosynthesis in plants. In mammals, the toxicological effects of Atrazine are not fully elucidated but are thought to involve endocrine disruption. This compound is formed from Atrazine through metabolic processes in the liver.

The following diagram illustrates the metabolic conversion of Atrazine to this compound.

Atrazine_Metabolism Atrazine Atrazine (C8H14ClN5) This compound This compound (C9H17N5O) Atrazine->this compound Methoxylation (in liver microsomes) Metabolites Further Metabolites (e.g., dealkylation products) This compound->Metabolites N-dealkylation, Glutathione conjugation

Caption: Metabolic pathway showing the conversion of Atrazine to this compound.

Experimental Workflow for Bioavailability Assessment

The following diagram outlines a typical workflow for an in vivo bioavailability study.

Bioavailability_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis & Calculation IV Intravenous (IV) Administration Blood Serial Blood Sampling IV->Blood PO Oral (PO) Administration PO->Blood Plasma Plasma Separation Blood->Plasma HPLC HPLC-MS/MS Quantification Plasma->HPLC PK Pharmacokinetic Analysis HPLC->PK Bioavailability Calculate Absolute Bioavailability (F%) PK->Bioavailability

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Conclusion

References

Atraton: A Technical Guide to Solubility and Partitioning Coefficients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and partitioning coefficients of Atraton, a triazine herbicide. The following sections detail its physicochemical properties, present experimental protocols for their determination, and offer visualizations of key experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and environmental science.

Core Physicochemical Properties of this compound

This compound's behavior in various solvent systems is dictated by its molecular structure. The presence of both polar (amino and methoxy (B1213986) groups) and non-polar (ethyl and isopropyl groups) moieties contributes to its moderate solubility in water and its affinity for certain organic solvents.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound. For comparative purposes, data for the structurally similar herbicide, Atrazine, is also included where specific data for this compound is unavailable.

Table 1: Solubility of this compound

SolventTemperature (°C)Solubility
Water251.67 g/L[1]
Water20180 mg/L[2]
Methanol (B129727)Not SpecifiedSoluble (quantitative data not available)
Acetonitrile (B52724)Not SpecifiedSoluble (quantitative data not available)

Table 2: Partitioning and Dissociation Coefficients of this compound

ParameterValueMethod
XlogP2.7Computed[3]
pKa4.31 (predicted)Predicted[1]

Table 3: Comparative Solubility of Atrazine in Organic Solvents

SolventTemperature (°C)Solubility
EthanolNot Specified~1 mg/mL[4]
DMSONot Specified~20 mg/mL[4]
Dimethyl Formamide (DMF)Not Specified~20 mg/mL[4]
Chloroform2752,000 mg/L
Ethyl Acetate2728,000 mg/L
Methanol2718,000 mg/L
Diethyl Ether2712,000 mg/L
n-Pentane27360 mg/L

Disclaimer: The data in Table 3 pertains to Atrazine, not this compound. It is provided for comparative purposes due to the structural similarity between the two compounds and the lack of available data for this compound in these specific organic solvents.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of solubility and partitioning coefficients. The following protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (OECD Guideline 105)

The flask method is a common and straightforward approach for determining the water solubility of substances.

Principle:

A surplus of the test substance is agitated in water at a constant temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Mechanical shaker or magnetic stirrer

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Centrifuge (optional)

  • Suitable analytical instrumentation (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a suitable volume of water in a flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Place the flask in a constant temperature bath (e.g., 20 °C or 25 °C) and agitate for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle. Separate the aqueous phase from the solid phase by filtration or centrifugation. It is critical to avoid including any solid particles in the sample for analysis.

  • Analysis: Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.

  • Replicates: Perform the determination in at least triplicate.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to water B Agitate at constant temperature A->B C Settle undissolved solid B->C D Filter or Centrifuge C->D E Analyze aqueous phase concentration D->E experimental_workflow_logp cluster_prep Preparation cluster_partitioning Partitioning & Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Pre-saturate n-octanol and water C Mix phases and stock solution A->C B Prepare this compound stock solution B->C D Shake to reach equilibrium C->D E Centrifuge to separate phases D->E F Analyze concentration in each phase E->F G Calculate LogP F->G

References

Molecular Targets of Atraton in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a triazine herbicide, effectively controls a broad spectrum of weeds by primarily targeting and inhibiting photosynthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's herbicidal activity in plants. The primary molecular target is the D1 protein, a core component of Photosystem II (PSII), where this compound competitively inhibits the binding of plastoquinone (B1678516), thereby blocking the photosynthetic electron transport chain. This disruption leads to the generation of reactive oxygen species (ROS), inducing secondary oxidative stress and subsequent cellular damage. This document details the quantitative aspects of this compound's interaction with its target, outlines experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Primary Molecular Target: Photosystem II D1 Protein

The principal molecular target of this compound in plants is the D1 protein (also known as the psbA protein) within the Photosystem II (PSII) reaction center located in the thylakoid membranes of chloroplasts.[1][2] this compound acts as a competitive inhibitor, binding to the Q_B_ binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By occupying this site, this compound physically blocks the binding of plastoquinone, which is essential for the transfer of electrons from the primary quinone acceptor, Q_A_.[2] The interruption of this electron flow effectively halts the linear electron transport chain of photosynthesis, preventing the production of ATP and NADPH necessary for carbon fixation.[2]

Quantitative Data: Inhibition of Photosynthesis
Plant SpeciesAssayEndpointIC50 ValueReference
Submerged Vascular Plants (average of 4 species)Photosynthesis InhibitionInhibition of Photosynthesis95 µg/L[NA]
Vibrio fischeri (Microtox Assay)Bioluminescence InhibitionToxicity36.96 mg/L[NA]

Secondary Effects: Oxidative Stress and Antioxidant Response

The blockage of the photosynthetic electron transport chain by this compound leads to an over-reduction of the electron carriers upstream of the blockage point. This results in the formation of reactive oxygen species (ROS), such as singlet oxygen (^1^O_2_) and hydrogen peroxide (H_2_O_2_), primarily at the level of PSII. The accumulation of these ROS induces a state of oxidative stress within the plant cells, leading to lipid peroxidation, membrane damage, and ultimately, cell death.

Plants possess a sophisticated antioxidant defense system to mitigate the damaging effects of ROS. Studies on the related triazine herbicide, atrazine, have shown that exposure leads to changes in the activity and expression of key antioxidant enzymes.

Quantitative Data: Impact on Antioxidant Enzyme Activity
EnzymePlant SpeciesTreatmentChange in ActivityReference
Catalase (CAT)BermudagrassAtrazine+41% (at 8 DAT)[3]
Peroxidase (POD)BermudagrassAtrazine-[3]
Glutathione S-transferase (GST)BermudagrassAtrazine+26% (at 8 DAT)[3]

DAT: Days After Treatment

Signaling Pathways

The interaction of this compound with its molecular target triggers a cascade of signaling events within the plant cell. The primary event is the inhibition of photosynthetic electron transport, leading to the generation of ROS. These ROS molecules then act as signaling molecules, initiating downstream pathways that can lead to either adaptation or programmed cell death. While specific signaling pathways directly activated by this compound are not fully elucidated, it is known that ROS can activate Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in various stress responses in plants.[4][5][6]

Atraton_Signaling_Pathway This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII Binds to Q_B site ETC_Block Electron Transport Chain Blockage PSII->ETC_Block Inhibits Plastoquinone Binding ROS Reactive Oxygen Species (ROS) Generation ETC_Block->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK MAPK Signaling Cascade Oxidative_Stress->MAPK Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cell_Damage Antioxidant_Response Antioxidant Gene Expression (e.g., CAT, GST) MAPK->Antioxidant_Response Plant_Death Plant Death Cell_Damage->Plant_Death

Figure 1: Simplified signaling pathway of this compound's action in plants.

Experimental Protocols

Chlorophyll a Fluorescence Assay for PSII Inhibition

This non-invasive technique is widely used to assess the efficiency of Photosystem II and is a sensitive indicator of the effects of PSII-inhibiting herbicides.[7][8][9]

Objective: To determine the effect of this compound on the photochemical efficiency of PSII.

Materials:

  • Plant leaves or isolated thylakoids

  • This compound solutions of varying concentrations

  • A pulse-amplitude-modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Procedure:

  • Dark Adaptation: Prior to measurement, the plant material (e.g., a leaf) must be dark-adapted for at least 20-30 minutes. This ensures that all PSII reaction centers are in an "open" state.

  • Measurement of F_0_: The minimal fluorescence (F_0_) is measured by applying a weak, non-actinic measuring light.

  • Measurement of F_m_: A short, saturating pulse of high-intensity light is applied to transiently close all PSII reaction centers, and the maximal fluorescence (F_m_) is recorded.

  • Calculation of F_v_/F_m_: The maximum quantum yield of PSII photochemistry (F_v_/F_m_) is calculated as (F_m_ - F_0_)/F_m_.

  • Treatment: Apply different concentrations of this compound to the plant material.

  • Repeat Measurements: After a defined incubation period, repeat the F_v_/F_m_ measurements for each this compound concentration.

  • Data Analysis: A decrease in the F_v_/F_m_ ratio indicates inhibition of PSII. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC_50_ value.

Chlorophyll_Fluorescence_Workflow Start Start Dark_Adapt Dark Adapt Plant Material (20-30 min) Start->Dark_Adapt Measure_F0 Measure Minimal Fluorescence (F_0_) Dark_Adapt->Measure_F0 Measure_Fm Apply Saturating Pulse Measure Maximal Fluorescence (F_m_) Measure_F0->Measure_Fm Calculate_FvFm Calculate F_v_/F_m_ = (F_m_ - F_0_)/F_m_ Measure_Fm->Calculate_FvFm Treat Treat with this compound Solutions Calculate_FvFm->Treat Incubate Incubate Treat->Incubate Repeat_Measure Repeat F_v_/F_m_ Measurements Incubate->Repeat_Measure Analyze Analyze Data (Determine IC_50_) Repeat_Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the Chlorophyll a Fluorescence Assay.
DPIP Photoreduction Assay (Hill Reaction)

This spectrophotometric assay measures the rate of electron transport in isolated chloroplasts or thylakoids by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DPIP).[10][11]

Objective: To quantify the inhibitory effect of this compound on PSII-mediated electron transport.

Materials:

  • Isolated chloroplasts or thylakoids

  • This compound solutions of varying concentrations

  • DPIP solution

  • Reaction buffer (e.g., Tricine, sorbitol, MgCl_2_, NaCl)

  • Spectrophotometer

  • Light source

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the reaction buffer, DPIP solution, and isolated chloroplasts/thylakoids.

  • Blank Measurement: Measure the initial absorbance of the reaction mixture at 600 nm in the dark.

  • Add this compound: Add the desired concentration of this compound to the experimental cuvettes. A control cuvette should receive no this compound.

  • Initiate Reaction: Expose the cuvettes to a light source to initiate photosynthesis.

  • Monitor Absorbance: Record the decrease in absorbance at 600 nm over time. The blue, oxidized form of DPIP becomes colorless upon reduction.

  • Calculate Rate: The rate of DPIP photoreduction is proportional to the rate of electron transport. Calculate the initial rate of the reaction for each this compound concentration.

  • Data Analysis: Plot the percentage of inhibition of the reaction rate against the logarithm of the this compound concentration to determine the IC_50_ value.

DPIP_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, DPIP, Chloroplasts) Start->Prepare_Mixture Blank Measure Initial Absorbance (600 nm) in Dark Prepare_Mixture->Blank Add_this compound Add this compound Solutions Blank->Add_this compound Expose_Light Expose to Light Add_this compound->Expose_Light Monitor_Absorbance Monitor Absorbance Decrease at 600 nm Expose_Light->Monitor_Absorbance Calculate_Rate Calculate Rate of DPIP Photoreduction Monitor_Absorbance->Calculate_Rate Analyze Analyze Data (Determine IC_50_) Calculate_Rate->Analyze End End Analyze->End

Figure 3: Experimental workflow for the DPIP Photoreduction Assay.

Conclusion

This compound's primary molecular target in plants is unequivocally the D1 protein of Photosystem II. Its inhibitory action disrupts the photosynthetic electron transport chain, leading to a cascade of events including the generation of reactive oxygen species and the induction of oxidative stress. While the primary mechanism is well-established, further research is warranted to determine the precise binding kinetics (K_i_) of this compound with the D1 protein and to fully elucidate the downstream signaling pathways, including the specific roles of MAPK cascades and the regulation of antioxidant gene expression. A deeper understanding of these molecular interactions will be invaluable for the development of more effective and selective herbicides and for managing herbicide resistance in agricultural systems.

References

An In-depth Technical Guide to the Photochemical Degradation of Atraton in Surface Waters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atraton, a methoxy-s-triazine herbicide, can enter surface waters through agricultural runoff, posing potential environmental risks. Its fate and persistence in aquatic environments are significantly influenced by photochemical degradation. This technical guide provides a comprehensive overview of the core principles governing the photochemical degradation of this compound in surface waters. It details the primary degradation pathways, influencing environmental factors, and major transformation products. This document also outlines detailed experimental protocols for studying photodegradation and summarizes key quantitative data, often using the closely related and extensively studied herbicide, Atrazine (B1667683), as a proxy. Visual representations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

This compound (2-(ethylamino)-4-(isopropylamino)-6-methoxy-s-triazine) is a member of the s-triazine class of herbicides. Due to its use in agriculture, there is a potential for its introduction into aquatic ecosystems. The persistence of this compound in these environments is a key factor in assessing its environmental risk. Photochemical degradation, the breakdown of molecules by light, is a critical abiotic process that dictates the fate of many organic pollutants, including this compound, in sunlit surface waters. Understanding the mechanisms and kinetics of this compound's photodegradation is essential for predicting its environmental persistence and developing effective water treatment strategies.

Mechanisms of Photochemical Degradation

The photochemical degradation of this compound in surface waters can proceed through two primary mechanisms: direct photolysis and indirect photolysis.

2.1. Direct Photolysis

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its excitation and subsequent chemical transformation. The primary reactions in the direct photolysis of s-triazines like this compound are photosubstitution and dealkylation.[1]

  • Photosubstitution: The methoxy (B1213986) group at the C-2 position of the triazine ring is substituted by a hydroxyl group from water, leading to the formation of 2-hydroxythis compound. This is a common pathway for s-triazines.[1]

  • Dealkylation: The ethylamino and isopropylamino side chains can be cleaved, resulting in dealkylated metabolites. For instance, the loss of the isopropyl group leads to the formation of desisopropylthis compound.[2]

2.2. Indirect Photolysis

Indirect photolysis is mediated by photosensitizing species present in the water that absorb sunlight and generate reactive oxygen species (ROS). These ROS then react with and degrade this compound. Key ROS in surface waters include:

  • Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants. They can be generated from the photolysis of nitrate (B79036) and nitrite (B80452) or through the photo-Fenton reaction involving iron ions.[3] •OH radicals can attack the alkyl side chains or the triazine ring of this compound.

  • Singlet Oxygen (¹O₂): Formed from the energy transfer from the excited triplet state of dissolved organic matter (DOM) to ground-state oxygen.

  • Excited Triplet States of Chromophoric Dissolved Organic Matter (³CDOM*): DOM can absorb sunlight and transition to an excited triplet state, which can then directly react with this compound.

The overall photochemical degradation of this compound is a combination of these direct and indirect pathways, with their relative importance depending on the specific water chemistry.

Factors Influencing Photochemical Degradation

Several environmental factors can significantly influence the rate and extent of this compound's photochemical degradation in surface waters.

  • Wavelength of Irradiation: The efficiency of direct photolysis is dependent on the overlap between the absorption spectrum of this compound and the solar spectrum. UV radiation, particularly in the UVB range (290-320 nm), is most effective.

  • pH: The pH of the water can affect the speciation of both this compound and the photosensitizing substances. For instance, the photo-Fenton process, which generates hydroxyl radicals, is most efficient under acidic conditions.

  • Dissolved Organic Matter (DOM): DOM can have a dual role. It can act as a photosensitizer, promoting indirect photolysis through the generation of ROS and ³CDOM*. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis, and can quench reactive species.[3]

  • Nitrate and Nitrite: These ions are significant sources of hydroxyl radicals in sunlit waters, thus accelerating indirect photolysis.[3]

  • Presence of Photosensitizers: Other substances, such as acetone, can act as photosensitizers and increase the rate of photodegradation.

Degradation Products

The photochemical degradation of this compound results in the formation of various transformation products. The identification of these products is crucial for a complete environmental risk assessment, as some may be more mobile or toxic than the parent compound. The primary degradation products include:

  • 2-Hydroxythis compound: Formed via photosubstitution of the methoxy group.

  • Dealkylated Metabolites: Such as desisopropylthis compound and desethylthis compound.

  • Further Oxidation Products: In the presence of strong oxidants like hydroxyl radicals, further degradation can occur, potentially leading to the opening of the triazine ring and the formation of smaller organic molecules and eventually mineralization to CO₂, H₂O, and inorganic ions. Under certain advanced oxidation processes, the formation of cyanuric acid has been observed for other triazines.

Quantitative Data

Quantitative data on the photochemical degradation of this compound are limited. However, data from studies on the structurally similar herbicide Atrazine can provide valuable insights.

ParameterValueConditionsReference
This compound Photodegradation Rate Constant (k) (2.57 ± 0.04) x 10⁻⁵ s⁻¹254 nm irradiation, 5% MeOH–H₂O, pH 6.0[2]
Atrazine Direct Photolysis Quantum Yield (Φ) 0.0196 mol Einstein⁻¹Simulated solar light[1]
0.00437 mol Einstein⁻¹Natural sunlight[1]
Atrazine Photodegradation Half-life (t₁/₂) <5 daysDirect and indirect processes in synthetic agriculturally impacted surface waters[3]
>200 daysIn the water column of lakes and streams[4]
Order of Photoreactivity (254 nm) Atrazine > Ametryn > 2-Hydroxyatrazine > this compoundAqueous solution[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound's photochemical degradation.

6.1. Protocol for Determining Photodegradation Rate Constant

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike a known volume of purified water (e.g., Milli-Q) or natural water sample with the stock solution to achieve the desired initial concentration of this compound. The final concentration of the organic solvent should be kept low (e.g., <0.1% v/v) to minimize co-solvent effects.

  • Photoreactor Setup: Use a photoreactor equipped with a specific light source (e.g., a xenon arc lamp with filters to simulate solar radiation or a low-pressure mercury lamp for 254 nm irradiation). The temperature of the solution should be controlled using a water jacket or a constant temperature bath.

  • Irradiation: Fill quartz tubes with the this compound solution. Place the tubes in the photoreactor and start the irradiation. At predetermined time intervals, withdraw samples for analysis. A dark control (tubes wrapped in aluminum foil) should be run in parallel to account for any degradation not due to light.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k).

6.2. Protocol for Identification of Photodegradation Products by LC-MS/MS

  • Sample Preparation: Collect samples at various time points during the photodegradation experiment as described in Protocol 6.1. The samples may require concentration, for example, by solid-phase extraction (SPE), to detect low levels of degradation products.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate this compound and its degradation products. A typical mobile phase would consist of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent ions.

    • Tandem Mass Spectrometry (MS/MS): Select the parent ions of interest and subject them to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information for the identification of the degradation products.

  • Product Identification: Propose structures for the degradation products based on their exact mass, fragmentation patterns, and comparison with the fragmentation of the parent this compound molecule. If available, confirm the identity of the products by comparing their retention times and mass spectra with those of authentic standards.

Visualizations

7.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key photochemical degradation pathways of this compound and a typical experimental workflow for its study.

Photochemical_Degradation_of_this compound cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis Atraton1 This compound Hydroxythis compound 2-Hydroxythis compound Atraton1->Hydroxythis compound Photosubstitution (+H2O, -CH3OH) Dealkylated_Products1 Dealkylated Products Atraton1->Dealkylated_Products1 Dealkylation Atraton2 This compound Degradation_Products Degradation Products Atraton2->Degradation_Products ROS Reactive Oxygen Species (•OH, ¹O₂, ³CDOM*) ROS->Degradation_Products Photosensitizers Photosensitizers (DOM, NO₃⁻) Photosensitizers->ROS Sunlight Sunlight Sunlight->Photosensitizers

Caption: Photochemical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing Prep_Solution Prepare this compound Solution Photoreactor Set up Photoreactor Prep_Solution->Photoreactor Irradiate Irradiate Samples Photoreactor->Irradiate Collect Collect Samples at Time Intervals Irradiate->Collect Analyze_Conc Analyze this compound Concentration (HPLC-UV or LC-MS) Collect->Analyze_Conc Identify_Products Identify Degradation Products (LC-MS/MS) Collect->Identify_Products Calc_Rate Calculate Rate Constant Analyze_Conc->Calc_Rate Propose_Pathway Propose Degradation Pathway Identify_Products->Propose_Pathway

Caption: Experimental workflow for studying this compound photodegradation.

Conclusion

The photochemical degradation of this compound in surface waters is a complex process involving both direct and indirect photolysis. The rate of degradation is influenced by a variety of environmental factors, including water chemistry and the intensity and wavelength of solar radiation. The primary degradation pathways involve photosubstitution and dealkylation, leading to the formation of hydroxylated and dealkylated metabolites. While specific quantitative data for this compound is scarce, studies on the closely related herbicide Atrazine provide a valuable framework for understanding its environmental fate. The experimental protocols and analytical methods outlined in this guide offer a robust approach for researchers to further investigate the photochemical behavior of this compound and other s-triazine herbicides in aquatic environments. A thorough understanding of these processes is paramount for accurate environmental risk assessment and the development of effective water remediation technologies.

References

The Role of Atraton as an Environmental Contaminant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton (CAS No. 1610-17-9) is a methoxy-1,3,5-triazine herbicide developed for the non-selective, systemic control of broadleaf and grassy weeds.[1] As a member of the triazine family, its primary mode of action is the inhibition of photosynthesis.[2] Though now considered obsolete and no longer approved for use in many regions, including the United Kingdom, its potential for environmental persistence and toxicological effects merit continued scientific scrutiny.[3] this compound's structural similarity to the widely studied herbicide, atrazine (B1667683), suggests analogous environmental behaviors and toxicological profiles. However, a significant lack of specific data for this compound itself necessitates a careful and often comparative approach to its environmental risk assessment.

This technical guide provides a comprehensive overview of this compound's role as an environmental contaminant, synthesizing available data on its chemical properties, environmental fate, and ecotoxicity. Given the limited availability of this compound-specific quantitative data, information from its close analogue, atrazine, is included for comparative purposes and is clearly identified as such. This guide details relevant experimental protocols and visualizes key pathways to support further research and understanding.

Chemical and Physical Properties

This compound is a diamino-1,3,5-triazine, chemically designated as N-ethyl-6-methoxy-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine.[4] Its fundamental chemical and physical properties are crucial for understanding its environmental transport and fate.

PropertyValue for this compoundValue for Atrazine (Analogue)Reference(s)
CAS Number 1610-17-91912-24-9[4]
Molecular Formula C₉H₁₇N₅OC₈H₁₄ClN₅[4]
Molecular Weight 211.26 g/mol 215.68 g/mol [4]
Water Solubility 1670 mg/L (25 °C)33 mg/L (20 °C)[2]
Vapor Pressure 3.9 x 10⁻⁵ mmHg (25 °C)2.9 x 10⁻⁷ mmHg (25 °C)[2]
Log Kow (Octanol-Water Partition Coefficient) 2.72.6[4]

Primary Mode of Action in Plants

Like other s-triazine herbicides, this compound's primary phytotoxic effect is the inhibition of photosynthesis. It acts on Photosystem II (PSII) within the chloroplasts of target plants.[2][3]

This compound binds to the D1 quinone-binding protein in the PSII complex, specifically at the binding site for plastoquinone (B1678516) (QB). This binding action blocks the electron transport chain, preventing the flow of electrons from QA to QB. The interruption of electron flow halts ATP and NADPH production, which are essential for CO₂ fixation, ultimately leading to plant starvation and death. The blockage also leads to the formation of reactive oxygen species (ROS), causing secondary oxidative damage to cellular components.

G cluster_PSII Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB_Site D1 Protein (QB Binding Site) QA->QB_Site e- QB QB (Plastoquinone) Cytb6f Cytochrome b6f Complex QB_Site->Cytb6f e- flow Block X This compound This compound This compound->QB_Site Block->Cytb6f

Fig 1. Mechanism of Photosynthesis Inhibition by this compound.

Environmental Fate and Transport

The environmental persistence and mobility of a contaminant determine its potential for widespread distribution and exposure. While specific data for this compound is limited, the behavior of atrazine provides a strong model for its likely fate.

Degradation and Persistence

This compound may be persistent in soil depending on environmental conditions.[3] Triazine herbicides are primarily degraded through microbial action and chemical hydrolysis. The half-life (DT50) of atrazine in soil is reported to average 60-75 days but can be much longer under certain conditions (e.g., low moisture, cold temperatures).[5][6] In aquatic environments, atrazine's half-life can be longer than 6 months, as biodegradation is slow.[7]

The proposed degradation pathway for this compound, analogous to atrazine, involves N-dealkylation of the ethyl and isopropyl side chains and hydrolysis of the methoxy (B1213986) group to a hydroxyl group, ultimately leading to the formation of cyanuric acid.[7]

G This compound This compound Deethyl Deethyl this compound This compound->Deethyl N-dealkylation Deisopropyl Deisopropyl this compound This compound->Deisopropyl N-dealkylation Hydroxy Hydroxythis compound This compound->Hydroxy Hydrolysis Dealkylated Didealkylated this compound Deethyl->Dealkylated N-dealkylation Deisopropyl->Dealkylated N-dealkylation Final Cyanuric Acid & Metabolites Hydroxy->Final Further Degradation Dealkylated->Final Further Degradation

Fig 2. Proposed Environmental Degradation Pathway of this compound.
Environmental Fate ParameterValue for Atrazine (Analogue)Reference(s)
Soil Half-Life (DT50) 14 - 109 days (typical range)[7]
Water Half-Life (DT50) > 6 months (in some cases)[7]
Soil Sorption Coefficient (Koc) ~100 L/kg (indicates moderate mobility)[5]
Bioconcentration Factor (BCF) < 10 in most fish species (low potential)[7]

Mobility and Distribution

With a moderate soil sorption coefficient (Koc), atrazine does not bind strongly to soil particles and has a high potential to move through the soil profile into groundwater.[5][6] It is one of the most frequently detected pesticides in groundwater and surface water in agricultural regions.[5] Runoff from treated fields is a major pathway for the contamination of streams, rivers, and lakes.[5] Given its higher water solubility compared to atrazine, this compound may exhibit even greater mobility in soil.

Ecotoxicity

The toxicological effects of this compound on non-target organisms are a primary concern. Data is sparse, but available studies and atrazine data indicate risks primarily to aquatic primary producers.

EndpointSpeciesValue for this compoundValue for Atrazine (Analogue)Reference(s)
Acute Oral LD50 Rat (Rattus norvegicus)>5000 mg/kg3090 mg/kg[8][9]
Acute Immobilization EC50 (48h) Water Flea (Daphnia magna)No data available7 mg/L[10]
Acute Toxicity LC50 (96h) Rainbow Trout (Oncorhynchus mykiss)No data available4.5 - 11 mg/L[9]
Acute Toxicity LC50 (96h) Bluegill Sunfish (Lepomis macrochirus)No data available16 mg/L[9]
Acute Toxicity LC50 (96h) Zebrafish (Danio rerio)No data available9.56 mg/L[11]
Growth Inhibition EC50 (24h) Green Alga (Chlorella fusca)0.0799 mg/LNo specific data[1]
Growth Inhibition EC50 (72h) Green Alga (Pseudokirchneriella subcapitata)No data available0.04 - 0.2 mg/L[12]

Signaling Pathways of Toxicity in Animals

Beyond its primary mode of action in plants, this compound's analogue atrazine is known to be an endocrine-disrupting chemical (EDC) and can induce oxidative stress in animals. These mechanisms are critical for understanding its sublethal effects on wildlife and potential risks to human health.

Endocrine Disruption

Atrazine has been shown to act as an endocrine disruptor by inhibiting cyclic AMP (cAMP)-specific phosphodiesterase-4 (PDE4).[2][13] PDE4 is an enzyme that degrades the second messenger cAMP. By inhibiting PDE4, atrazine causes an intracellular accumulation of cAMP.[13][14] This elevation in cAMP can disrupt normal hormonal signaling pathways that are cAMP-dependent, such as the production of prolactin in the pituitary and androgens in Leydig cells, leading to reproductive and developmental effects.[2][15]

G cluster_cell Animal Cell (e.g., Pituitary, Leydig) Atrazine Atrazine/Atraton PDE4 Phosphodiesterase-4 (PDE4) Atrazine->PDE4 Inhibits AMP 5'-AMP PDE4->AMP Degrades ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Hormone Hormone Synthesis & Secretion (e.g., Prolactin) CREB->Hormone Regulates Gene Transcription

Fig 3. Atrazine-Induced Endocrine Disruption via PDE4 Inhibition.
Oxidative Stress

Exposure to atrazine can induce oxidative stress in various organisms, including fish and mammals.[16][17][18] The mechanism involves the excessive production of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defense systems.[16] This leads to a depletion of antioxidants like reduced glutathione (B108866) (GSH) and damage to vital cellular components, including lipids (lipid peroxidation), proteins, and DNA.[16][17] This cellular damage can result in immunotoxicity, inflammation, and apoptosis (programmed cell death).[16][19]

G Atrazine Atrazine/Atraton ROS ↑ Reactive Oxygen Species (ROS) Atrazine->ROS Induces Antioxidants ↓ Antioxidant Defenses (e.g., GSH, SOD, CAT) ROS->Antioxidants Depletes Damage Cellular Damage ROS->Damage Lipids Lipid Peroxidation Damage->Lipids DNA DNA Damage Damage->DNA Proteins Protein Carbonylation Damage->Proteins Apoptosis Apoptosis / Inflammation Damage->Apoptosis

Fig 4. Atrazine-Induced Oxidative Stress Pathway.

Experimental Protocols

Standardized and validated methods are essential for the accurate assessment of this compound as an environmental contaminant. The following sections detail representative protocols for its analysis and ecotoxicological evaluation.

Analysis of this compound in Water Samples

This protocol describes a general method for the determination of this compound and other triazine herbicides in water, based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).[20][21][22]

1. Sample Preparation and Extraction: a. Collect a 1-liter water sample in an amber glass bottle. If necessary, add a preservative (e.g., sodium thiosulfate (B1220275) if residual chlorine is present). b. Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids. c. Condition a C18 solid-phase extraction (SPE) cartridge by sequentially passing methanol (B129727) followed by reagent-grade water through it. d. Pass the entire 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min. This compound and other organic analytes will be adsorbed onto the C18 sorbent. e. After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes. f. Elute the trapped analytes from the cartridge using a small volume (e.g., 2 x 5 mL) of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. g. Dry the eluate by passing it through a small column of anhydrous sodium sulfate. h. Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. i. Add an appropriate internal standard prior to analysis.

2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness). c. Injection: 1-2 µL of the final extract is injected in splitless mode. d. Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. g. Quantification: The concentration of this compound is determined by comparing the peak area of a characteristic ion to that of the internal standard, using a multi-point calibration curve.

G Start 1L Water Sample Filter Filter (0.45 µm) Start->Filter SPE Solid-Phase Extraction (C18 Cartridge) Filter->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Concentrate to 1 mL Elute->Concentrate GCMS Analyze by GC-MS Concentrate->GCMS End Quantify this compound Concentration GCMS->End

Fig 5. Workflow for Analysis of this compound in Water.
Acute Immobilization Test with Daphnia sp. (OECD 202)

This protocol outlines the standard method for determining the acute toxicity of a substance to Daphnia magna.[4][23][24][25][26]

1. Test Organism and Culture: a. Use juvenile Daphnia magna that are less than 24 hours old at the start of the test. b. Organisms should be sourced from a healthy, synchronous laboratory culture maintained under controlled conditions (e.g., 20 ± 2 °C, 16h light:8h dark photoperiod).

2. Test Procedure: a. Prepare a geometric series of at least five test concentrations of this compound in a suitable medium (reconstituted or natural water). A solvent carrier (e.g., acetone) may be used for substances with low water solubility, but its concentration should not exceed 0.1 mL/L. b. Set up four replicate test vessels (e.g., 100 mL glass beakers) for each concentration and for a control group (and a solvent control if applicable). c. Add 5 daphnids to each test vessel, ensuring a minimum volume of 20 mL per animal. d. The test is run for 48 hours under static conditions (no renewal of the test medium) at 20 ± 2 °C with a 16:8 light:dark cycle. Daphnids are not fed during the test. e. Observe the daphnids at 24 and 48 hours. Immobilization is the endpoint, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

3. Data Analysis: a. For each concentration at 24 and 48 hours, calculate the percentage of immobilized daphnids. b. Use statistical methods (e.g., probit analysis, logistic regression) to calculate the EC50 value, which is the concentration estimated to immobilize 50% of the daphnids. Confidence intervals for the EC50 should also be determined. c. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined through hypothesis testing.

Algal Growth Inhibition Test (OECD 201)

This protocol describes the method for determining the effect of a substance on the growth of freshwater microalgae.[27][28][29][30][31]

1. Test Organism and Culture: a. Use an exponentially growing culture of a recommended green alga species, such as Pseudokirchneriella subcapitata. b. The inoculum should be from a 3-4 day old stock culture to ensure cells are in the exponential growth phase.

2. Test Procedure: a. Prepare a series of at least five concentrations of this compound in a nutrient-rich algal growth medium. b. The test is performed in triplicate for each concentration and with six replicates for the control. c. Inoculate each test flask with algae to achieve a low initial cell density (e.g., 10⁴ cells/mL). d. Incubate the flasks for 72 hours under constant, uniform fluorescent illumination and temperature (e.g., 21-24 °C). Flasks should be continuously shaken or stirred to keep the algae in suspension. e. Measure the algal biomass (cell concentration) in each flask at least every 24 hours using a particle counter, microscope with a counting chamber, or indirectly via fluorescence or absorbance.

3. Data Analysis: a. For each test concentration, calculate the average specific growth rate over the 72-hour period. b. Calculate the percent inhibition of the growth rate for each concentration relative to the mean growth rate of the controls. c. Use a regression model to determine the ECx values (e.g., EC10, EC20, EC50), which are the concentrations causing x% inhibition of the growth rate. d. The NOEC and LOEC can also be determined.

Conclusion

This compound, a methoxytriazine herbicide, poses a potential risk as an environmental contaminant due to its likely persistence, mobility, and toxicity, particularly to primary producers like algae. While specific quantitative data for this compound are notably scarce in the scientific literature, its structural similarity to atrazine provides a strong basis for predicting its environmental behavior and toxicological profile. The available data indicate that this compound is moderately toxic to algae at low concentrations and likely shares atrazine's mechanisms of endocrine disruption and oxidative stress induction in non-target animal species.

For a comprehensive risk assessment, further research is critically needed to generate this compound-specific data for key environmental fate parameters (Koc, DT50) and ecotoxicological endpoints (LC50/EC50 for fish and invertebrates). The standardized protocols outlined in this guide provide a framework for conducting such essential studies. Until more specific data become available, a precautionary approach, leveraging the extensive knowledge base for atrazine, is warranted for evaluating the environmental risks associated with this compound.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Atraton in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atraton is a triazine herbicide previously used for non-agricultural weed control.[1] Although its use is now obsolete, concerns about its persistence and potential contamination of water sources necessitate reliable analytical methods for its detection.[1] This application note details robust and sensitive methods for the determination of this compound in various water samples, including groundwater and surface water. The protocols described herein are based on established analytical techniques for triazine herbicides, primarily leveraging solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical workflow involves the extraction and concentration of this compound from water samples using a solid-phase extraction cartridge. The choice of sorbent material, such as C18 or polymeric phases, is critical for efficient recovery. Following extraction, the analyte is eluted with an organic solvent, concentrated, and then analyzed by GC-MS or LC-MS/MS. These techniques provide high selectivity and sensitivity, allowing for the accurate identification and quantification of this compound at trace levels.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of triazine herbicides, including this compound and the closely related atrazine (B1667683), in water samples. These methods demonstrate the high sensitivity and recovery achievable with modern analytical instrumentation.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MSSPE (C18)1.7 ng/L-90.5 ± 3.5
GC-MSSPE (C18 & Cation Exchange)-0.10 µg/L96 ± 6.9[2]
GC-ECDSPE3.33 – 6.67 µg/L11.09 – 20.10 µg/L82.5 - 107.6[3]
LC-MS/MSOnline SPEsub-pg/mL (ppt) levels--[4]
LC-MS/MSSPE-1 ng/mL83 - 85[5]
GC/MSDLiquid-Liquid Extraction0.050 ng0.10 µg/L-

Experimental Workflow Diagram

Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample_collection 1. Water Sample Collection filtration 2. Filtration (0.45 µm filter) sample_collection->filtration spe 3. Solid-Phase Extraction (SPE) filtration->spe elution 4. Elution with Organic Solvent spe->elution concentration 5. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 6. Reconstitution in Mobile Phase concentration->reconstitution instrument_analysis 7. GC-MS or LC-MS/MS Analysis reconstitution->instrument_analysis data_processing 8. Data Acquisition & Processing instrument_analysis->data_processing quantification 9. Quantification & Reporting data_processing->quantification SPE Logic Diagram start Start: Water Sample conditioning SPE Cartridge Conditioning (Methanol & Water) start->conditioning loading Sample Loading conditioning->loading analyte_retained This compound Retained on Sorbent loading->analyte_retained interferences_pass Polar Interferences Pass Through loading->interferences_pass washing Washing (Deionized Water) analyte_retained->washing drying Drying washing->drying elution Elution (Organic Solvent) drying->elution end End: Analyte in Solution elution->end

References

Application Note: Solid-Phase Extraction Protocol for Atraton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atraton is a non-selective triazine herbicide used for total weed control on non-cropland areas. Due to its potential for environmental contamination, particularly of water sources, sensitive and reliable analytical methods are required for its detection and quantification. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it ideal for the analysis of trace levels of herbicides like this compound.[1][2][3] This application note provides a detailed protocol for the extraction of this compound from water samples using SPE, followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to isolate analytes of interest from a sample matrix.[2][3] The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.[3][4] For nonpolar to moderately polar compounds like this compound, a reversed-phase sorbent such as C18 is commonly employed.[4][5] The nonpolar stationary phase retains the analyte from the polar sample matrix (water). Interferences are then washed away with a polar solvent, and the analyte is subsequently eluted with a nonpolar organic solvent.[4][6]

Experimental Protocol

This protocol is designed for the extraction of this compound from water samples.

Materials and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL (or similar reversed-phase polymeric sorbent)[4][5]

  • Methanol (B129727) (HPLC grade)[1]

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Dichloromethane (HPLC grade)[7]

  • Nitrogen gas, high purity

  • Deionized water

  • Glassware: beakers, graduated cylinders, conical tubes

  • SPE vacuum manifold[4]

  • Sample filtration apparatus with 0.45 µm filters

  • Analytical balance

  • Concentrator/evaporator

Sample Preparation:

  • Collect water samples in clean glass bottles.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[8]

  • Store samples at 4°C until extraction.[1]

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Condition the sorbent by passing 5 mL of methanol through the cartridge. Do not allow the sorbent to dry.[1]

    • Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains submerged in water before sample loading.[1]

  • Sample Loading:

    • Load 100-500 mL of the filtered water sample onto the conditioned cartridge.

    • Maintain a steady flow rate of approximately 5-10 mL/min. Do not apply excessive vacuum.[1]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 15-20 minutes to remove excess water.[1]

  • Elution:

    • Place a clean collection tube inside the vacuum manifold.

    • Elute the retained this compound from the cartridge with two 3 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for about a minute before applying a vacuum.

    • Collect the eluate in the collection tube.

Eluate Concentration:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitute the residue in 1 mL of ethyl acetate or a suitable solvent for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract can be analyzed using a GC-MS system. The following are suggested starting conditions and may require optimization.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL, splitless mode[1]

  • Injector Temperature: 250°C[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound should be determined from a standard spectrum.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of triazine herbicides using SPE followed by chromatographic analysis. While specific data for this compound may vary, these values for the closely related compound Atrazine provide a benchmark for method validation.

ParameterAtrazineReference
Recovery 82.5% - 107.6%[1]
Limit of Detection (LOD) 3.33 – 6.67 µg/L[1]
Limit of Quantification (LOQ) 11.09 – 20.10 µg/L[1]
Linearity (r²) 0.9922 - 0.9982[1]
Relative Standard Deviation (RSD) < 10.0%[1]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration (0.45 µm) Sample->Filter Condition 1. Cartridge Conditioning (Methanol, Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Elution (Ethyl Acetate) Wash->Elute Concentrate Eluate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

References

Application Note: Quantification of Atraton in Environmental Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of atraton, a triazine herbicide, in environmental water samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, offering high throughput and accuracy for environmental monitoring and risk assessment. The method utilizes a straightforward sample preparation procedure, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for precise quantification.

Introduction

This compound is a member of the triazine class of herbicides used to control broadleaf and grassy weeds. Due to its potential for environmental contamination, particularly in water sources, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring environmental and human safety. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for the trace analysis of pesticides due to its high selectivity, sensitivity, and applicability to a wide range of compounds.[1][2] This note provides a detailed protocol for the quantification of this compound, adapted from established methods for triazine pesticide analysis.[3][4]

Experimental Protocols

Sample Preparation (Aqueous Samples)

A simple "dilute and shoot" approach is often sufficient for relatively clean water samples, minimizing sample preparation time and potential for analyte loss.[5] For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

Direct Aqueous Injection Protocol:

  • Allow water samples to equilibrate to room temperature.[4]

  • If necessary, filter the sample through a 0.2 µm filter to remove particulate matter.[6]

  • For calibration standards and quality control samples, spike the appropriate amount of this compound standard solution into a known volume of reagent water.

  • In an autosampler vial, combine 800 µL of 5/95 (v/v) methanol/water with 200 µL of the water sample, standard, or blank.[4]

  • Add an internal standard (e.g., Atrazine-d5) to each vial to a final concentration of 5 ng/mL.[3]

  • Cap the vials and vortex briefly to ensure homogeneity. The samples are now ready for LC-MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is critical for resolving this compound from other matrix components. A C18 reversed-phase column is commonly used for the analysis of triazine herbicides.

ParameterCondition
Column Hypersil GOLD™ 100 x 2.1 mm, 3 µm or equivalent[3]
Mobile Phase A 5 mM Ammonium Acetate in Water[3]
Mobile Phase B Methanol[3]
Flow Rate 400 µL/min[3]
Injection Volume 10 µL
Column Temperature 45°C[4]
Gradient Time (min)
0.0
15.0
20.0
20.1
25.0
Mass Spectrometry (MS) Conditions

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[1] Electrospray ionization (ESI) in positive mode is typically used for triazine analysis.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 1.5 kV[7]
Source Temperature 150°C[7]
Desolvation Temperature 450°C[7]

MRM Transitions for this compound (Hypothetical):

Note: As specific MRM transitions for this compound were not found in the provided search results, these are representative values based on the analysis of similar triazine compounds. These would need to be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
This compound (Quantifier)[To be determined][To be determined][To be determined]
Atrazine-d5 (IS)[To be determined][To be determined][To be determined]

Data Presentation

Quantitative Performance of a Similar Triazine Herbicide Method

The following table summarizes the quantitative data for a representative triazine herbicide, which demonstrates the expected performance of a well-developed LC-MS method.

ParameterResult
Linearity (r²) > 0.99[3]
Calibration Range 0.25 - 5.0 ng/mL[3]
Limit of Quantification (LOQ) 20 ng/L[6]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Collection Filter Filtration (0.2 µm) Sample->Filter Dilute Dilution with Methanol/Water Filter->Dilute Spike Internal Standard Spiking Dilute->Spike Vortex Vortexing Spike->Vortex LC_Separation Liquid Chromatography (Reversed-Phase C18) Vortex->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification by LC-MS.

Conclusion

This application note provides a robust and efficient LC-MS/MS method for the quantification of this compound in aqueous samples. The described protocol, including a simple sample preparation step and highly selective MS detection, allows for the reliable determination of this compound at low concentrations. This method is well-suited for routine environmental monitoring and can be adapted for the analysis of other triazine herbicides.

References

Application Notes and Protocols for the Analysis of Triazine Herbicides by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of triazine herbicides in environmental samples using Gas Chromatography (GC). The methodologies outlined are based on established scientific literature and are intended to provide a robust framework for sensitive and accurate determination of these compounds.

Introduction

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture for the control of broadleaf and grassy weeds. Due to their persistence and potential for environmental contamination of soil and water sources, robust and sensitive analytical methods are required for their monitoring. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers a highly effective technique for the separation, identification, and quantification of triazine residues. This document details the necessary protocols, from sample preparation to final analysis, and presents key performance data in a clear, comparative format.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for extracting triazine herbicides from the sample matrix and removing potential interferences. Common and effective methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME).

2.1.1. Protocol for Liquid-Liquid Extraction (LLE) of Water Samples

This protocol is adapted from the U.S. Geological Survey National Water Quality Laboratory method.[1]

  • Sample pH Adjustment: Adjust the pH of a 1 L water sample to a range of 7.0 to 9.0.

  • Salting Out: Add 50 g of NaCl and dissolve completely.

  • Extraction: Transfer the sample to a 2 L separatory funnel and extract with 60 mL of methylene (B1212753) chloride by shaking for 2 minutes. Allow the layers to separate.

  • Combine Extracts: Repeat the extraction two more times with fresh 60 mL portions of methylene chloride. Combine the three methylene chloride extracts.

  • Drying: Pass the combined extract through a drying column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration and Solvent Exchange: Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus. Exchange the solvent to methyl-t-butyl ether (MTBE) during the final concentration step to a final volume of 1 mL.

  • Analysis: The extract is now ready for GC analysis.

2.1.2. Protocol for Solid-Phase Extraction (SPE) of Water Samples

This protocol is a general procedure based on common SPE practices for triazine analysis.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution: Elute the trapped triazines with 2 mL of ethyl acetate (B1210297) followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[2]

  • Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is ready for GC-MS analysis.

2.1.3. Protocol for Dispersive Liquid-Liquid Microextraction (DLLME) of Water Samples [3]

  • Sample Preparation: Place 5.00 mL of the water sample in a conical test tube. Add NaCl to a final concentration of 4% (w/v) and dissolve.

  • Injection of Extraction Mixture: Rapidly inject a mixture of 1.00 mL of acetone (B3395972) (disperser solvent) and 12.0 µL of chlorobenzene (B131634) (extraction solvent) into the sample using a syringe.

  • Emulsification and Extraction: A cloudy solution will form. The triazines are extracted into the fine droplets of chlorobenzene.

  • Centrifugation: Centrifuge the mixture for 5 minutes at 6000 rpm to sediment the chlorobenzene droplets.

  • Collection: Collect the sedimented phase (approximately 8.0 µL) from the bottom of the tube using a microsyringe.

  • Analysis: Inject 2.0 µL of the collected phase into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters are recommended for the analysis of triazine herbicides.[4][5]

  • Gas Chromatograph: Agilent GC or Thermo Scientific TRACE GC Ultra

  • Column:

    • DB-Wax, 30 m x 0.32 mm ID, 0.25 µm film thickness[4]

    • TraceGOLD TG-5SilMS, 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl polysiloxane)[5]

    • CP-Sil 5 CB-MS, 25 m x 0.32 mm, 0.40 µm film thickness[6]

  • Injector:

    • Temperature: 220 °C[4] or 275 °C[5]

    • Mode: Splitless (1 min)[5]

  • Oven Temperature Program:

    • Initial temperature 60 °C, hold for 5 min, then ramp at 8 °C/min to 300 °C, hold for 10 min.[5]

    • Isothermal at 210 °C for 20 min.[4]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]

  • Mass Spectrometer:

    • Detector: Mass Spectrometer (e.g., Ion Trap or Quadrupole)

    • Ionization Mode: Electron Impact (EI) at 70 eV[5]

    • Source Temperature: 225 °C[5]

    • Acquisition Mode: Selective Ion Monitoring (SIM) or Full Scan[2][4]

    • Transfer Line Temperature: 240 °C[4] or 300 °C[5]

Data Presentation

The following tables summarize the quantitative data for the analysis of triazine herbicides using various GC methods.

Table 1: Method Detection and Quantification Limits

HerbicideMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
AtrazineGC-MS-SIMWater0.1 pg/mL-[4]
SimazineGC-MS-SIMWater0.1 pg/mL-[4]
PropazineGC-MS-SIMWater0.1 pg/mL-[4]
AmetrynGC-MS-SIMWater0.1 pg/mL-[4]
PrometrynGC-MS-SIMWater0.1 pg/mL-[4]
TerbuthylazineGC-MS-SIMWater0.1 pg/mL-[4]
TerbutrynGC-MS-SIMWater0.1 pg/mL-[4]
SimetrynGC-MS-SIMWater0.1 pg/mL-[4]
Various TriazinesDLLME-GC-MSWater0.021 - 0.12 µg/L-[3]
Various TriazinesSBSE-GC-MSWater0.2 - 3.2 ng/L-[7]
Various TriazinesGC-MS/MSWater0.001 - 0.005 µg/L0.01 - 0.05 µg/L[7]

Table 2: Recovery Rates of Triazine Herbicides

HerbicideMethodMatrixSpiking LevelRecovery (%)Reference
AtrazineGC-MS-SIMWater10-100 pg/mL93 - 103[4]
SimazineGC-MS-SIMWater10-100 pg/mL93 - 103[4]
PropazineGC-MS-SIMWater10-100 pg/mL93 - 103[4]
AmetrynGC-MS-SIMWater10-100 pg/mL93 - 103[4]
PrometrynGC-MS-SIMWater10-100 pg/mL93 - 103[4]
TerbuthylazineGC-MS-SIMWater10-100 pg/mL93 - 103[4]
TerbutrynGC-MS-SIMWater10-100 pg/mL93 - 103[4]
SimetrynGC-MS-SIMWater10-100 pg/mL93 - 103[4]
AtrazineGC-MS-SIMSoil10-100 pg/g91 - 102[4]
Various TriazinesDLLME-GC-MSRiver Water5.0 µg/L85.2 - 114.5[3]
Various TriazinesDLLME-GC-MSTap Water5.0 µg/L87.8 - 119.4[3]
Various TriazinesSBSE-GC-MSWater-94.4 - 106.0[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for triazine herbicide analysis.

Triazine Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water or Soil Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE DLLME Dispersive Liquid-Liquid Microextraction Sample->DLLME Extract Concentrated Extract LLE->Extract SPE->Extract DLLME->Extract GC_MS Gas Chromatography- Mass Spectrometry Extract->GC_MS Data Data Acquisition and Processing GC_MS->Data Results Quantitative Results Data->Results

Caption: General workflow for triazine herbicide analysis.

DLLME_Workflow start 5 mL Water Sample + 4% NaCl inject Inject 1 mL Acetone & 12 µL Chlorobenzene start->inject vortex Vortex to form cloudy solution inject->vortex centrifuge Centrifuge at 6000 rpm for 5 min vortex->centrifuge collect Collect sedimented phase (~8 µL) centrifuge->collect analyze Inject 2 µL into GC-MS collect->analyze

Caption: Workflow for DLLME sample preparation.

References

Application Note and Protocol for Atraton Soil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton is a triazine herbicide used to control broadleaf and grassy weeds.[1] Due to its potential for environmental persistence, robust and reliable methods for its extraction from complex soil matrices are essential for environmental monitoring and toxicological studies.[1] This document provides detailed protocols for the extraction of this compound from soil samples, suitable for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are critical for the optimization of extraction parameters, such as solvent selection and pH adjustment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₇N₅O[2]
Molecular Weight211.26 g/mol [2]
Water Solubility1.67 g/L (at 25 °C)[3]
pKa4.31 ± 0.41[3]
Log P (Octanol-Water Partition Coefficient)2.7[2]

Experimental Protocols

This section details three distinct methods for the extraction of this compound from soil samples. The choice of method may depend on factors such as sample throughput, required sensitivity, and available equipment.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a classic method for the extraction of organic analytes from a solid matrix.

Materials and Reagents:

Procedure:

  • Sample Preparation: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of a methanol/water (80:20, v/v) solution to the centrifuge tube.

    • Cap the tube and shake vigorously on a mechanical shaker for 1 hour.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of the methanol/water solution.

    • Combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Transfer the combined supernatant to a separatory funnel.

    • Add 20 mL of dichloromethane and 5 g of NaCl to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The dichloromethane layer (bottom) contains the this compound.

    • Drain the dichloromethane layer through a funnel containing anhydrous sodium sulfate into a clean flask.

    • Repeat the partitioning step with another 20 mL of dichloromethane.

  • Concentration:

    • Combine the dichloromethane extracts.

    • Evaporate the solvent to near dryness using a rotary evaporator at 40 °C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile (B52724) or ethyl acetate) for GC-MS or LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a widely used technique for sample cleanup and concentration, offering advantages such as reduced solvent consumption and higher sample throughput compared to LLE.[4]

Materials and Reagents:

  • Soil sample, air-dried and sieved (2 mm)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • C18 SPE cartridges (500 mg, 6 mL)

  • SPE vacuum manifold

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

  • Nitrogen evaporator

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile/water (80:20, v/v) to the tube.

    • Shake on a mechanical shaker for 1 hour.[5]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol followed by 5 mL of deionized water through each cartridge. Do not allow the cartridges to dry out.

  • Sample Loading:

    • Dilute the collected supernatant with deionized water to reduce the acetonitrile concentration to <10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent for analysis.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput analysis.[6][7]

Materials and Reagents:

  • Soil sample, homogenized

  • Acetonitrile, HPLC grade

  • Deionized water

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex for 30 seconds. Let the sample hydrate (B1144303) for 30 minutes.[8]

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS or GC-MS analysis.

Data Presentation

The following table summarizes typical performance data for this compound extraction from soil using various methods, as reported in the literature.

Table 2: Performance Data for this compound Soil Extraction Methods

MethodAnalytical TechniqueFortification LevelRecovery (%)LODLOQReference
LLE with EthanolGC-MSNot Specified90 - 104Not SpecifiedNot Specified[9]
SPE (C18) with Methanol/WaterGC0.01 - 1 ppm~100Not SpecifiedNot Specified[5]
QuEChERSGC-MS/MS0.01 - 0.5 mg/kg70 - 120Not Specified0.01 µg/g[10][11]
QuEChERSLC-MS/MS0.01 µg/g72.6 - 1190.003 µg/g0.01 µg/g[11]

LOD: Limit of Detection, LOQ: Limit of Quantification

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_lle LLE Protocol cluster_spe SPE Protocol cluster_quechers QuEChERS Protocol cluster_analysis Analysis soil_sample 1. Soil Sample (10g, homogenized) add_water 2. Add Deionized Water (for QuEChERS & LLE) soil_sample->add_water lle_solvent 3a. Add Methanol/Water Shake for 1 hr add_water->lle_solvent spe_solvent 3b. Add Acetonitrile/Water Shake for 1 hr add_water->spe_solvent quechers_solvent 3c. Add Acetonitrile & QuEChERS Salts add_water->quechers_solvent lle_partition 4a. Partition with Dichloromethane lle_solvent->lle_partition concentrate 5. Concentrate Extract lle_partition->concentrate spe_cleanup 4b. SPE Cleanup (C18 Cartridge) spe_solvent->spe_cleanup spe_cleanup->concentrate quechers_cleanup 4c. Dispersive SPE Cleanup (PSA/C18) quechers_solvent->quechers_cleanup analysis 7. GC-MS or LC-MS/MS Analysis quechers_cleanup->analysis reconstitute 6. Reconstitute in Suitable Solvent concentrate->reconstitute reconstitute->analysis

Caption: Experimental workflow for this compound soil extraction.

logical_workflow start Start: this compound Soil Extraction Required decision1 High Sample Throughput Needed? start->decision1 decision2 High Level of Matrix Interference? decision1->decision2 No quechers QuEChERS Method decision1->quechers Yes decision3 Availability of Specialized Equipment? decision2->decision3 No spe SPE Method decision2->spe Yes decision3->spe Yes lle LLE Method decision3->lle No

Caption: Decision tree for selecting an this compound extraction method.

References

Application Note: Rapid Screening of Atraton using Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atraton is a triazine herbicide used to control broadleaf and grassy weeds.[1][2] Due to its potential environmental contamination, rapid and sensitive methods for its detection are crucial.[1] The enzyme-linked immunosorbent assay (ELISA) offers a high-throughput, cost-effective, and rapid screening solution for quantifying small molecules like this compound in various sample matrices.[3] This application note provides a detailed protocol for the semi-quantitative and quantitative analysis of this compound using a competitive ELISA format.

Principle of the Assay

The competitive ELISA is an immunoassay format well-suited for the detection of small molecules like this compound.[4][5] In this assay, this compound present in the sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific anti-Atraton antibody that is coated onto a microplate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme-labeled this compound conjugate that has bound to the antibody. The resulting color development is inversely proportional to the concentration of this compound in the sample.[6] Samples with high concentrations of this compound will exhibit low color intensity, while samples with low concentrations of this compound will produce a strong color signal.[6]

Application

This protocol is intended for researchers, scientists, and drug development professionals for the rapid screening of this compound in aqueous samples. While this note provides a general framework, optimization of specific parameters may be required for different sample types or for antibodies with different characteristics.

Quantitative Data Summary

ParameterTypical Value (for Atrazine ELISA)Reference
Assay Type Competitive ELISA[9][10]
Detection Limit 0.04 ng/mL[7][8]
Assay Range (Midpoint) ~0.5 - 0.7 ng/mL (50% B/B₀)[7][8]
Sample Volume 25 - 50 µL[7][10]
Assay Time < 1 hour[7][8]
Cross-Reactivity Propazine: 96%, Simazine: 14.3%, Ametryn: 1.5%, Terbuthylazine: 0.33%, Deethylatrazine: 3.08%, Hydroxyatrazine: <0.1%[8]
Reproducibility Coefficients of variation (CVs) for standards: <10%[7][8]

Note: The cross-reactivity of an anti-Atraton antibody with other triazine herbicides would need to be experimentally determined.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing a competitive ELISA for this compound.

Materials and Equipment
  • Reagents:

    • Anti-Atraton Antibody Coated 96-well Microplate

    • This compound Standard Solutions (e.g., 0, 0.05, 0.1, 0.5, 1.0, 5.0 ng/mL)

    • This compound-Enzyme (e.g., HRP) Conjugate

    • Wash Buffer (e.g., PBS with 0.05% Tween-20)

    • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

    • Stop Solution (e.g., 1 M Sulfuric Acid)

    • Sample Diluent (if required)

    • Deionized Water

  • Equipment:

    • Microplate reader capable of measuring absorbance at 450 nm

    • Single and multichannel pipettes

    • Reagent reservoirs

    • Microplate washer (optional)

    • Vortex mixer

Reagent Preparation
  • Wash Buffer: If provided as a concentrate, dilute with deionized water to the working concentration as per the manufacturer's instructions.

  • This compound Standards: Prepare a serial dilution of this compound standards in the appropriate diluent to create a standard curve.

  • Samples: Collect and store samples appropriately. If necessary, dilute samples with the provided sample diluent to bring the this compound concentration within the assay's dynamic range.

Assay Procedure
  • Add Standards and Samples: Add 50 µL of each this compound standard, control, and sample into the appropriate wells of the anti-Atraton antibody-coated microplate.

  • Add Enzyme Conjugate: Add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubation: Gently mix the contents of the wells. Cover the plate and incubate for 30-60 minutes at room temperature.

  • Washing: After incubation, discard the contents of the wells. Wash the plate 3-5 times with 250-300 µL of wash buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Add Substrate: Add 100 µL of the substrate solution to each well.

  • Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. A color change will be observed.

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

  • Generate Standard Curve: Plot the mean absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis. A semi-logarithmic plot is often used.

  • Determine Sample Concentrations: Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Antibody-Coated Microplate Well cluster_reagents Reagents cluster_reaction Competitive Binding cluster_detection Detection Well Anti-Atraton Antibody Binding Competition for Antibody Binding Sites Well->Binding Sample Sample (contains this compound) Sample->Binding Conjugate This compound-Enzyme Conjugate Conjugate->Binding Wash Wash Step Binding->Wash Substrate Add Substrate Wash->Substrate Color Color Development (Inverse to this compound Conc.) Substrate->Color Read Read Absorbance at 450 nm Color->Read

Caption: Competitive ELISA workflow for this compound detection.

Signaling Pathway of Competitive ELISA

ELISA_Signaling cluster_high_this compound High this compound Concentration cluster_low_this compound Low this compound Concentration High_this compound High [this compound] in Sample Low_Binding Low Binding of This compound-Enzyme Conjugate High_this compound->Low_Binding Antibody Limited Anti-Atraton Antibody High_this compound->Antibody competes with Low_Signal Low Colorimetric Signal Low_Binding->Low_Signal Low_this compound Low [this compound] in Sample High_Binding High Binding of This compound-Enzyme Conjugate Low_this compound->High_Binding Low_this compound->Antibody competes with High_Signal High Colorimetric Signal High_Binding->High_Signal Atraton_Conjugate This compound-Enzyme Conjugate Atraton_Conjugate->Antibody

Caption: Relationship between this compound concentration and signal.

References

Application Notes and Protocols for Atraton Residue Analysis using QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Principle

The QuEChERS procedure involves two main steps: an initial extraction with an organic solvent (typically acetonitrile) and partitioning using a salt mixture, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[2][3] The final extract is then analyzed by a sensitive and selective technique like LC-MS/MS.[4]

Quantitative Data Summary

The following tables summarize representative validation data for triazine herbicides, including atraton, in various matrices using QuEChERS-based methods. This data is compiled from multiple studies and demonstrates the typical performance of the method.[5][6]

Table 1: Recovery and Precision Data for Triazine Herbicides in Soil

AnalyteSpiking Level (ng/g)Recovery (%)Relative Standard Deviation (RSD, %)
This compound1085 - 110< 15
5090 - 105< 10
10092 - 108< 10
Atrazine1088 - 112< 15
5091 - 107< 12
10095 - 110< 10
Simazine1082 - 108< 15
5088 - 105< 12
10090 - 106< 11

Table 2: Method Performance in Water Samples

AnalyteLimit of Detection (LOD, ng/mL)Limit of Quantification (LOQ, ng/mL)Linearity (r²)
This compound0.05 - 0.10.15 - 0.3> 0.995
Atrazine0.05 - 0.10.15 - 0.3> 0.996
Prometryn0.05 - 0.10.15 - 0.3> 0.995

Table 3: Performance in Fish and Seafood Matrices [6]

ParameterValue
Linearity (r²)> 0.996
LOQ (ng/g)0.5 - 1.0
Recovery (%)70.1 - 111.7
Precision (RSD, %)< 12
Matrix Effects (%)-21.8 to 27.6

Experimental Protocols

1. Sample Preparation

  • Soil and Sediment: Air-dry the sample and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.

  • Water: Collect water samples in clean glass bottles. If necessary, filter the sample to remove suspended particles.

  • Fruits and Vegetables: Homogenize the entire sample using a high-speed blender to obtain a uniform paste.[7]

  • Fish and Seafood: Homogenize the edible tissue in a blender to a consistent paste.[6]

2. QuEChERS Extraction and Partitioning

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific amount of water to ensure hydration before extraction.[8]

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.

  • Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate).[2]

  • Immediately cap the tube and shake vigorously for another minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.[2]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common composition is 150 mg anhydrous MgSO₄ and 25-50 mg Primary Secondary Amine (PSA). For matrices with high fat content, 50 mg of C18 may also be included.[2]

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the final extract.

4. LC-MS/MS Analysis

  • Transfer an aliquot of the final extract into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

LC Conditions (Typical):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.[9]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

MS/MS Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize nebulizer gas, curtain gas, and ion spray voltage according to the instrument manufacturer's recommendations.

  • MRM Transitions for this compound (Example):

    • Quantifier: Precursor ion (e.g., m/z 212.2) → Product ion (e.g., m/z 170.1)

    • Qualifier: Precursor ion (e.g., m/z 212.2) → Product ion (e.g., m/z 114.1)

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile Sample->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥4000 rpm, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1 mL Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer dSPE_Tube d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Vortex Vortex (1 min) dSPE_Tube->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS

Caption: QuEChERS Workflow for this compound Analysis.

References

Application Notes and Protocols for Assessing Atraton Toxicity in Algae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton is a triazine herbicide that has been used for non-selective weed control.[1] Like other triazine herbicides, its mode of action is primarily through the inhibition of photosynthesis.[1] Due to its potential to enter aquatic ecosystems, it is crucial to understand its toxic effects on primary producers such as algae. These application notes provide detailed protocols for assessing the toxicity of this compound on various algal species, based on internationally recognized guidelines. The primary method described is the algal growth inhibition test, which evaluates the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[2][3]

Data Presentation

The following table summarizes the quantitative toxicity data for this compound and the closely related herbicide, atrazine (B1667683), on various algal and other aquatic species. Due to the limited availability of public data for this compound, atrazine data is included for comparative purposes, as they share a similar mode of action.

CompoundSpeciesEndpointDurationValue (µg/L)
This compoundChlorella fuscaAcute EC₅₀ (Growth Rate)24 hours79.9
This compoundVibrio fischeri (bacterium)EC₅₀ (Bioluminescence)15 minutes36,960
AtrazineChlorella vulgarisEC₅₀ (Growth Rate)72 hours4,300
AtrazinePseudokirchneriella subcapitata96h-IC₅₀96 hours52.61
AtrazineScenedesmus subspicatusEC₅₀Not Specified56
AtrazineNavicula accommodaEC₅₀ (Growth Rate)Not Specified>10,000
AtrazineAnabaena flos-aquaeEC₅₀ (Growth Rate)Not Specified69

EC₅₀ (Median Effective Concentration): The concentration of a substance that causes a 50% reduction in a measured endpoint (e.g., growth rate) compared to the control group. IC₅₀ (Median Inhibitory Concentration): The concentration of a substance that causes a 50% inhibition of a given biological or biochemical function.

Experimental Protocols

The following protocols are based on the OECD Guideline 201 for "Freshwater Alga and Cyanobacteria, Growth Inhibition Test".[2][3][4][5]

Preparation of Test Solutions

1.1. Stock Solution Preparation:

  • Accurately weigh a precise amount of analytical grade this compound.

  • Dissolve the this compound in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or dimethyl sulfoxide (B87167) - DMSO) due to its low water solubility. The final concentration of the solvent in the test medium should be kept to a minimum (typically <0.1% v/v) and should not affect algal growth.[6]

  • Prepare a primary stock solution and make serial dilutions to create a range of test concentrations. It is recommended to use at least five geometrically spaced concentrations for a definitive test.[3][4]

1.2. Test Media:

  • Use a standard algal growth medium, such as the OECD TG 201 medium or Bold's Basal Medium.

  • The composition of the medium should be precisely known and recorded.

  • Sterilize the medium by autoclaving or filtration (0.22 µm filter) before use.

Algal Culture Maintenance
  • Test Species: Commonly used and recommended species include Pseudokirchneriella subcapitata (also known as Raphidocelis subcapitata), Desmodesmus subspicatus, Chlorella vulgaris, and the cyanobacterium Anabaena flos-aquae.[2][3]

  • Culturing Conditions: Maintain axenic (pure) cultures of the selected algal species in the chosen growth medium.

  • Incubation: Incubate the cultures under continuous, uniform illumination (60-120 µE/m²/s) and a constant temperature of 21-24°C.[3]

  • Agitation: Continuously shake or stir the cultures to ensure homogenous cell distribution and prevent sedimentation.

  • Exponential Growth: Ensure the algae are in an exponential growth phase before starting the toxicity test. This can be verified by measuring cell density over time.

Algal Growth Inhibition Test Procedure
  • Test Setup: The test is typically performed in sterile glass Erlenmeyer flasks.[3]

  • Inoculation: Inoculate the test flasks containing the different this compound concentrations and the control (medium with solvent, if used) with a known and low initial concentration of exponentially growing algae (e.g., 1 x 10⁴ cells/mL).[2]

  • Replicates: Use a minimum of three replicates for each test concentration and at least three (preferably six) replicates for the control.[2][3]

  • Incubation: Incubate the test flasks under the same conditions as the stock cultures (continuous light, constant temperature, and shaking) for a period of 72 hours.[3]

  • Measurements: Measure the algal biomass at the start of the experiment (0 hours) and at least at 24, 48, and 72 hours.[2]

    • Biomass Measurement: Algal biomass can be determined by several methods:

      • Cell Counts: Using a hemocytometer or an electronic particle counter.

      • Spectrophotometry: Measuring the absorbance (optical density) at a specific wavelength (e.g., 680 nm). A calibration curve of absorbance versus cell density should be established.

      • In vivo Fluorescence: Measuring the fluorescence of chlorophyll.

Data Analysis and Endpoints
  • Growth Rate: For each replicate, calculate the average specific growth rate for the 72-hour period using the formula: µ = (ln(N_t) - ln(N_0)) / t where µ is the growth rate, N_t is the biomass at time t, and N_0 is the initial biomass.

  • Inhibition: Calculate the percent inhibition of the growth rate for each this compound concentration relative to the control.

  • Endpoints:

    • EC₅₀: Determine the concentration of this compound that causes a 50% inhibition of algal growth rate by plotting the percent inhibition against the logarithm of the test concentrations.[4]

    • NOEC (No Observed Effect Concentration): The highest tested concentration at which no statistically significant inhibition of growth is observed compared to the control.[5]

    • LOEC (Lowest Observed Effect Concentration): The lowest tested concentration at which a statistically significant inhibition of growth is observed compared to the control.[5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Collection & Analysis prep_stock Prepare this compound Stock Solution setup_flasks Set up Test Flasks with This compound Concentrations and Controls prep_stock->setup_flasks prep_media Prepare and Sterilize Algal Growth Medium prep_media->setup_flasks prep_algae Culture Algae to Exponential Growth Phase inoculate Inoculate Flasks with Algae prep_algae->inoculate setup_flasks->inoculate incubate Incubate for 72h (Constant Light, Temp, Shaking) inoculate->incubate measure_biomass Measure Algal Biomass (0, 24, 48, 72h) incubate->measure_biomass calc_growth Calculate Growth Rates and % Inhibition measure_biomass->calc_growth det_endpoints Determine EC50, NOEC, LOEC calc_growth->det_endpoints

Caption: Experimental workflow for assessing this compound toxicity in algae.

Signaling Pathway: this compound's Mode of Action

This compound, like other triazine herbicides such as atrazine, inhibits photosynthesis by blocking the electron transport chain in Photosystem II (PSII).[7][8] This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and ultimately leads to oxidative stress and cell death.

G cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- ETC To Electron Transport Chain QB->ETC e- QB->Block D1 D1 Protein Light Light Energy (Photon) Light->P680 This compound This compound This compound->D1 Binds to D1, blocks QB site Block->ETC Electron Flow   Blocked

Caption: this compound inhibits photosynthesis by blocking electron transport at the QB site on the D1 protein of Photosystem II.

References

Techniques for Measuring Atraton in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Atraton is a methoxytriazine herbicide used to control broadleaf and grassy weeds in non-crop areas. Its persistence in the environment and potential for uptake by plants necessitates reliable and sensitive analytical methods for its quantification in plant tissues. This document provides detailed protocols for the determination of this compound in various plant matrices, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods are essential for environmental monitoring, agricultural research, and toxicological assessment.

Method Selection Considerations

The choice between GC-MS and HPLC depends on the specific requirements of the analysis, such as sensitivity, selectivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective technique, ideal for trace-level quantification. The use of Selected Ion Monitoring (SIM) mode allows for the specific detection of this compound, minimizing interference from the complex plant matrix. GC-MS is the preferred method for confirmatory analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a robust and widely available technique suitable for routine analysis. While generally less sensitive than GC-MS, it provides reliable quantification at levels relevant for many applications. Its suitability depends on the required limits of detection and the complexity of the plant matrix.

Critical Steps in Analysis

Successful quantification of this compound in plant tissues hinges on several critical steps:

  • Sample Preparation: Homogenization of the plant tissue is crucial to ensure a representative sample. Lyophilization (freeze-drying) followed by grinding is recommended to obtain a uniform powder and improve extraction efficiency.

  • Extraction: An efficient extraction solvent is required to move this compound from the plant matrix into the liquid phase. Acetonitrile (B52724) is a common and effective solvent for this purpose.

  • Cleanup: Plant extracts contain numerous co-extracted compounds (pigments, lipids, etc.) that can interfere with the analysis. A cleanup step, such as dispersive solid-phase extraction (dSPE) or solid-phase extraction (SPE), is mandatory to remove these interferences, protect the analytical instrumentation, and improve the accuracy of the results.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of the closely related triazine herbicide, atrazine, in various plant tissues. This data serves as a practical example of the performance of the described analytical techniques.

Plant TissueMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Analyte ConcentrationReference
Forage GrassesGC-MS/MS0.6 µg/kg-94.3 ± 7.51.5 - 13.2 µg/kg[1]
Various Crops (Rape, Radish, Carrot)MSPD-HPLC-DAD-1.0 - 3.0 ng/g67 - 95Not specified
Irish PotatoSpectrophotometry---Up to 9.98 mg/kg[2]
Leafy VegetablesGC-based---Tolerance set at 0.25 ppm[3]

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Tissues by GC-MS

This protocol details a method for the extraction, cleanup, and quantification of this compound in plant tissues using Gas Chromatography-Mass Spectrometry, employing a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • Deionized water

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Homogenizer/blender

  • Lyophilizer (freeze-dryer)

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Extraction

  • Weigh approximately 10-20 g of fresh plant tissue (e.g., leaves, stems, or roots).

  • Freeze the tissue with liquid nitrogen and lyophilize until a constant dry weight is achieved.

  • Grind the dried tissue into a fine, homogenous powder.

  • Accurately weigh 2 g of the dried powder into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to rehydrate the sample and vortex for 1 minute.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Add the contents of a QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube from the previous step.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Preparation and GC-MS Analysis

  • Transfer a 4 mL aliquot of the cleaned supernatant to a clean tube.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of ethyl acetate.

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

5. GC-MS Operating Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless mode, 250°C, 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 70°C (hold for 2 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 280°C (hold for 5 min).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for this compound: Quantifier ion: m/z 196. Qualifier ions: m/z 211, 58.[4]

Protocol 2: Analysis of this compound in Plant Tissues by HPLC-UV

This protocol provides an alternative method using HPLC with UV detection, which is suitable for routine monitoring.

1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • C18 Solid-Phase Extraction (SPE) cartridges (500 mg, 6 mL)

  • Other materials as listed in Protocol 1.

2. Sample Preparation and Extraction

  • Follow steps 1-7 of the Sample Preparation and Extraction section in Protocol 1.

3. Solid-Phase Extraction (SPE) Cleanup

  • Centrifuge the extract from the previous step at 4000 rpm for 5 minutes.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Load 5 mL of the acetonitrile/water supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

4. Final Preparation and HPLC Analysis

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

5. HPLC-UV Operating Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup cluster_dspe dSPE (for GC-MS) cluster_spe SPE (for HPLC) cluster_analysis Final Analysis A Plant Tissue Sample B Lyophilize & Grind A->B C Weigh 2g of Powder B->C D Add 10mL H2O & 10mL Acetonitrile C->D E Add QuEChERS Salts (MgSO4/NaCl) D->E F Shake & Centrifuge E->F G Collect Acetonitrile Supernatant F->G H1 Transfer 6mL to dSPE Tube (MgSO4/PSA) G->H1 GC-MS Path H2 Load 5mL onto C18 SPE Cartridge G->H2 HPLC Path I1 Vortex & Centrifuge H1->I1 J1 Collect Cleaned Extract I1->J1 K1 Evaporate & Reconstitute in Ethyl Acetate J1->K1 I2 Wash & Elute with Acetonitrile H2->I2 J2 Collect Cleaned Extract I2->J2 K2 Evaporate & Reconstitute in Mobile Phase J2->K2 L1 GC-MS Analysis K1->L1 L2 HPLC-UV Analysis K2->L2

Caption: Analytical workflow for this compound measurement in plant tissues.

logical_relationship cluster_goal Primary Objective cluster_factors Decision Factors cluster_methods Analytical Methods cluster_attributes Method Attributes Goal Quantify this compound in Plant Tissue Sensitivity Required Sensitivity Goal->Sensitivity Selectivity Required Selectivity Goal->Selectivity Confirmation Need for Structural Confirmation Goal->Confirmation Availability Instrument Availability Goal->Availability GCMS GC-MS Sensitivity->GCMS Trace Levels HPLC HPLC-UV Sensitivity->HPLC Moderate Levels Selectivity->GCMS High (Complex Matrix) Confirmation->GCMS Yes Availability->HPLC High GCMS_Attr • Very High Sensitivity • High Selectivity (SIM) • Confirmatory GCMS->GCMS_Attr HPLC_Attr • Good Sensitivity • Moderate Selectivity • Widely Available HPLC->HPLC_Attr

Caption: Decision tree for selecting an analytical method.

References

Application Note: Sample Preparation for the Analysis of Atraton in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atraton is a triazine herbicide that can be found in various environmental and biological matrices. Due to its potential persistence and toxicological relevance, its accurate quantification in complex samples such as soil, water, food, and biological tissues is of significant interest. This application note provides detailed protocols and quantitative data for the sample preparation of this compound for analysis by chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described herein are designed to provide robust and reproducible extraction and cleanup, ensuring high-quality data for researchers, scientists, and drug development professionals. While specific data for this compound is provided where available, data for the structurally similar and more extensively studied triazine herbicide, atrazine, is also included to provide a broader context for method performance.

Quantitative Data Summary

The following table summarizes the performance of various sample preparation methods for the analysis of this compound and related triazine herbicides in different complex matrices. The data includes recovery percentages, limits of detection (LOD), and limits of quantification (LOQ).

Analyte(s)MatrixSample Preparation MethodAnalytical TechniqueRecovery (%)LODLOQReference(s)
This compoundDried Tomato Soup, Corn FlourLiquid ExtractionHPLC-UV90 - 1080.028 mg/L0.095 mg/L[1]
AtrazineWaterSolid-Phase Extraction (SPE)GC-ECD82.5 - 107.63.33 - 6.67 µg/L11.09 - 20.10 µg/L[2]
AtrazineDrinking WaterSolid-Phase Extraction (SPE)LC-MS/MS83 - 85-1 ng/mL[3]
Atrazine, Simazine, TerbuthylazineWaterSolid-Phase Microextraction (SPME)GC-MS-5 - 90 ng/L-[4]
AtrazineSoilQuEChERSLC-MS/MS70 - 120-10 µg/kg[3][5][6]
Atrazine, Simazine, AmetrynUrineSolid-Phase Extraction (SPE)HPLC-UV>80--[7]
F2-isoprostanes (as an example of a small molecule in biological fluids)Plasma, UrineSolid-Phase Extraction (SPE)GC-MS-NCI55 - 650.037 ng/mL (plasma), 0.007 ng/mg creatinine (B1669602) (urine)-[8]

Experimental Protocols

This section provides detailed methodologies for two common and effective sample preparation techniques: Solid-Phase Extraction (SPE) for water samples and QuEChERS for soil samples.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water Samples

This protocol is suitable for the extraction and pre-concentration of this compound from various water matrices, including drinking water, river water, and wastewater.[2][9]

1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg) or other suitable polymeric cartridges.

  • Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (GC grade), Acetonitrile (B52724) (HPLC grade).

  • Reagents: Deionized water, Nitrogen gas (high purity).

  • Standards: Certified reference standard of this compound.

  • Apparatus: SPE vacuum manifold, vacuum pump, conical tubes, evaporator.

2. Sample Preparation

  • Collect water samples in clean glass bottles and store them at 4°C until analysis.

  • If necessary, filter the samples through a 0.45 µm filter to remove any particulate matter.

3. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning: Pass 5-10 mL of methanol through the SPE cartridge to wet and activate the sorbent. Follow with 5-10 mL of deionized water to equilibrate the sorbent. Ensure the cartridge does not dry out.[2][9]

  • Sample Loading: Pass the water sample (typically 100-500 mL) through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[2][9]

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.[9]

  • Drying: Dry the cartridge under vacuum for approximately 15 minutes to remove excess water.[2]

  • Elution: Elute the retained this compound with a small volume (e.g., 5 mL) of ethyl acetate.[2]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase for LC analysis) prior to instrumental analysis.[2]

Protocol 2: QuEChERS Extraction of this compound from Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from complex matrices like soil.[3][5][6][10][11]

1. Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade).

  • Reagents: Deionized water, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl) or Sodium Acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and d-SPE tubes are commercially available.

  • Standards: Certified reference standard of this compound.

  • Apparatus: 50 mL centrifuge tubes, 2 mL d-SPE tubes, vortex mixer, centrifuge.

2. Sample Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate (B1144303) for 30 minutes.[3][5][6]

  • Add 10 mL of acetonitrile to the centrifuge tube.[3][5][6]

  • Cap the tube and shake it vigorously for 1 minute using a vortex mixer to extract the this compound from the soil matrix.[10]

  • Add the QuEChERS extraction salts (e.g., 4 g of anhydrous MgSO₄ and 1 g of NaCl or NaOAc).[10]

  • Immediately after adding the salts, cap the tube and shake it vigorously for 1 minute to ensure proper phase separation.[10]

  • Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[5][10]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[5]

  • The d-SPE tube should contain a mixture of 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[10]

  • Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering substances.[5][10]

  • Centrifuge the d-SPE tube at a high relative centrifugal force (e.g., ≥ 5000 rcf) for 2 minutes to pellet the sorbent material.[10]

  • The resulting supernatant is the cleaned extract, which can be directly analyzed or further diluted if necessary.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s0 Water Sample Collection s1 Filtration (0.45 µm) s0->s1 s2 Cartridge Conditioning (Methanol & Water) s1->s2 s3 Sample Loading (3-5 mL/min) s2->s3 s4 Washing (Deionized Water) s3->s4 s5 Drying (Vacuum) s4->s5 s6 Elution (Ethyl Acetate) s5->s6 s7 Concentration (Nitrogen Evaporation) s6->s7 s8 Reconstitution s7->s8 s9 GC-MS or LC-MS/MS Analysis s8->s9

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis_q Analysis q0 Weigh 10g Soil Sample q1 Add Acetonitrile q0->q1 q2 Vortex (1 min) q1->q2 q3 Add QuEChERS Salts (MgSO4, NaCl/NaOAc) q2->q3 q4 Vortex (1 min) q3->q4 q5 Centrifuge (5 min) q4->q5 q6 Transfer 1 mL Supernatant q5->q6 q7 Add to d-SPE Tube (MgSO4, PSA, C18) q6->q7 q8 Vortex (1 min) q7->q8 q9 Centrifuge (2 min) q8->q9 q10 Collect Supernatant q9->q10 q11 GC-MS or LC-MS/MS Analysis q10->q11

Caption: Workflow for QuEChERS extraction of this compound from soil samples.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Atraton

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atraton is a triazine herbicide used to control broadleaf and grassy weeds. Monitoring its presence in environmental samples and formulated products is crucial for ensuring regulatory compliance and environmental safety. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable analytical technique for the separation and quantification of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Principle

This method utilizes reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water with an acidic modifier. This compound, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape. A Newcrom R1 column can also be utilized.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Phosphoric acid or formic acid (for MS-compatible methods).[1][2]

  • Standard: this compound analytical standard.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be required for complex matrices like soil or water to concentrate the analyte and remove interferences.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the separation of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (v/v/v)
(Isocratic or Gradient elution can be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Note: The mobile phase composition may need to be optimized to achieve the desired retention time and resolution. For Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile modifier like formic acid.[1][2]

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Water Samples (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

For Soil Samples (Solvent Extraction):

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of a mixture of methanol and dichloromethane (B109758) (1:1, v/v).

  • Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more with 20 mL of the extraction solvent.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in 2 mL of the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation (Stock & Working Standards) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (Extraction/SPE) Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Generate Data Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification (Concentration Calculation) Peak_Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Figure 1. Experimental workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the table below. Data is based on typical performance for triazine herbicides on a C18 column.

ParameterTypical Value
Retention Time (min) 5.7[3]
Resolution (Rs) > 1.5 (between adjacent peaks)
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Note: LOD and LOQ are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively. These values are dependent on the specific instrument and experimental conditions and should be determined experimentally.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the separation and quantification of this compound. The method is suitable for quality control of formulated products and for monitoring this compound residues in environmental samples, provided that appropriate sample preparation techniques are employed. The protocol can be adapted and validated for specific laboratory instrumentation and sample matrices.

References

Application Note: Method Validation for the Trace-Level Detection of Atraton by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated method for the sensitive and selective quantification of Atraton at trace levels in environmental water samples. The protocol employs High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its specificity and low detection limits.[1] The method has been rigorously validated according to the principles outlined in the ICH Q2(R2) and FDA guidelines, ensuring its accuracy, precision, and reliability for research and monitoring purposes.[2][3][4][5] This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow and validation parameter relationships to guide researchers in replicating and adapting this methodology.

Introduction

This compound is a methoxy-1,3,5-triazine herbicide used to control broadleaf and grassy weeds.[6] Due to its potential for environmental contamination, particularly in water sources, sensitive and reliable analytical methods are required for its detection at trace concentrations.[7] This application note describes a complete workflow for the trace-level analysis of this compound, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The use of an internal standard helps to compensate for variations during sample preparation and analysis.[8]

Experimental

2.1. Materials and Reagents

  • This compound certified reference standard (Pestanal®, analytical standard)

  • Prometon certified reference standard (Internal Standard, IS)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid, analytical grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Syringe filters (0.22 µm)

2.2. Instrumentation

  • Ultra-High Performance Liquid Chromatograph (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source[1]

2.3. Standard Solution Preparation

Individual stock solutions of this compound and the internal standard (Prometon) are prepared by dissolving 10 mg of each compound in 100 mL of methanol to achieve a concentration of 100 µg/mL.[9] Working standard solutions are then prepared by serial dilution of the stock solutions with a methanol/water mixture.

2.4. Sample Preparation Protocol: Solid Phase Extraction (SPE)

The following protocol is a representative method for the extraction and concentration of this compound from water samples.[10][11]

  • Sample Collection: Collect water samples in clean glass bottles. If residual chlorine is present, quench with sodium sulfite.[12] Acidify the sample to a pH < 3 with an appropriate acid to improve the stability of the analyte.[12]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any interfering substances.

  • Elution: Elute the retained analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase starting condition, spike with the internal standard, and vortex to mix.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2.5. LC-MS/MS Conditions

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Method Validation

The analytical method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) based on established guidelines.[2][5][13][14]

3.1. Specificity

Specificity was determined by analyzing blank water samples to ensure no significant interference from endogenous matrix components at the retention time of this compound and the internal standard. The use of MRM in tandem mass spectrometry provides a high degree of specificity.[3]

3.2. Linearity and Range

Linearity was evaluated by analyzing a series of calibration standards over a specified concentration range.[15] The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression analysis was performed, and the coefficient of determination (r²) was calculated.

3.3. Accuracy and Precision

Accuracy was assessed through recovery studies by spiking blank water samples at three different concentration levels (low, medium, and high).[2] Precision, including repeatability (intra-day precision) and intermediate precision (inter-day precision), was evaluated by analyzing the spiked samples on the same day and on three different days, respectively.[2][13] The results are expressed as the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision.

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatograms from the analysis of low-concentration spiked samples. Typically, an S/N of 3 is used for the LOD and an S/N of 10 for the LOQ.[2]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the trace-level detection of this compound in water samples. The validation results are summarized in the tables below.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResultAcceptance Criteria
Linearity Range0.5 - 100 ng/mLr² ≥ 0.995
Coefficient of Determination (r²)0.9985-
Limit of Detection (LOD)0.15 ng/mL-
Limit of Quantification (LOQ)0.5 ng/mL-

Table 2: Accuracy and Precision Data for this compound

Spiked Concentration (ng/mL)Recovery (%) (n=6)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18)
1.0 (Low QC)98.54.25.8
25.0 (Medium QC)101.23.14.5
75.0 (High QC)99.32.53.9
Acceptance Criteria 80 - 120% ≤ 15% ≤ 15%

The validation data confirms that the method is linear, sensitive, accurate, and precise for the intended purpose of quantifying this compound at trace levels.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (100 mL) SPE_Conditioning 2. SPE Cartridge Conditioning (Methanol, Water) Sample_Loading 3. Sample Loading SPE_Conditioning->Sample_Loading Washing 4. Cartridge Washing Sample_Loading->Washing Elution 5. Analyte Elution (Methanol) Washing->Elution Evaporation 6. Evaporation & Reconstitution (Spike with IS) Elution->Evaporation Filtration 7. Filtration (0.22 µm) Evaporation->Filtration LC_Injection 8. LC Injection Filtration->LC_Injection Chromatographic_Separation 9. Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation MS_Detection 10. MS/MS Detection (ESI+, MRM) Chromatographic_Separation->MS_Detection Data_Acquisition 11. Data Acquisition MS_Detection->Data_Acquisition Quantification 12. Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the trace-level detection of this compound.

validation_parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity & Range MethodValidation->Linearity LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision LOD LOD LOQ->LOD

Caption: Relationship of key analytical method validation parameters.

Conclusion

The described LC-MS/MS method, combined with solid-phase extraction for sample preparation, provides a robust and reliable approach for the quantification of this compound at trace levels in environmental water samples. The method has been successfully validated, demonstrating its suitability for routine analysis, environmental monitoring, and research applications.

Protocol: this compound Quantification in Water by LC-MS/MS

SOP-AN-0012-01

1. Scope

This protocol provides a step-by-step procedure for the quantification of this compound in water samples using solid-phase extraction (SPE) followed by LC-MS/MS analysis.

2. Materials and Equipment

  • Chemicals: this compound and Prometon reference standards, HPLC-grade solvents, formic acid.

  • Consumables: 100 mL glass bottles, SPE cartridges, 1.5 mL autosampler vials, 0.22 µm syringe filters, volumetric flasks, pipettes.

  • Equipment: UHPLC system, tandem mass spectrometer, SPE manifold, nitrogen evaporator, vortex mixer, analytical balance, pH meter.

3. Procedure

3.1. Preparation of Solutions

  • Stock Solutions (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound and Prometon into separate 100 mL volumetric flasks.

    • Record the exact weight.

    • Dissolve and dilute to the mark with methanol.

    • Store at 4°C in the dark.

  • Working Internal Standard Solution (1 µg/mL):

    • Dilute the Prometon stock solution 1:100 with methanol/water (50:50, v/v).

  • Calibration Standards (0.5 to 100 ng/mL):

    • Prepare a series of dilutions from the this compound stock solution in methanol/water (50:50, v/v) to achieve the desired concentrations.

3.2. Sample Preparation (SPE)

  • Measure 100 mL of the water sample.

  • Condition an SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.

  • Load the 100 mL sample onto the cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of HPLC-grade water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the residue in 990 µL of mobile phase A/B (initial conditions).

  • Add 10 µL of the 1 µg/mL internal standard solution.

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

3.3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the conditions specified in the Application Note (Section 2.5).

  • Create a sequence table including blanks, calibration standards, quality control samples, and unknown samples.

  • Inject 5 µL of each sample.

  • Acquire data in MRM mode.

3.4. Data Analysis and Calculations

  • Integrate the chromatographic peaks for this compound and the internal standard (Prometon).

  • Generate a calibration curve by plotting the peak area ratio (this compound/Prometon) versus the concentration of the calibration standards.

  • Apply a linear regression model to the calibration curve.

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

  • Apply the appropriate dilution/concentration factor from the sample preparation step to determine the final concentration in the original water sample.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Atraton LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Atraton.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3]

Q2: I am observing significant signal suppression for this compound. What are the likely causes?

A2: Signal suppression in this compound LC-MS analysis is often caused by co-eluting matrix components that compete with this compound for ionization in the MS source.[4] Common culprits in complex matrices like soil, water, or biological fluids include salts, endogenous metabolites, and other organic molecules.[5][6] These interfering compounds can alter the droplet formation and solvent evaporation processes in the electrospray ionization (ESI) source, leading to a reduced number of charged this compound ions reaching the detector.[7]

Q3: How can I determine if my this compound signal is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip or rise in the constant baseline signal at the retention time of this compound indicates the presence of co-eluting components causing signal suppression or enhancement, respectively.[8][9][10]

  • Matrix Effect Study: The response of an analyte in a pure solvent standard is compared to the response of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be quantified using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[11]

Q4: What are the most effective strategies to overcome matrix effects in this compound analysis?

A4: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are commonly used.[4][5]

  • Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components is crucial. This can involve changing the column, mobile phase, or gradient profile.[7]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9][12] However, this may compromise the limit of detection.

  • Use of an Internal Standard: A suitable internal standard that experiences similar matrix effects as this compound can compensate for signal variations. A stable isotope-labeled (SIL) internal standard is the gold standard for this purpose.[7][13]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[12]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no this compound signal in matrix samples, but good signal in solvent standards. Severe signal suppression due to high concentration of co-eluting matrix components.1. Perform a post-column infusion experiment to confirm the timing of the suppression. 2. Improve sample cleanup using a more selective SPE sorbent or a different LLE solvent system. 3. Optimize the chromatographic method to separate this compound from the interfering peaks. 4. Dilute the sample extract and re-inject.
Inconsistent and high variability in this compound peak areas between replicate injections of the same sample. Variable matrix effects between samples or inconsistent sample preparation.1. Implement the use of a stable isotope-labeled internal standard for this compound if available. If not, use a closely related structural analog. 2. Ensure the sample preparation procedure is highly reproducible. Automation can help. 3. Evaluate the matrix effects of individual samples to understand the variability.
This compound peak shape is poor (e.g., tailing, fronting, or splitting) in matrix samples. Co-eluting matrix components interfering with the chromatography. Interaction of this compound with active sites on the column or system, which can be exacerbated by the matrix.1. Optimize the mobile phase pH and organic content. 2. Consider using a different LC column with a different stationary phase chemistry. 3. Metal-free columns can sometimes mitigate issues with chelating compounds.[14]
Signal intensity for this compound is higher in matrix than in solvent (Signal Enhancement). Co-eluting matrix components are improving the ionization efficiency of this compound.1. While seemingly beneficial, signal enhancement can also lead to inaccurate quantification. The same mitigation strategies for signal suppression apply. 2. The use of a stable isotope-labeled internal standard is highly recommended to correct for this.

Quantitative Data Summary

The following table provides illustrative data on the impact of different sample preparation techniques on the matrix effect for this compound in a soil matrix. Note: This data is for example purposes and actual results may vary depending on the specific matrix and experimental conditions.

Sample Preparation Method Matrix Effect (%) Recovery (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)45% (Suppression)92%18%
Liquid-Liquid Extraction (LLE)75% (Suppression)85%12%
Solid-Phase Extraction (SPE)95% (Minimal Effect)98%5%

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal on your LC-MS system (e.g., 100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase flow via a T-fitting placed between the LC column and the MS ion source.

  • Equilibrate the system: Allow the infused signal to stabilize, resulting in a constant baseline for the this compound MRM transition.

  • Inject a blank matrix extract: Prepare a blank sample (known not to contain this compound) using your routine extraction procedure. Inject this extract onto the LC system.

  • Monitor the signal: Observe the baseline of the this compound signal during the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Soil Samples
  • Sample Extraction:

    • Weigh 5 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

    • Load 2 mL of the soil extract supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elute the this compound with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS system.

Visualizations

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_verification Verification A Poor Accuracy, Precision, or Sensitivity in this compound Analysis B Post-Column Infusion Experiment A->B C Quantitative Matrix Effect Study (Spiked Blank vs. Solvent Standard) A->C D Evaluate Matrix Effect (Suppression or Enhancement?) B->D C->D E Optimize Sample Preparation (SPE, LLE, QuEChERS) D->E Select Appropriate Strategy F Optimize Chromatography (Column, Mobile Phase, Gradient) D->F Select Appropriate Strategy G Implement Internal Standard (Stable Isotope Labeled is Ideal) D->G Select Appropriate Strategy H Sample Dilution D->H Select Appropriate Strategy I Matrix-Matched Calibration D->I Select Appropriate Strategy J Re-evaluate Matrix Effect E->J F->J G->J H->J I->J J->E Matrix Effect Still Present (Iterate) J->F Matrix Effect Still Present (Iterate) J->G Matrix Effect Still Present (Iterate) J->H Matrix Effect Still Present (Iterate) J->I Matrix Effect Still Present (Iterate) K Method Validation J->K Matrix Effect Minimized Troubleshooting_Flowchart cluster_strategies Mitigation Options Start Start: Inaccurate this compound Results Q1 Is Signal Suppression or Enhancement Suspected? Start->Q1 A1_Yes Perform Post-Column Infusion or Matrix Effect Study Q1->A1_Yes Yes A1_No Troubleshoot Other LC-MS Parameters (e.g., Source Conditions, Calibration) Q1->A1_No No Q2 Is Matrix Effect Confirmed? A1_Yes->Q2 A2_Yes Implement Mitigation Strategy Q2->A2_Yes Yes A2_No Re-evaluate Other Potential Issues Q2->A2_No No S1 Improve Sample Cleanup (SPE/LLE) A2_Yes->S1 S2 Optimize LC Separation A2_Yes->S2 S3 Use Stable Isotope-Labeled Internal Standard A2_Yes->S3 S4 Dilute Sample A2_Yes->S4 End End: Accurate this compound Quantification A1_No->End A2_No->End S1->End S2->End S3->End S4->End

References

Technical Support Center: Optimizing Atraton Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of Atraton during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape, such as peak tailing, when analyzing this compound?

Poor peak shape, particularly peak tailing, for this compound and other triazine compounds is frequently caused by secondary interactions between the basic analyte molecules and the stationary phase.[1] The primary reason for this is the interaction of these basic compounds with acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] Other factors that can contribute to poor peak shape include:

  • Column Overload: Injecting too high a concentration of the sample.[1][3]

  • Inappropriate Mobile Phase pH: A pH that leads to undesirable interactions between the analyte and the stationary phase.[1]

  • Extra-Column Band Broadening: Issues with the HPLC system components outside of the column that cause the peak to widen.[1]

  • Column Bed Deformation: A physical problem with the packing material within the column.[2]

Q2: How does the mobile phase pH affect the peak resolution of this compound?

Mobile phase pH is a critical parameter in the analysis of ionizable compounds like this compound.[1] Adjusting the pH can modify the ionization state of both the this compound molecules and the residual silanol groups on the stationary phase.[1]

  • Low pH (around 2.5-3.5): At a low pH, the residual silanol groups on the silica-based stationary phase are protonated (not ionized). This minimizes their ability to interact with the protonated basic this compound molecules, which significantly reduces peak tailing and leads to more symmetrical peaks.[1][2]

  • Mid-range pH: In this range, a mixture of ionized and unionized forms of both the analyte and silanol groups can exist, potentially leading to peak distortion, splitting, or tailing.[1]

  • High pH (around 9): While a high pH can increase retention, it may also cause the dissolution of the silica-based stationary phase unless the column is specifically designed for high pH environments.[1]

Q3: What type of HPLC column is recommended for the analysis of this compound?

For the separation of triazine compounds like this compound, a reversed-phase C18 column is the most common choice.[1] To minimize peak tailing associated with basic analytes, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1] These columns have a significantly lower concentration of residual silanol groups, which leads to more symmetrical peaks. For challenging separations, a column with a different stationary phase chemistry, such as a phenyl-hexyl or cyano phase, could provide the necessary change in selectivity to improve resolution.[1]

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound. The following guide provides a systematic approach to troubleshooting and resolving this problem.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH in the optimal range (2.5-3.5)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using an acidic modifier (e.g., formic acid, acetic acid). check_ph->adjust_ph No check_column Are you using a high-purity, end-capped C18 column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a high-purity, end-capped C18 or a polar-embedded phase column. check_column->change_column No check_overload Is the sample concentration too high? check_column->check_overload Yes change_column->check_overload reduce_concentration Reduce sample concentration or injection volume. check_overload->reduce_concentration Yes end Symmetrical Peak Achieved check_overload->end No reduce_concentration->end G start Poor Peak Resolution check_mobile_phase Is the organic solvent percentage too high? start->check_mobile_phase adjust_mobile_phase Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) or implement a gradient. check_mobile_phase->adjust_mobile_phase Yes check_selectivity Does the stationary phase provide sufficient selectivity? check_mobile_phase->check_selectivity No adjust_mobile_phase->check_selectivity change_stationary_phase Try a different stationary phase (e.g., phenyl-hexyl, cyano). check_selectivity->change_stationary_phase No check_efficiency Is column efficiency low? check_selectivity->check_efficiency Yes change_stationary_phase->check_efficiency optimize_temp Optimize column temperature. end Improved Resolution optimize_temp->end check_efficiency->optimize_temp Yes check_efficiency->end No

References

Technical Support Center: Troubleshooting Atraton SPE Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the Solid Phase Extraction (SPE) of Atraton, helping researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is very low, and I suspect it's being lost in the waste fraction during sample loading. What are the likely causes and solutions?

A1: Finding your analyte in the loading fraction indicates insufficient binding to the SPE sorbent.[1] This can be attributed to several factors related to your sample and sorbent preparation.

Potential Causes and Troubleshooting Steps:

  • Incorrect Sorbent Choice: this compound is a moderately non-polar compound (LogP ≈ 2.69), making reversed-phase sorbents like C18 or polymeric sorbents suitable for its extraction.[2] Using a sorbent with inappropriate chemistry will lead to poor retention.

  • Improper Sample pH: this compound has a pKa of approximately 4.31.[3][4][5] For reversed-phase SPE, the pH of the sample should be adjusted to at least 2 pH units above the pKa (i.e., pH > 6.3) to ensure this compound is in its neutral, more hydrophobic state, thus maximizing retention on the non-polar sorbent.

  • Sample Solvent is Too Strong: If your sample is dissolved in a solvent with a high percentage of organic content, it will not retain well on the sorbent. The sample solvent should be as weak as possible, ideally matching the equilibration solvent (e.g., water or a low percentage of organic solvent).[6]

  • Cartridge Overload: Exceeding the binding capacity of the SPE cartridge, either by using too large a sample volume or too high a concentration of the analyte, can lead to breakthrough.[1][7] Consider using a larger SPE cartridge or reducing the sample volume.

  • High Flow Rate: Loading the sample too quickly does not allow for sufficient interaction time between this compound and the sorbent.[7][8] A slow, steady flow rate (e.g., 1-5 mL/min) is recommended for optimal retention.[9]

Q2: I am losing this compound during the cartridge washing step. How can I optimize this part of the process?

A2: Analyte loss during the wash step is a common issue, typically caused by a wash solvent that is too strong.[10][11] The goal of the wash step is to remove interferences that are less strongly retained than your analyte of interest.

Potential Causes and Troubleshooting Steps:

  • Wash Solvent Strength: The wash solvent may be too aggressive, eluting this compound along with the interferences. You should use the strongest possible solvent that does not elute your analyte. For reversed-phase SPE of this compound, start with 100% water and gradually increase the organic solvent (e.g., methanol (B129727) or acetonitrile) percentage. Analyze the wash fraction to see if your analyte is present and adjust the solvent strength accordingly.[1]

  • Inadequate Drying: For some methods, particularly those involving non-polar sorbents, ensuring the cartridge is adequately dried before the wash step can be crucial.[1]

Q3: My analysis shows that this compound is retained on the SPE cartridge after washing, but the recovery in the final eluate is still poor. What's going wrong?

A3: This problem points to an inefficient elution step, meaning the chosen solvent is not strong enough to release the this compound from the sorbent.[1][11]

Potential Causes and Troubleshooting Steps:

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent. For this compound on a C18 reversed-phase cartridge, effective elution solvents include methanol, acetonitrile, ethyl acetate, or chloroform.[9][12] If recovery is low, increase the polarity and strength of your elution solvent.[7]

  • Insufficient Elution Volume: You may not be using a sufficient volume of solvent to elute all the retained analyte. Try eluting with multiple, small volumes of solvent (e.g., 2 x 2 mL instead of 1 x 4 mL) to ensure complete recovery.

  • Flow Rate Too High: A fast elution flow rate can lead to incomplete elution. Allow for sufficient contact time between the elution solvent and the sorbent. Some protocols even suggest a "soak" step, where the solvent is left on the cartridge for a few minutes before final elution.[6]

  • Irreversible Adsorption: In some cases, especially with complex matrices, the analyte can irreversibly bind to the sorbent.[12] This may require selecting a different type of SPE sorbent.

Q4: My this compound recovery is inconsistent and not reproducible between experiments. What factors should I investigate?

A4: Lack of reproducibility is often due to small, uncontrolled variations in the SPE procedure.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Flow Rates: Manually processing samples can lead to variable flow rates. Using an SPE vacuum manifold can help maintain consistent flow rates for all samples.[8]

  • Cartridge Drying Out: It is critical in reversed-phase SPE not to let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[10] A dry sorbent will exhibit poor and inconsistent retention.

  • Matrix Effects: Variations in the sample matrix (e.g., soil with different organic content, water with varying levels of humic substances) can significantly impact recovery.[7][13] Developing a matrix-specific protocol may be necessary.

  • Batch-to-Batch Sorbent Variability: There can be slight differences between batches of SPE cartridges that affect performance.[12]

Data and Experimental Parameters

The following table summarizes key parameters for developing a robust SPE method for this compound.

ParameterProperty/RecommendationRationale
This compound Properties pKa: ~4.31[3][4][5] LogP: ~2.69[2]Understanding these properties is crucial for selecting the appropriate SPE chemistry and optimizing pH.
Sorbent Choice Reversed-Phase (e.g., C18, Polymeric)This compound is moderately non-polar and will be retained by hydrophobic interactions. Triazine herbicides are commonly extracted using C18 cartridges.[9][12]
Sample pH > 6.3 (for Reversed-Phase)To ensure this compound is in its neutral form for maximum hydrophobic retention.
Conditioning Solvent Methanol or Acetonitrile (3-5 mL)Wets the sorbent and activates the stationary phase.[9]
Equilibration Solvent Deionized Water, pH adjusted if necessary (3-5 mL)Prepares the sorbent for the aqueous sample and ensures the correct pH environment.[9]
Wash Solvent Deionized Water or Water with low % organic solventRemoves polar interferences without eluting the moderately non-polar this compound.
Elution Solvent Methanol, Acetonitrile, Ethyl Acetate, Chloroform[9][12]These solvents are strong enough to disrupt the hydrophobic interactions and elute this compound.
Flow Rate Sample Loading: ~3-5 mL/min[9] Elution: ~1-2 mL/minSlower flow rates increase interaction time, improving retention and elution efficiency.[8]

Experimental Workflow Protocol

This is a general protocol for the extraction of this compound from a water sample using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution Solvent (e.g., Methanol or Ethyl Acetate)

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not let it dry.[9]

  • Equilibration: Pass 5 mL of deionized water (pH adjusted to > 6.3) through the cartridge to equilibrate the sorbent.[9] Do not allow the cartridge to dry.

  • Sample Loading: Pass the water sample through the conditioned cartridge at a controlled flow rate of approximately 3-5 mL/min.[9]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.[9]

  • Drying: Dry the cartridge under vacuum for approximately 10-15 minutes to remove excess water.[9][14]

  • Elution: Elute the retained this compound with 3-5 mL of an appropriate organic solvent (e.g., methanol or ethyl acetate) into a collection tube.[9]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of a suitable solvent for analysis.[9]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery in SPE.

troubleshooting_workflow start Poor this compound Recovery check_load Analyte found in Load/Waste Fraction? start->check_load check_wash Analyte found in Wash Fraction? check_elution Analyte NOT found in Load or Wash Fractions? check_load->check_wash No sub_load Problem: Poor Retention check_load->sub_load Yes check_wash->check_elution No sub_wash Problem: Premature Elution check_wash->sub_wash Yes sub_elution Problem: Strong Retention check_elution->sub_elution Yes sol_load1 Adjust sample pH > 6.3 sub_load->sol_load1 sol_load2 Use weaker sample solvent sol_load1->sol_load2 sol_load3 Decrease flow rate sol_load2->sol_load3 sol_load4 Use larger cartridge sol_load3->sol_load4 sol_wash1 Use weaker wash solvent (e.g., more aqueous) sub_wash->sol_wash1 sol_elution1 Use stronger elution solvent sub_elution->sol_elution1 sol_elution2 Increase elution volume sol_elution1->sol_elution2 sol_elution3 Decrease flow rate / Add soak step sol_elution2->sol_elution3

A troubleshooting workflow for poor this compound SPE recovery.

References

Technical Support Center: Atraton Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing the triazine herbicide Atraton using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, reduce the efficiency of its ionization in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analysis, potentially leading to erroneously low quantification or failure to detect the analyte at trace levels.[2][3] The phenomenon occurs when co-eluting matrix components compete with the analyte for ionization or alter the physical and chemical properties of the droplets in the ion source.[4][5]

Q2: What are the common causes of ion suppression in LC-MS/MS analysis of this compound?

A2: Common causes of ion suppression for a small molecule like this compound include:

  • Matrix Components : Endogenous substances from the sample matrix (e.g., salts, lipids, proteins, phospholipids) that co-elute with this compound.[1][6]

  • Mobile Phase Additives : High concentrations of non-volatile buffers or ion-pairing agents (like trifluoroacetic acid) can cause signal suppression.[7]

  • High Analyte Concentration : Although less common, very high concentrations of the analyte itself can sometimes lead to self-suppression effects.

  • Contamination : Contaminants from sample collection tubes, solvents, or the LC-MS system itself can interfere with ionization.[2][3]

Q3: How can I detect ion suppression in my this compound analysis?

A3: The most reliable method to detect and characterize ion suppression is the post-column infusion experiment .[8] In this procedure, a solution of this compound is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or decrease in the constant this compound signal baseline indicates a region of chromatographic time where co-eluting matrix components are causing ion suppression.[8]

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound analysis to minimize ion suppression?

A4: Both ESI and APCI can be used for triazine analysis. However, ESI is generally more susceptible to ion suppression from matrix effects compared to APCI.[4][9] This is because APCI involves a gas-phase ionization mechanism that is often less affected by non-volatile matrix components.[3][10] If you are experiencing significant and intractable ion suppression with ESI, switching to APCI is a viable strategy to consider.[11] For this compound, which is a moderately polar small molecule, both ionization techniques should be evaluated during method development.

Troubleshooting Guides

Problem: Low or Inconsistent Signal Intensity for this compound

This guide provides a systematic approach to troubleshooting and minimizing ion suppression.

The first step is to determine if ion suppression is the root cause of the low signal.

  • Action: Perform a post-column infusion experiment as detailed in the protocols section.

  • Expected Outcome: The experiment will reveal at what retention times ion suppression occurs. If your this compound peak elutes within a suppression zone, your signal is being compromised by matrix effects.

G cluster_workflow Troubleshooting Workflow for Ion Suppression start Low or Inconsistent This compound Signal check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppressed Is this compound peak in suppression zone? check_suppression->is_suppressed optimize_chroma Optimize Chromatographic Separation is_suppressed->optimize_chroma  Yes other_issues Investigate Other Issues: - Instrument Performance - Standard Degradation is_suppressed->other_issues No improve_cleanup Improve Sample Preparation / Cleanup optimize_chroma->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) improve_cleanup->use_is check_source Optimize MS Source Parameters / Switch Ionization use_is->check_source resolved Problem Resolved check_source->resolved G cluster_workflow Post-Column Infusion Experimental Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Inject Blank Matrix) lc_pump->injector LC Eluent column LC Column injector->column LC Eluent tee Tee-Junction column->tee LC Eluent syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee Constant Infusion ms Mass Spectrometer Ion Source tee->ms Combined Flow

References

Technical Support Center: Optimization of Atraton Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Atraton from soil samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from soil?

A1: The most prevalent and effective methods for extracting this compound, a triazine herbicide, from soil include:

  • Solvent Extraction: This traditional method involves shaking or vortexing the soil sample with an organic solvent or a mixture of solvents. Common solvents include methanol (B129727), acetonitrile (B52724), and ethyl acetate, often mixed with water.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of soil particles and improving the extraction efficiency of the target analyte.[2][3][4][5]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and soil sample, which accelerates the extraction process.[6][7][8][9]

  • Solid-Phase Extraction (SPE): Often used as a cleanup step after initial solvent extraction, SPE helps to remove interfering substances and concentrate the analyte before analysis.[1][10][11][12][13]

Q2: Which solvent system is best for this compound extraction?

A2: The optimal solvent system depends on the specific soil type and the chosen extraction method. However, mixtures of polar organic solvents with water are generally effective for triazine herbicides. Commonly used and effective solvent systems include:

  • Methanol:water mixtures[1]

  • Acetonitrile:water mixtures[1]

  • Dichloromethane:acetone mixtures[1]

It is recommended to perform preliminary experiments to determine the most efficient solvent system for your specific soil matrix.

Q3: How can I optimize the extraction parameters for maximum this compound recovery?

A3: To optimize this compound recovery, you should systematically evaluate the following parameters for your chosen extraction method (UAE or MAE):

  • Solvent Composition: Test different ratios of organic solvent to water.

  • Solvent Volume to Soil Ratio: Vary the volume of solvent used to extract a fixed amount of soil.

  • Extraction Time: Investigate the effect of different sonication or microwave irradiation times.

  • Temperature: Assess the impact of varying the extraction temperature.

  • Microwave Power (for MAE): Optimize the microwave power to maximize extraction without degrading the analyte.

A design of experiments (DoE) approach, such as a factorial design, can be an efficient way to identify the optimal combination of these parameters.[14][15]

Q4: What analytical techniques are suitable for quantifying this compound in soil extracts?

A4: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with nitrogen-phosphorus detection (NPD) or MS detection are the most common and reliable methods for the determination of this compound and other triazine herbicides in soil extracts.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Recovery Incomplete Extraction: The chosen solvent may not be optimal for the soil type, or the extraction time/temperature may be insufficient.- Test different solvent systems (e.g., methanol:water, acetonitrile:water).- Increase the extraction time, temperature, or microwave power (for MAE).- Ensure the soil sample is finely ground to increase surface area.
Analyte Degradation: Excessive temperature or prolonged exposure to harsh conditions during extraction can degrade this compound.- For MAE, avoid excessive microwave power or prolonged irradiation times.[6]- For UAE, monitor the temperature of the ultrasonic bath and use a cooling system if necessary.[5]
Strong Adsorption to Soil Matrix: this compound may be strongly bound to organic matter or clay particles in the soil.- The addition of a small amount of a modifying agent to the extraction solvent, such as a buffer or a competing compound, may help.- Consider using a more exhaustive extraction technique like pressurized liquid extraction (PLE).
Losses during Sample Cleanup (SPE): The SPE sorbent may not be appropriate for this compound, or the elution solvent may be too weak.- Ensure the SPE cartridge is properly conditioned before loading the sample.- Test different SPE sorbents (e.g., C18, polymeric).- Use a stronger elution solvent or increase the elution volume.[10][12][13]
Poor Reproducibility Inhomogeneous Soil Sample: The this compound may not be uniformly distributed in the soil sample.- Thoroughly homogenize the soil sample before taking a subsample for extraction.
Inconsistent Extraction Conditions: Variations in extraction time, temperature, or solvent volumes between samples.- Carefully control all extraction parameters to ensure consistency across all samples.- Use an automated extraction system if available.
Variable Matrix Effects: Differences in the soil matrix between samples can affect extraction efficiency and analytical detection.- Use a matrix-matched calibration curve for quantification.- Employ an internal standard to correct for variations.
Co-elution of Interferences Insufficient Cleanup: The initial extract may contain a high level of co-extractives that interfere with the analytical measurement.- Optimize the SPE cleanup step by testing different washing solvents to remove interferences without eluting this compound.- Consider using a multi-step cleanup procedure (e.g., liquid-liquid partitioning followed by SPE).
Non-selective Analytical Method: The chromatographic conditions may not be sufficient to separate this compound from interfering compounds.- Optimize the HPLC or GC method, including the column type, mobile phase/temperature gradient, and detector settings.

Data Presentation

Table 1: Comparison of Extraction Methods for Triazine Herbicides from Soil

Extraction MethodTypical SolventsKey Parameters to OptimizeReported Recoveries (%)AdvantagesDisadvantages
Mechanical Shaking Methanol:water, Acetonitrile:water[1]Shaking time, Solvent-to-soil ratio75-85[15]Simple, low costCan be time-consuming, may have lower efficiency for some soils
Ultrasound-Assisted Extraction (UAE) Methanol:water, Acetonitrile, Ethyl acetateSonication time, Temperature, Solvent composition, Solvent-to-soil ratio87-107[15]Faster than shaking, improved efficiencyPotential for analyte degradation at high temperatures
Microwave-Assisted Extraction (MAE) Methanol/acetonitrile/ethylacetate mixture, Aqueous SDS[7][8]Microwave power, Irradiation time, Temperature, Solvent composition83-96[7]Very fast, highly efficientRequires specialized equipment, potential for analyte degradation

Note: Recovery data is for triazine herbicides in general, as specific data for this compound is limited. Recoveries can vary significantly depending on soil type and specific experimental conditions.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Soil
  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil thoroughly.

  • Extraction:

    • Weigh 5-10 g of the homogenized soil into a glass vessel.

    • Add a specific volume of the optimized extraction solvent (e.g., 20 mL of methanol:water 80:20 v/v).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a predetermined optimal time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-40 °C).[2][17]

  • Separation:

    • After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes) to separate the soil particles from the extract.

    • Carefully decant the supernatant into a clean collection tube.

  • Cleanup (if necessary):

    • The extract can be further cleaned and concentrated using Solid-Phase Extraction (SPE) with a C18 cartridge.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a small volume of a strong solvent (e.g., acetonitrile or ethyl acetate).

  • Analysis: Analyze the final extract using HPLC-UV/MS or GC-NPD/MS.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Soil
  • Sample Preparation: Prepare the soil sample as described in the UAE protocol.

  • Extraction:

    • Place a weighed amount of soil (e.g., 2-5 g) into a microwave extraction vessel.

    • Add the optimized extraction solvent (e.g., 15 mL of a methanol/acetonitrile/ethylacetate mixture).[7]

    • Seal the vessel and place it in the microwave extractor.

    • Apply the optimized microwave program (e.g., ramp to 100°C over 5 minutes, hold for 10 minutes) with a specific power setting.

  • Cooling and Separation:

    • Allow the vessel to cool to room temperature.

    • Filter or centrifuge the extract to separate the supernatant.

  • Cleanup and Analysis: Proceed with cleanup (if necessary) and analysis as described in the UAE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis soil_sample Soil Sample Collection air_dry Air Drying soil_sample->air_dry sieve Sieving (2mm) air_dry->sieve homogenize Homogenization sieve->homogenize extraction_choice Choose Method: - Solvent Extraction - UAE - MAE homogenize->extraction_choice solvent_extraction Solvent Addition & Shaking extraction_choice->solvent_extraction uae Solvent Addition & Sonication extraction_choice->uae mae Solvent Addition & Microwaving extraction_choice->mae centrifuge Centrifugation / Filtration solvent_extraction->centrifuge uae->centrifuge mae->centrifuge supernatant Collect Supernatant (Extract) centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation & Reconstitution spe->evaporation analysis LC-MS/MS or GC-MS Analysis evaporation->analysis

Caption: Experimental workflow for the extraction and analysis of this compound from soil.

optimization_logic cluster_parameters Parameters to Optimize cluster_process Optimization Process cluster_evaluation Evaluation cluster_decision Decision solvent_type Solvent Type & Composition doe Design of Experiments (DoE) solvent_type->doe solvent_ratio Solvent:Soil Ratio solvent_ratio->doe time Extraction Time time->doe temperature Temperature temperature->doe power Microwave Power (MAE) power->doe extraction_exp Perform Extractions doe->extraction_exp analysis Analyze Extracts extraction_exp->analysis recovery Calculate Recovery (%) analysis->recovery reproducibility Assess Reproducibility (RSD) recovery->reproducibility optimal_conditions Identify Optimal Conditions reproducibility->optimal_conditions

Caption: Logical workflow for the optimization of this compound extraction parameters.

References

addressing contamination issues in Atraton analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of Atraton.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in triazine herbicide analysis, including for this compound, can originate from various sources. It is crucial to systematically evaluate each potential source to identify and eliminate the issue. Common sources include:

  • Solvents and Reagents: Impurities in solvents like methanol, acetonitrile (B52724), and water can introduce interfering peaks. Reagents and buffers may also contain contaminants.[1][2][3] Always use high-purity, LC-MS or GC-grade solvents and reagents.[3][4]

  • Glassware and Plasticware: Improperly cleaned glassware can be a significant source of contamination.[2][3] Plasticizers, such as phthalates, can leach from plastic containers and tubing.[4][5] It is recommended to use glassware that has been scrupulously cleaned, for instance by rinsing with the last solvent used, followed by acetone (B3395972) and pesticide-quality hexane, and then heating in an oven.[3]

  • Sample Collection and Handling: Contamination can be introduced during sample collection. For example, automatic samplers should be as free as possible from plastic and other potential sources of contamination.[3] Cross-contamination can also occur between samples if proper handling procedures are not followed.

  • Analytical Instrument: The LC-MS or GC-MS system itself can be a source of contamination. This can include carryover from previous injections, contaminated injector needles or ports, and bleed from the analytical column.[6][7]

  • Laboratory Environment: The general laboratory environment can introduce contaminants such as dust, which may contain keratins.[8] Volatile organic compounds from personal care products can also be a source of interference.[5]

Q2: I am observing unexpected peaks ("ghost peaks") in my chromatograms when analyzing this compound. What could be the cause?

A2: Ghost peaks are a common issue in chromatographic analysis and can be caused by several factors:

  • Sample Carryover: Residual analyte from a previous, more concentrated sample may be injected with the current sample. This is often due to insufficient cleaning of the injector needle and sample loop.[7][9]

  • Contaminated Mobile Phase or Solvents: Impurities in the mobile phase or solvents used for sample preparation can elute as distinct peaks.[6][10] It is estimated that 60-70% of unexplained ghost peaks in LC-MS are caused by water contamination.[10]

  • Column Bleed: Degradation of the stationary phase of the analytical column can lead to the elution of compounds that appear as ghost peaks.[7]

  • System Contamination: Contaminants can accumulate in various parts of the analytical system, such as tubing, fittings, and filters, and then elute during a run.[2][9]

To troubleshoot ghost peaks, a systematic approach is recommended. This can involve running blank injections (injecting only the mobile phase or solvent) to see if the ghost peaks are still present.[7][8]

Q3: My baseline is noisy and/or drifting. What are the potential causes and solutions?

A3: A noisy or drifting baseline can obscure peaks of interest and affect the accuracy of quantification. Potential causes include:

  • Contaminated Mobile Phase: Impurities in the mobile phase can cause a noisy or drifting baseline.[9] Ensure solvents are of high purity and have been properly degassed.

  • Air Bubbles in the Pump: Air bubbles in the pump can cause pressure fluctuations, leading to a noisy baseline.[6] Most modern HPLC systems have an integrated degasser to prevent this.

  • Detector Issues: A dirty or failing detector lamp (in the case of UV detection) can cause baseline noise. In mass spectrometry, detector contamination can also be a source of noise.

  • Leaks in the System: Leaks in the system can cause pressure fluctuations and a noisy baseline.[9]

Q4: Can other triazine herbicides or their metabolites interfere with this compound analysis?

A4: Yes, other triazine herbicides and their degradation products can potentially interfere with the analysis of this compound, especially if they have similar retention times and mass-to-charge ratios (m/z).[11][12] For example, in GC-MS analysis, several triazine compounds may have similar fragmentation patterns. In LC-MS/MS, while more selective, isobaric compounds (compounds with the same nominal mass) can still cause interference.[13] It is important to use a chromatographic method with sufficient resolution to separate this compound from other potentially interfering compounds.[9] The use of isotopically labeled internal standards can help to minimize the effects of matrix-induced signal suppression or enhancement.[11]

Troubleshooting Guides

Guide 1: Investigating and Eliminating Ghost Peaks

This guide provides a step-by-step approach to identifying and eliminating ghost peaks in your chromatograms.

Step 1: Confirm the Presence of Ghost Peaks

  • Run a blank injection (solvent only) and compare the chromatogram to that of your sample.[7] If the unexpected peaks are present in the blank, the contamination is likely from the system or solvents. If the peaks are only in the sample, the contamination may be in the sample itself or introduced during sample preparation.

Step 2: Isolate the Source of Contamination

  • Injector Carryover: If the ghost peak area decreases with subsequent blank injections, it is likely due to carryover from the injector. Clean the injector needle, sample loop, and injection port.[6][7]

  • Mobile Phase/Solvent Contamination: Prepare fresh mobile phase using high-purity solvents and water.[7] If the ghost peaks disappear, the original mobile phase was contaminated.

  • Column Bleed: If the ghost peaks persist with fresh mobile phase and a clean injector, the column may be the source. Replace the column with a new one to see if the issue is resolved.[7]

  • System Contamination: If none of the above steps resolve the issue, the contamination may be elsewhere in the system (e.g., tubing, fittings). A thorough system cleaning may be necessary.

Guide 2: Addressing Baseline Issues (Noise and Drift)

This guide will help you diagnose and resolve common baseline problems.

Step 1: Check the Mobile Phase

  • Ensure the mobile phase is properly degassed.

  • Prepare fresh mobile phase with high-purity solvents.

  • Check for any microbial growth in the solvent bottles.

Step 2: Inspect the Pumping System

  • Purge the pump to remove any air bubbles.[6]

  • Check for leaks in the pump heads and fittings.

Step 3: Evaluate the Detector

  • For UV detectors, check the lamp's usage hours and replace if necessary.

  • For mass spectrometers, check for detector contamination and perform necessary maintenance.

Step 4: Examine the Column

  • A deteriorating column can contribute to baseline noise. Try replacing the column.

Data Presentation

Table 1: Common Contaminants in LC-MS and GC-MS Analysis and Their Potential Sources

Contaminant ClassCommon ExamplesPotential Sources
Plasticizers Phthalates (e.g., Dibutylphthalate)Plastic containers, tubing, vial caps, septa[4][5]
Polymers Polyethylene glycol (PEG), Polypropylene glycol (PPG)Ubiquitous in lab environments, can be present in some reagents[4][5]
Siloxanes -Sealing materials, septa, some types of column bleed[2]
Solvent Adducts Sodium and potassium adductsGlassware, mobile phase additives[2]
Fatty Acids Palmitic acid, Stearic acidHandling (fingerprints), environmental contamination
Detergents -Improperly rinsed glassware[2]
Reagent Impurities Triethylamine (TEA), Trifluoroacetic acid (TFA) related impuritiesMobile phase additives[5]

Experimental Protocols

Protocol 1: General Sample Preparation for Triazine Analysis in Water (QuEChERS-based)

This protocol is a general guideline and may need to be optimized for your specific matrix and analytical instrumentation.

  • Sample Collection: Collect water samples in pre-cleaned glass bottles.[12]

  • Extraction: a. To a 15 mL centrifuge tube, add 10 mL of the water sample. b. Add 10 mL of acetonitrile. c. Add a salt mixture (e.g., magnesium sulfate, sodium chloride) for partitioning.[13] d. Vortex the tube vigorously for 1 minute. e. Centrifuge the tube.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18). b. Vortex for 30 seconds. c. Centrifuge the tube.

  • Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter. b. The sample is now ready for LC-MS or GC-MS analysis.

Protocol 2: Running a System Blank to Identify Contamination
  • Prepare a vial with the mobile phase or the solvent used for sample reconstitution.

  • Ensure the vial and cap are new and clean to avoid introducing contamination.

  • Place the vial in the autosampler.

  • Run your standard analytical method.

  • Analyze the resulting chromatogram for any unexpected peaks. These peaks are likely due to contamination from the system, solvents, or the vial itself.

Visualizations

Troubleshooting_Workflow Start Contamination Issue Identified (e.g., Ghost Peaks, Noisy Baseline) Check_Blanks Run System and Solvent Blanks Start->Check_Blanks Is_Contamination_Present Is Contamination Present in Blanks? Check_Blanks->Is_Contamination_Present Isolate_Source Isolate the Source Is_Contamination_Present->Isolate_Source Yes Troubleshoot_Sample_Prep Troubleshoot Sample Preparation and Matrix Effects Is_Contamination_Present->Troubleshoot_Sample_Prep No Clean_System Clean/Replace Contaminated Component Isolate_Source->Clean_System Reanalyze Re-analyze Blanks and Samples Clean_System->Reanalyze Issue_Resolved Issue Resolved Reanalyze->Issue_Resolved Troubleshoot_Sample_Prep->Reanalyze

Caption: A logical workflow for troubleshooting contamination issues.

Sample_Preparation_Workflow Sample_Collection Sample Collection (Clean Glassware) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Cleanup Dispersive SPE or Cartridge Cleanup Extraction->Cleanup Filtration Filtration (0.22 µm) Cleanup->Filtration Analysis LC-MS or GC-MS Analysis Filtration->Analysis

Caption: A general workflow for sample preparation in this compound analysis.

References

Technical Support Center: Enhancing Atraton Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atraton detection methodologies. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for enhancing the sensitivity of this compound detection experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound and other triazine herbicides?

A1: The most common and established methods for the analysis of triazine herbicides like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors for enhanced sensitivity and selectivity.[1][2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are also widely used for rapid screening due to their high throughput and sensitivity.[3][4] More advanced techniques gaining prominence for ultra-sensitive detection include Surface-Enhanced Raman Scattering (SERS) and electrochemical sensors.[5][6][7]

Q2: How can the sensitivity of these detection methods be fundamentally improved?

A2: Enhancing sensitivity involves optimizing multiple stages of the analytical process. Key strategies include:

  • Efficient Sample Preparation: Implementing advanced extraction and concentration techniques to isolate and enrich this compound from the sample matrix.[1][2][8]

  • Instrumental Optimization: Fine-tuning parameters of the analytical instrument, such as detector settings, column temperature, and mobile phase composition in chromatography.[9][10]

  • Advanced Materials: Utilizing nanomaterials, such as gold or silver nanoparticles in SERS and immunoassays, to amplify the analytical signal.[3][5]

  • Minimizing Interferences: Addressing "matrix effects," where other components in the sample suppress or enhance the signal of the analyte.[11][12]

Q3: What is the importance of sample preparation, and which techniques are most effective for this compound?

A3: Sample preparation is a critical step that transforms a raw sample into a format suitable for analysis. Its main goals are to remove interfering substances, concentrate the analyte, and transfer it into a compatible solvent.[8][13] For triazine herbicides, effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and various microextraction methods like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME).[1][2][8] The choice of technique depends on the sample matrix (e.g., water, soil, biological fluids) and the subsequent analytical method.

Q4: What are "matrix effects" and how can they be mitigated to improve sensitivity and accuracy?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer source, leading to signal suppression or enhancement.[11][12] This can significantly impact the accuracy and sensitivity of quantitative analysis.[12] Strategies to overcome matrix effects include:

  • Improved Sample Cleanup: Using more selective sample preparation techniques to remove interfering components.[8]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the actual samples.[14]

  • Use of Internal Standards: Introducing a stable isotope-labeled version of the analyte into the sample to normalize for signal variations.[11]

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from the interfering matrix components.[10]

Method-Specific Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection experiments using specific analytical techniques.

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: I am getting no signal or a very weak signal. What are the possible causes and solutions?

A: This is a common issue with several potential causes.

  • Possible Cause: A key reagent was omitted or added in the incorrect order.

    • Solution: Carefully review the protocol and ensure all reagents (e.g., antibodies, conjugate, substrate) were added correctly and sequentially.[15]

  • Possible Cause: The substrate or enzyme conjugate has lost activity.

    • Solution: Test the activity of the conjugate and substrate independently. Use fresh reagents and ensure substrates are brought to room temperature before use. Note that sodium azide (B81097) can inhibit peroxidase reactions.[15]

  • Possible Cause: Inadequate incubation times or incorrect temperature.

    • Solution: Ensure incubation periods are sufficient for the binding reactions to occur. Typical substrate development times are 10-30 minutes. Maintain the recommended assay temperature.[15][16]

  • Possible Cause: Insufficient coating of the antigen or capture antibody to the plate.

    • Solution: Optimize the coating buffer (e.g., PBS pH 7.4 or carbonate-bicarbonate pH 9.6). Consider extending the coating incubation time or trying a different type of microplate.[15][17]

Q: My assay shows high background noise. How can I reduce it?

A: High background can obscure the specific signal, reducing sensitivity.

  • Possible Cause: Insufficient blocking of the microplate wells.

    • Solution: Ensure the blocking buffer is appropriate and increase the blocking incubation time. The blocker prevents non-specific binding of antibodies to the plate surface.[17]

  • Possible Cause: The concentration of the detection antibody or enzyme conjugate is too high.

    • Solution: Perform a titration experiment to determine the optimal, non-saturating concentration of the antibodies/conjugate.[18]

  • Possible Cause: Inadequate washing between steps.

    • Solution: Increase the number of wash cycles and ensure that wells are completely aspirated after each wash to remove all unbound reagents. Using an automated plate washer can improve consistency.[15][16][18]

  • Possible Cause: Cross-reactivity of antibodies.

    • Solution: Run appropriate controls to check for cross-reactivity between the detection and coating antibodies.[15][16]

Chromatography (GC/HPLC)

Q: Why are my chromatographic peaks tailing?

A: Peak tailing reduces resolution and affects accurate quantification.

  • Possible Cause: Active sites in the GC inlet liner, column, or connections are interacting with the analyte.

    • Solution: Use a deactivated liner and ensure all connections are clean and properly fitted. For GC, silarylene-phase columns can minimize interaction with active compounds.[19][20]

  • Possible Cause: The column is contaminated or has degraded.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it.[21]

  • Possible Cause: Mismatch between the sample solvent and the mobile phase (in HPLC).

    • Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Q: My analyte's retention time is shifting between injections. What's wrong?

A: Unstable retention times compromise peak identification and integration.

  • Possible Cause: A leak in the system (injector, column fittings, pump seals).

    • Solution: Systematically check all fittings for tightness and perform a leak check. A shifting retention time is a classic symptom of a leak.[20]

  • Possible Cause: Inconsistent mobile phase composition or flow rate.

    • Solution: Ensure mobile phase components are properly mixed and degassed. Check the pump for proper function and verify the flow rate.[10]

  • Possible Cause: The column temperature is fluctuating.

    • Solution: Verify that the column oven is maintaining a stable temperature. Even small temperature changes can affect retention times.[22]

Surface-Enhanced Raman Scattering (SERS)

Q: I am not observing a significant Raman signal enhancement. What can I do?

A: The SERS effect is highly dependent on specific experimental conditions.

  • Possible Cause: The analyte is not properly adsorbed onto the nanoparticle surface.

    • Solution: The interaction between the analyte and the metal surface is crucial. Adjusting the sample pH can influence the charge of the analyte and the surface, potentially improving adsorption.[23]

  • Possible Cause: The nanoparticle colloid is not in the optimal aggregation state.

    • Solution: SERS enhancement is strongest at the "hot spots" between aggregated nanoparticles. Inducing controlled aggregation, for instance by adding an activating agent like NaCl, is often necessary.[5][23]

  • Possible Cause: The excitation laser wavelength does not match the plasmon resonance of the nanoparticles.

    • Solution: Ensure the laser wavelength is appropriate for the type (e.g., silver, gold) and size of nanoparticles being used to achieve localized surface plasmon resonance (LSPR).[23]

Data Presentation: Performance of this compound Detection Methods

The table below summarizes and compares the performance of various analytical techniques for the detection of this compound and other triazines.

Analytical MethodSample MatrixLimit of Detection (LOD) / IC50Limit of Quantification (LOQ)Linearity (Concentration Range)Reference(s)
GC-MSD Water-0.10 µg/L-[24]
HPLC-UVD/MS Medicinal Crops-0.02 mg/kg0.05 - 5.0 mg/L[25]
ic-ELISA (Nanobody) BufferIC50: 0.032 µg/mL0.002 µg/mL0.002 - 0.49 µg/mL[3]
SERS (AgNPs) Water-10 nM10 - 1000 nM[5]
Electrochemical Sensor Water0.009 nM-Linear up to 100 nM[6]

Experimental Protocols & Visualizations

General Workflow for Enhancing Detection Sensitivity

The following diagram illustrates a general workflow for optimizing the sensitivity of an analytical method for this compound detection.

G cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Sensitivity Enhancement cluster_2 Phase 3: Validation A Sample Collection & Preservation B Select Core Analytical Method (e.g., LC-MS, ELISA) A->B C Initial Method Setup B->C D Optimize Sample Preparation (SPE, LLE, Concentration) C->D Proceed to Optimization E Address Matrix Effects (Dilution, Cleanup, Internal Stds) D->E F Optimize Instrumental Parameters (Detector, Gradient, Temperature) E->F G Determine LOD & LOQ F->G Proceed to Validation H Assess Accuracy & Precision (Recovery Studies) G->H I Final Validated Method H->I ELISA_Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample L_Ab Anti-Atraton Ab (Many free) L_Result Result: Many Abs bind to plate, HIGH Signal L_Ab->L_Result Binds to plate antigen L_this compound This compound (Few) Plate Microplate Well (Coated with this compound-Protein Conjugate) L_Result->Plate Colorimetric Reaction H_Ab Anti-Atraton Ab (Few free) H_Result Result: Few Abs bind to plate, LOW Signal H_Ab->H_Result Binds to plate antigen H_this compound This compound (Many) H_this compound->H_Ab Saturates Ab in solution H_Result->Plate Colorimetric Reaction Troubleshooting_Logic decision decision result result start Start: Low Signal or Sensitivity Issue q1 Is the peak present but small? start->q1 q2 Is the standard injection OK? q1->q2 Yes res1 Check injector: Syringe, Septum, Temp. Check detector settings. q1->res1 No (No Peak) q3 Is sample preparation adequate? q2->q3 Yes res4 System-wide issue: Check for leaks, column health, mobile phase, detector function. q2->res4 No res2 Problem is likely Sample Matrix Effect or Sample Prep Loss. q3->res2 Yes res3 Review sample prep: Check extraction efficiency, Evaporation loss, Dilution error. q3->res3 No

References

Technical Support Center: Analysis of Triazine Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of triazine herbicides, with a specific focus on the co-elution of atraton.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound with other triazines like simazine, prometon, or terbuthylazine (B1195847)?

Co-elution of this compound with other structurally similar triazines is a frequent challenge in chromatographic analysis. The primary reasons include:

  • Similar Physicochemical Properties: this compound, simazine, prometon, and terbuthylazine belong to the same class of herbicides and share a common triazine ring structure. Their similar polarity, molecular weight, and functional groups lead to comparable retention behavior on many chromatographic columns.

  • Suboptimal Chromatographic Conditions: An unoptimized analytical method is a major contributor to co-elution. This can involve:

    • Inappropriate Column Choice: Using a column with low selectivity for triazines.

    • Incorrect Mobile Phase Composition: The organic solvent ratio and pH of the mobile phase may not be suitable for resolving the target analytes.[1][2][3]

    • Isocratic Elution: An isocratic mobile phase composition may not have the resolving power to separate closely eluting compounds.

    • Inadequate Temperature Program (for GC): A temperature ramp that is too fast or a suboptimal initial temperature can lead to poor separation.

Q2: How can I improve the separation of this compound from other triazines in reversed-phase HPLC?

Optimizing your HPLC method is key to resolving co-elution. Here are several parameters you can adjust:

  • Mobile Phase Composition:

    • Organic Solvent Ratio: Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of all analytes, which can improve separation.

    • pH Adjustment: Triazines are basic compounds. Adjusting the mobile phase pH to a slightly acidic range (e.g., pH 3-4) using formic acid or acetic acid can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. This minimizes undesirable secondary interactions that cause peak tailing and can improve peak shape and resolution.[1][4][5]

  • Stationary Phase:

    • Column Chemistry: If a standard C18 column does not provide adequate separation, consider a different stationary phase. A column with a polar-embedded group or a phenyl-hexyl phase can offer different selectivity for triazines.

    • End-capping: Use a modern, high-purity, end-capped C18 column to reduce the number of active silanol sites, leading to more symmetrical peaks.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over the course of the run, is a powerful technique to resolve compounds with different polarities. A shallow gradient can effectively separate closely eluting triazines.[6]

  • Temperature: Increasing the column temperature can improve efficiency and reduce analysis time. However, its effect on selectivity can vary, so it should be optimized for your specific separation.[6][7]

Q3: What are the recommended starting conditions for GC-MS analysis of this compound and other triazines?

For GC-MS analysis of triazines, a good starting point is crucial for method development. Based on established methods like EPA Method 523 and other published research, here are some recommended starting conditions:[8][9][10]

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a common choice. These columns provide good selectivity for a wide range of pesticides, including triazines.[8]

  • Injector: Use a splitless injection to ensure the entire sample is transferred to the column, which is important for trace analysis.

  • Oven Temperature Program: A typical starting program would be:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/minute to 250-300°C.

    • Final hold: 5-10 minutes. The ramp rate is a critical parameter to optimize for resolving co-eluting peaks. A slower ramp rate can improve separation.[11]

  • Carrier Gas: Helium is the most commonly used carrier gas for GC-MS.

  • Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions for this compound and the other triazines of interest.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Symptom Possible Cause Suggested Solution Expected Outcome
Peak Tailing Secondary interactions between basic triazines and acidic silanol groups on the HPLC column.Lower the mobile phase pH to 2.5-3.5 with an acidic modifier (e.g., formic acid).[1]Reduced peak tailing and more symmetrical peaks.
Column overload.[12]Reduce the injection volume or dilute the sample.Sharper, more symmetrical peaks.
Active sites in the GC liner or column.[13]Use a deactivated liner and a high-quality, low-bleed GC column.Improved peak shape and reduced tailing.
Peak Fronting Sample solvent is stronger than the mobile phase (HPLC).[12]Dissolve the sample in the initial mobile phase.Symmetrical peaks.
Column overload.[12]Dilute the sample.Improved peak shape.

Troubleshooting Workflow for Peak Tailing in HPLC

G start Peak Tailing Observed for this compound q1 Is the mobile phase pH acidic (e.g., 3-4)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is an end-capped C18 column being used? a1_yes->q2 sol1 Adjust mobile phase pH to 3-4 using formic or acetic acid. [1, 3] a1_no->sol1 end Peak shape improved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample concentration high? a2_yes->q3 sol2 Switch to a high-purity, end-capped C18 column. [1] a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Dilute the sample or reduce injection volume. [12] a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

Issue 2: Co-elution of this compound with Other Triazines

This is a common problem that requires systematic method optimization.

Analytical Technique Parameter to Adjust Suggested Action Expected Outcome
HPLC Mobile Phase StrengthDecrease the percentage of organic solvent (e.g., acetonitrile) to increase retention times and potentially improve separation.Increased resolution between this compound and co-eluting peaks.
Gradient SlopeImplement a shallower gradient to provide more time for the separation of closely eluting compounds.[6]Better separation of this compound from other triazines.
Stationary PhaseSwitch to a column with a different selectivity, such as a phenyl-hexyl or polar-embedded phase.Altered elution order and improved resolution.
GC Temperature ProgramDecrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time with the stationary phase.[11]Enhanced separation of closely eluting triazines.
Column DimensionsUse a longer column or a column with a smaller internal diameter to increase theoretical plates and improve resolution.Better peak separation.

Logical Relationship for Resolving Co-elution

G start This compound Co-elution Observed q1 Is the separation by HPLC or GC? start->q1 hplc HPLC q1->hplc HPLC gc GC q1->gc GC hplc_sol1 Decrease organic solvent percentage. [1] hplc->hplc_sol1 gc_sol1 Decrease oven temperature ramp rate. [2] gc->gc_sol1 hplc_sol2 Implement a shallower gradient. [1, 17] hplc_sol1->hplc_sol2 hplc_sol3 Change stationary phase (e.g., phenyl-hexyl). [1] hplc_sol2->hplc_sol3 end Resolution Improved hplc_sol3->end gc_sol2 Use a longer or narrower column. gc_sol1->gc_sol2 gc_sol2->end

Caption: Decision tree for resolving this compound co-elution in HPLC and GC.

Quantitative Data Summary

The following tables provide a summary of typical retention times for this compound and other triazines under different chromatographic conditions. Note that these values can vary depending on the specific instrument, column, and other experimental parameters.

Table 1: GC-MS Retention Times for Selected Triazines

CompoundRetention Time (min) on a DB-Wax column[11]Retention Time (min) on a TG-5SilMS column[8]
Prometon-~13.5
This compound -~12.5
Propazine7.72-
Terbuthylazine8.43-
Atrazine10.07~14.0
Simazine13.14~13.0

Table 2: HPLC-UV Retention Times for Selected Triazines on a C18 column

CompoundRetention Time (min) with ACN/Water (85:15)[14]
Simazine~4.5
Terbuthylazine~5.5
This compound Not specified in this method

Experimental Protocols

Protocol 1: Sample Preparation - Ultrasonic-Assisted Solvent Extraction of this compound from Soil

This protocol describes a general procedure for extracting triazines from soil samples using ultrasonic assistance.

Materials:

Procedure:

  • Sample Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of acetone or methanol to the centrifuge tube.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15-30 minutes.[15][16][17] The ultrasonic waves will enhance the extraction of the analytes from the soil matrix.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the solvent.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat steps 2-5 with a fresh portion of solvent and combine the supernatants.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Concentration: Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for HPLC or ethyl acetate (B1210297) for GC).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a vial for analysis.

Protocol 2: HPLC-UV Method for Triazine Analysis

This protocol provides a starting point for the separation of triazines using HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • A: HPLC grade water with 0.1% formic acid (pH ~2.7).

    • B: Acetonitrile.

  • Gradient Program:

    • Start with a composition that allows for good retention of the most polar triazine (e.g., 30% B).

    • Increase the percentage of B over 15-20 minutes to elute the more non-polar triazines.

    • Include a column wash and re-equilibration step at the end of the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220-230 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Standard Injection: Inject a standard mixture of this compound and other relevant triazines to determine their retention times and check the initial separation.

  • Sample Injection: Inject the prepared sample extracts.

  • Data Analysis: Identify and quantify the triazines based on the retention times and peak areas of the standards.

  • Method Optimization: If co-elution is observed, adjust the gradient slope, mobile phase composition, or try a different column as described in the troubleshooting section.

References

calibration curve issues in Atraton quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Atraton, with a specific focus on calibration curve problems.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why is my calibration curve for this compound quantification non-linear?

A non-linear calibration curve is a common issue that can lead to inaccurate quantification.[1]

Symptoms:

  • The coefficient of determination (R²) is below the acceptable limit (typically >0.995).[1]

  • The curve displays a distinct bend, often flattening at higher concentrations.[1]

  • Back-calculated concentrations of the standards deviate significantly from their nominal values.[1]

Possible Causes and Solutions:

CauseSolution
Detector Saturation At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[1][2] Solution: Reduce the concentration of the upper calibration standards or decrease the injection volume. Prepare a new set of standards within a narrower, more relevant concentration range.[1][3]
Standard Degradation This compound, a triazine herbicide, may be susceptible to degradation in certain solvents or under specific pH and temperature conditions. This can result in a lower-than-expected response.[1][2] Solution: Prepare fresh standards and samples immediately before analysis. Investigate the stability of this compound in your chosen solvent and storage conditions.
Errors in Standard Preparation Inaccurate serial dilutions, calculation errors, or solvent evaporation can lead to incorrect standard concentrations.[2][3] Solution: Prepare fresh, independent dilutions for each calibration point to avoid cumulative errors.[3] Double-check all calculations and ensure volumetric glassware is properly calibrated. Use high-purity solvents.[4][5]
Co-elution with Impurities An interfering peak co-eluting with this compound can impact the accuracy of peak integration, particularly at lower concentrations.[1] Solution: Optimize the chromatographic method to improve resolution. This may involve adjusting the mobile phase composition, temperature gradient, or using a different analytical column.[1]
Incorrect Peak Integration Inconsistent or incorrect peak integration parameters can cause variability in peak areas.[1] Solution: Manually review the integration of each peak in the calibration curve. Adjust integration parameters like baseline, peak width, and threshold to ensure consistent and accurate peak area determination.[1]
Analyte Adsorption Active sites within the sample pathway (e.g., injector liner, column) can adsorb the analyte, especially at low concentrations, causing a non-zero intercept.[6] Solution: Condition the column properly.[7] If the problem persists, consider using a different type of injector liner or column.

Question 2: My correlation coefficient (R²) is low (<0.995). What does this indicate and how can I improve it?

A low R² value suggests that the data points do not fit the linear regression model well, indicating variability in your analysis.[8]

Possible Causes and Solutions:

CauseSolution
Inconsistent Injection Volume Variations in the amount of sample injected will lead to inconsistent peak areas.[2] Solution: Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample vials.[9] Use a consistent and careful manual injection technique if an autosampler is not used.
System Leaks Leaks in the HPLC or GC system can cause fluctuations in flow rate and pressure, leading to variable results.[9] Solution: Check all fittings and connections for leaks. Monitor system pressure for stability.
Inappropriate Concentration Range The selected concentration range may be too wide or may fall outside the linear range of the detector.[2][8] Solution: Determine the linear range of your detector experimentally by injecting a series of standards over a broad concentration range.[2] Construct your calibration curve using at least 5-8 concentrations within this linear range.[8][10]
Outliers One or two data points that deviate significantly from the others can disproportionately lower the R² value. Solution: Re-run the outlier standards to confirm the result. If the error is reproducible, investigate the specific standard preparation. If it appears to be a random error, you may be justified in excluding the point, but this should be done with caution and clear documentation.

Question 3: How do matrix effects from my sample (e.g., soil, water) impact my this compound quantification?

Matrix effects occur when other components in the sample (the "matrix") interfere with the analysis of the target analyte, this compound.[11] This can cause either suppression or enhancement of the detector signal, leading to underestimation or overestimation of the this compound concentration.[11][12]

Strategies to Mitigate Matrix Effects:

StrategyDescription
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the unknown samples experience similar matrix effects.
Internal Standard (IS) Method Add a constant concentration of an internal standard (ideally a stable isotope-labeled version of this compound) to all standards and samples.[13][14] The calibration curve is then created by plotting the ratio of the analyte peak area to the IS peak area against the concentration. The IS helps to correct for variations in sample preparation, injection volume, and matrix effects.[15]
Standard Addition This method involves adding known amounts of a standard solution to aliquots of the unknown sample.[16] The response is measured for each addition and plotted. This technique is effective for complex matrices where a blank matrix is unavailable but can be more time-consuming.[16]
Improved Sample Cleanup Use more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix before analysis.[13][17]

Performance Data for Triazine Herbicide Analysis

The performance of analytical methods for triazine herbicides can vary depending on the technique and the sample matrix. The following table summarizes typical performance data from various studies.

MatrixAnalytical MethodLinearity (r²)Accuracy (Recovery %)Precision (%RSD)Limit of Quantification (LOQ)
WaterGC-MS>0.9970-120%<20%0.05 - 0.5 µg/L
WaterLC-MS/MS>0.9985-115%<15%0.01 - 0.1 µg/L
SoilGC-MS>0.9975-110%<20%1 - 10 µg/kg
Food (e.g., Maize)LC-MS/MS>0.99580-110%<15%0.5 - 5 µg/kg

This table is a compilation of typical values reported in analytical literature, including a comparative guide from BenchChem.[18] Actual performance will depend on the specific instrumentation and experimental conditions.

Experimental Protocols

1. Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards for generating a calibration curve.

  • Materials:

    • This compound certified reference material (CRM)[4][5]

    • Acetonitrile or Methanol (HPLC/GC grade)

    • Calibrated analytical balance

    • Class A volumetric flasks and pipettes

  • Procedure:

    • Stock Solution (e.g., 100 µg/mL):

      • Accurately weigh 10 mg of this compound CRM.

      • Quantitatively transfer the solid to a 100 mL volumetric flask.

      • Dissolve the this compound in a small amount of solvent (e.g., acetonitrile).

      • Once fully dissolved, fill the flask to the mark with the solvent.

      • Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.

    • Working Standards (Serial Dilution):

      • Prepare a series of at least five working standards by serially diluting the stock solution.[8] For example, to create a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

      • It is recommended to prepare each standard independently from the stock solution to avoid propagating dilution errors.[3]

    • Storage: Store all solutions in amber vials at a low temperature (e.g., 4°C) to prevent degradation. Prepare fresh working standards regularly.

2. General GC-MS Protocol for Triazine Analysis (Based on EPA Method 523)

This protocol provides a general workflow for the analysis of triazine herbicides like this compound in water samples.[17][19]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Adjust the pH of a water sample (e.g., 250 mL) if necessary.[17]

    • Add appropriate surrogate or internal standards to the sample.[19]

    • Pass the sample through an SPE cartridge (e.g., C18 or carbon-based) to adsorb the triazines.[17][18]

    • Wash the cartridge to remove interferences.

    • Elute the triazines from the cartridge with a suitable organic solvent (e.g., ethyl acetate (B1210297) followed by dichloromethane/methanol).[17][18]

    • Concentrate the eluate under a gentle stream of nitrogen to a final volume (e.g., 1 mL).

  • GC-MS Analysis:

    • Gas Chromatograph: Use a system equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).[17]

    • Injector: Use a splitless injection of 1-2 µL of the extract.[17]

    • Oven Temperature Program: Implement a programmed temperature ramp to separate the target analytes.[17]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.[17]

  • Quality Control:

    • Analyze a laboratory reagent blank, a fortified blank, and a fortified sample matrix with each batch of samples.[17]

    • Monitor the recovery of surrogate and internal standards to ensure method performance.

Visualizations

TroubleshootingWorkflow Start Start: Non-Linear Curve (R² < 0.995) CheckStandards 1. Investigate Standards - Prepare fresh? - Independent dilutions? - Correct solvent? Start->CheckStandards CheckChroma 2. Examine Chromatography - Peak shape (tailing/fronting)? - Co-elution? - Ghost peaks? CheckStandards->CheckChroma Standards OK SolutionStandards Solution: Prepare fresh, independent standards. Verify calculations. CheckStandards->SolutionStandards Error Found CheckDetector 3. Check Detector Response - Is highest standard saturating? - Is baseline stable? CheckChroma->CheckDetector Chroma OK SolutionChroma Solution: Optimize method (gradient, temp). Clean injector/column. CheckChroma->SolutionChroma Error Found CheckIntegration 4. Review Peak Integration - Baseline set correctly? - Consistent integration? CheckDetector->CheckIntegration Detector OK SolutionDetector Solution: Reduce concentration of top standards. Lower injection volume. CheckDetector->SolutionDetector Error Found SolutionIntegration Solution: Manually re-integrate all peaks. Adjust integration parameters. CheckIntegration->SolutionIntegration Error Found

Caption: Troubleshooting workflow for a non-linear calibration curve.

ExperimentalWorkflow Stock Prepare Stock Solution (e.g., 100 µg/mL) Dilutions Perform Serial Dilutions (5-8 concentration levels) Stock->Dilutions Setup Instrument Setup & Equilibration (GC/LC-MS) Dilutions->Setup Run Analyze Calibration Standards Setup->Run Plot Plot Peak Area vs. Concentration Run->Plot Regress Perform Linear Regression (Check R² > 0.995) Plot->Regress Quantify Quantify Unknown Samples Regress->Quantify

Caption: Experimental workflow for generating a calibration curve.

References

Technical Support Center: Improving the Efficiency of Atraton Degradation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Atraton degradation experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the accuracy and efficiency of your studies.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during photodegradation, biodegradation, and chemical degradation experiments involving this compound.

Photodegradation Experiments

Question: My photodegradation results for this compound are inconsistent and not reproducible. What are the likely causes and solutions?

Answer: Inconsistent results in photodegradation studies are common and often stem from a few key factors.

  • Variable Light Exposure: Ensure all samples, including controls, receive identical light intensity and duration. Use a calibrated light source and maintain a fixed distance between the source and your samples.

  • Solvent Effects: The solvent system can influence degradation rates. Use high-purity, HPLC-grade solvents and ensure the solvent composition is consistent across all experiments.

  • Temperature Fluctuations: Photodegradation rates can be temperature-dependent. Conduct experiments in a temperature-controlled environment to minimize variability.

  • Unintended Photosensitizers: Contaminants in solvents or on glassware can act as photosensitizers, accelerating degradation. Ensure all glassware is scrupulously clean.

A logical workflow for troubleshooting inconsistent photodegradation results is outlined below.

start Inconsistent Photodegradation Results check_light Verify Light Source Consistency (Intensity, Duration, Distance) start->check_light check_temp Ensure Stable Temperature Control start->check_temp check_solvent Standardize Solvent (Purity, Composition) start->check_solvent check_glassware Inspect Glassware for Contaminants start->check_glassware implement_changes Implement Corrective Measures check_light->implement_changes check_temp->implement_changes check_solvent->implement_changes check_glassware->implement_changes rerun Re-run Experiment with Controls implement_changes->rerun analyze Analyze Results for Reproducibility rerun->analyze

Troubleshooting workflow for inconsistent photodegradation.

Question: I'm observing unexpected peaks in my HPLC chromatogram after irradiating my this compound sample. What are these peaks?

Answer: The appearance of new peaks is a strong indication that this compound is degrading into various photoproducts. For triazine herbicides like this compound, common degradation pathways include N-dealkylation of the ethyl and isopropyl side chains and hydroxylation of the triazine ring. To confirm the identity of these peaks, you can:

  • Run a dark control: A sample prepared identically but kept in the dark should not show these additional peaks.

  • Conduct a time-course experiment: Analyze samples at different time points of irradiation to observe the formation and potential subsequent degradation of the new peaks.

  • Use mass spectrometry (LC-MS): This will help in identifying the molecular weights of the degradation products, allowing for their structural elucidation.

Biodegradation Experiments

Question: My this compound sample is not degrading in my microbial culture. What are some potential reasons for this?

Answer: The lack of biodegradation can be attributed to several factors related to the microbial culture and experimental conditions.

  • Inappropriate Microbial Strain: The selected microorganism or consortium may not possess the necessary enzymatic machinery to degrade this compound. The atz gene cluster (atzA, atzB, atzC), responsible for the initial steps of atrazine (B1667683) degradation, is a good indicator of a microbe's potential to degrade related triazines.

  • Sub-optimal Environmental Conditions: Microbial activity is highly dependent on pH, temperature, and aeration. The optimal temperature for the degradation of many herbicides is between 20-30°C.[1] Ensure these parameters are optimized for your specific microbial culture.

  • Nutrient Limitation: The degradation of some compounds can be limited by the availability of other essential nutrients. Conversely, the presence of a more easily metabolizable carbon source might lead to catabolite repression, where the degradation of the target compound is inhibited.

  • Toxicity: High concentrations of this compound or its degradation products may be toxic to the microorganisms, inhibiting their metabolic activity.

Question: How can I confirm that the observed loss of this compound is due to biodegradation and not other processes?

Answer: It is crucial to differentiate between biotic and abiotic degradation. To confirm biodegradation, include the following controls in your experimental setup:

  • Sterile Control: A sample containing this compound in the same medium but without the microbial inoculum, which has been sterilized (e.g., by autoclaving). This will account for any abiotic degradation such as hydrolysis.

  • Abiotic Control: A sample with the microbial culture that has been inactivated (e.g., through the addition of a chemical sterilant like sodium azide (B81097) or by autoclaving). This helps to distinguish between degradation by living organisms and adsorption to cell surfaces.

Chemical Degradation (Fenton Oxidation) Experiments

Question: The degradation of this compound using Fenton's reagent is slower than expected. How can I optimize the reaction?

Answer: The efficiency of the Fenton process is highly dependent on several parameters.

  • pH: The optimal pH for the classical Fenton reaction is typically around 3.[2][3] At higher pH values, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst.

  • Fe²⁺:H₂O₂ Ratio: The molar ratio of ferrous iron to hydrogen peroxide is critical. An excess of either reagent can lead to scavenging of hydroxyl radicals and reduce the degradation efficiency. The optimal ratio often needs to be determined empirically for the specific compound and concentration.

  • Reagent Concentration: The absolute concentrations of both Fe²⁺ and H₂O₂ will influence the reaction rate. Increasing the concentrations can enhance degradation, but excessively high concentrations can lead to the aforementioned scavenging effects.[3]

Quantitative Data on this compound and Atrazine Degradation

The following tables summarize key quantitative data from degradation studies of this compound and the closely related herbicide, Atrazine.

ParameterValueConditionsReference
Photodegradation Rate Constant (k) (2.2 ± 0.5) x 10⁻³ s⁻¹254 nm irradiation, 5% MeOH–H₂O, pH 6.1[4]
Photodegradation Product 2-Hydroxyatrazine254 nm irradiation[4]

Table 1: Photodegradation Kinetics of this compound.

Degradation TypeMatrixHalf-life (t₁/₂)ConditionsReference
Biodegradation Surface Soil14 to 109 daysVaries with soil type and environmental conditions.[5]
Biodegradation Water> 6 monthsDependent on sunlight, oxygen, and microbial populations.[5]
Photodegradation Air~14 hoursEstimated half-life for vapor-phase atrazine.[6]
Chemical (Fenton) Aqueous SolutionComplete degradation in ≤ 30 seconds2.69 mM (1:1) FeSO₄:H₂O₂, 140 µM atrazine, pH 3.[3][3]

Table 2: Degradation Half-life of Atrazine in Various Matrices.

Experimental Protocols

Detailed methodologies for key this compound degradation experiments are provided below. These protocols are based on established methods for triazine herbicides and should be optimized for your specific experimental setup.

Protocol 1: Photodegradation of this compound in Aqueous Solution

Objective: To determine the photodegradation rate of this compound under controlled UV irradiation.

Materials:

  • This compound standard

  • HPLC-grade methanol (B129727) and water

  • Quartz cuvettes or reaction vessels

  • UV lamp with a specific wavelength output (e.g., 254 nm)

  • Magnetic stirrer and stir bars

  • HPLC system with a UV detector

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare the working solution in an aqueous medium (e.g., 5% methanol in water) to the desired concentration.[4]

  • Dark Control: Transfer an aliquot of the working solution to a vessel wrapped completely in aluminum foil to serve as the dark control.

  • Irradiation: Place the reaction vessel containing the this compound solution under the UV lamp at a fixed distance. If necessary, use a magnetic stirrer to ensure the solution is well-mixed.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots from the irradiated solution and the dark control.

  • Sample Analysis: Immediately analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of this plot will be the negative of the first-order rate constant (k).

prep Prepare this compound Working Solution control Prepare Dark Control Sample prep->control irradiate Irradiate Sample with UV Light prep->irradiate sample Withdraw Aliquots at Time Intervals control->sample irradiate->sample analyze Analyze Samples by HPLC sample->analyze data Plot ln(Concentration) vs. Time to Determine Rate Constant analyze->data

Workflow for a typical photodegradation experiment.
Protocol 2: Biodegradation of this compound by a Microbial Culture

Objective: To assess the capability of a microbial strain or consortium to degrade this compound.

Materials:

  • This compound standard

  • Microbial culture

  • Appropriate growth medium (e.g., mineral salts medium)

  • Sterile flasks or bioreactor

  • Incubator shaker

  • HPLC system

  • Autoclave and sterile handling equipment

Methodology:

  • Inoculum Preparation: Grow the microbial culture to a desired cell density in a suitable broth.[1]

  • Medium Preparation: Prepare the experimental medium and dispense it into sterile flasks.

  • Spiking: Add this compound to the flasks to achieve the target concentration.

  • Inoculation: Inoculate the flasks with the prepared microbial culture.

  • Control Preparation: Prepare a sterile control (medium with this compound, no inoculum) and an inactivated control (medium with this compound and inactivated microbes).

  • Incubation: Incubate all flasks under optimal conditions (e.g., 28°C, 120 rpm) for a specified period.[1]

  • Sampling: Periodically withdraw samples from each flask under sterile conditions.

  • Sample Preparation: Centrifuge the samples to pellet the cells and filter the supernatant to remove any remaining particulates.

  • Analysis: Analyze the supernatant by HPLC to quantify the remaining this compound concentration.

Protocol 3: Chemical Degradation of this compound by Fenton's Reagent

Objective: To evaluate the degradation of this compound using an advanced oxidation process.

Materials:

  • This compound standard

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (for pH adjustment)

  • Sodium hydroxide (for quenching the reaction)

  • Beakers or reaction vessels

  • Magnetic stirrer

  • HPLC system

Methodology:

  • Solution Preparation: Prepare an aqueous solution of this compound at the desired concentration.

  • pH Adjustment: Adjust the pH of the this compound solution to approximately 3 using sulfuric acid.[3]

  • Reaction Initiation: While stirring, add the required amount of ferrous sulfate solution, followed by the hydrogen peroxide solution to initiate the Fenton reaction.[3]

  • Reaction Monitoring: Allow the reaction to proceed for a set amount of time.

  • Quenching: Stop the reaction by raising the pH to above 7 with sodium hydroxide, which causes the iron to precipitate.

  • Sample Preparation: Centrifuge or filter the sample to remove the iron precipitate.

  • Analysis: Analyze the supernatant for the remaining this compound concentration using HPLC.

Signaling Pathways and Degradation Mechanisms

The degradation of this compound is expected to follow pathways similar to those established for atrazine, a structurally analogous s-triazine herbicide. The primary degradation mechanisms involve enzymatic or chemical attacks on the side chains and the triazine ring.

Biodegradation Pathway: In many soil microorganisms, the degradation of atrazine is initiated by a series of hydrolytic reactions catalyzed by enzymes encoded by the atz gene cassette. This pathway is likely conserved for this compound.

  • Dechlorination/Demethoxylation: The initial step for atrazine is the hydrolytic removal of the chlorine atom by the enzyme AtzA to form hydroxyatrazine. For this compound, a similar enzymatic hydrolysis would replace the methoxy (B1213986) group with a hydroxyl group.

  • N-Dealkylation: Subsequent steps involve the removal of the ethylamino and isopropylamino side chains by the enzymes AtzB and AtzC, respectively.

  • Ring Cleavage: The resulting cyanuric acid is then mineralized to ammonia (B1221849) and carbon dioxide by the enzymes AtzD, AtzE, and AtzF.

This compound This compound Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Hydrolysis (AtzA analog) Deethylhydroxythis compound Deethyl-hydroxythis compound Hydroxythis compound->Deethylhydroxythis compound Deamination (AtzB analog) Cyanuric_Acid Cyanuric Acid Deethylhydroxythis compound->Cyanuric_Acid Deamination (AtzC analog) N_isopropylammelide N-isopropylammelide Mineralization NH₃ + CO₂ Cyanuric_Acid->Mineralization Ring Cleavage (AtzD, E, F analogs)

References

dealing with instrument variability in Atraton measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument variability and other common issues encountered during Atraton measurements.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most common and sensitive method for quantifying this compound and other triazine herbicides is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting low concentrations in complex matrices. Gas Chromatography (GC) with various detectors has also been used, particularly for soil samples.[4]

Q2: What are the main sources of instrument variability in this compound measurements?

A2: Instrument variability in this compound measurements, typically using LC-MS/MS, can arise from several factors:

  • Ion Source Instability: Fluctuations in the ion source can lead to inconsistent ionization and, therefore, variable signal intensity.[5]

  • Mass Analyzer Drift: Calibration drift in the mass analyzer can cause shifts in mass accuracy and resolution.[5]

  • Chromatographic Issues: Changes in column performance, mobile phase composition, or temperature can lead to shifts in retention time and peak shape.[5]

  • Detector Saturation: High concentrations of this compound or co-eluting matrix components can saturate the detector, leading to non-linear responses.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples?

A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[6][7][8] To minimize them:

  • Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.[9][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from matrix components.

  • Use of Internal Standards: Employ a stable isotope-labeled internal standard, such as a deuterated analog of a related triazine, to compensate for matrix effects.[2][11] Prometon has been suggested as a suitable internal standard for this compound analysis.[4]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: What are appropriate quality control (QC) samples to include in an this compound analysis run?

A4: A robust QC protocol is essential for reliable quantitative analysis.[12][13][14][15] A typical batch of samples for this compound analysis should include:

  • Calibration Standards: A series of standards at different concentrations to generate a calibration curve.

  • Blanks: A solvent blank and a matrix blank to check for contamination.

  • Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of this compound to assess the accuracy of the method.[16]

  • Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): Samples of the actual matrix being tested, spiked with a known concentration of this compound, to evaluate matrix effects and method precision.[16]

  • Replicate Samples: Analyzing some samples in duplicate or triplicate to assess the precision of the entire workflow.

Troubleshooting Guides

Issue 1: High Variability in Replicate Injections

Q: My replicate injections of the same this compound standard or sample show high variability in peak area. What could be the cause and how do I fix it?

A: High variability in replicate injections points to an issue with the instrument's stability. Here’s a step-by-step guide to troubleshoot this:

Troubleshooting Workflow for High Replicate Variability

Start High Variability in Replicates Check_Autosampler Check Autosampler for Bubbles & Leaks Start->Check_Autosampler Check_Pump Inspect Pump for Pressure Fluctuations Check_Autosampler->Check_Pump No Issues Solution_Found Problem Resolved Check_Autosampler->Solution_Found Issue Found & Fixed Check_Ion_Source Clean and Inspect Ion Source Check_Pump->Check_Ion_Source Stable Pressure Check_Pump->Solution_Found Issue Found & Fixed Check_Divert_Valve Verify Divert Valve Function Check_Ion_Source->Check_Divert_Valve Clean & Stable Check_Ion_Source->Solution_Found Issue Found & Fixed System_Suitability Run System Suitability Test (SST) Check_Divert_Valve->System_Suitability Functioning Correctly Check_Divert_Valve->Solution_Found Issue Found & Fixed System_Suitability->Solution_Found SST Passes

Caption: Troubleshooting workflow for high replicate variability.

  • Check the Autosampler:

    • Problem: Air bubbles in the sample loop or a leak in the injection system can cause inconsistent injection volumes.

    • Solution: Purge the autosampler to remove any bubbles. Inspect all fittings and tubing for leaks.

  • Monitor LC Pump Pressure:

    • Problem: Fluctuations in pump pressure can lead to variable flow rates and inconsistent retention times and peak areas.

    • Solution: Check the mobile phase for outgassing (bubbles). Prime the pumps. If the pressure is still unstable, the pump seals may need to be replaced.

  • Inspect the Ion Source:

    • Problem: A dirty or contaminated ion source (e.g., ESI probe) can lead to unstable ionization and signal fluctuation.[5]

    • Solution: Clean the ion source according to the manufacturer's instructions. Ensure the nebulizer gas flow and temperature are optimal.

  • Run a System Suitability Test (SST):

    • Problem: To differentiate between an instrument issue and a sample-specific problem.

    • Solution: Inject a well-characterized standard (like a reserpine (B192253) solution for general LC-MS checkout) multiple times.[17] If the SST shows good reproducibility, the problem may lie with your sample preparation or the sample matrix itself.

Issue 2: Poor Sensitivity or No Signal for this compound

Q: I am not seeing a signal for this compound, or the signal is much lower than expected. What should I check?

A: Lack of signal can be due to a number of factors, from sample preparation to instrument settings.

Troubleshooting Workflow for Poor Sensitivity

Start Poor/No Signal Check_Standard Verify Standard Concentration & Stability Start->Check_Standard Check_MS_Tune Check MS Tune and Calibration Check_Standard->Check_MS_Tune Standard OK Solution_Found Problem Resolved Check_Standard->Solution_Found Issue Found & Fixed Check_Ionization Confirm Correct Ionization Mode & Polarity Check_MS_Tune->Check_Ionization Tune OK Check_MS_Tune->Solution_Found Issue Found & Fixed Check_Transitions Verify MRM Transitions for this compound Check_Ionization->Check_Transitions Mode OK Check_Ionization->Solution_Found Issue Found & Fixed Infuse_Standard Infuse this compound Standard Directly Check_Transitions->Infuse_Standard Transitions Correct Check_Transitions->Solution_Found Issue Found & Fixed Infuse_Standard->Solution_Found Signal Observed

Caption: Troubleshooting workflow for poor or no signal.

  • Verify Standard and Sample Preparation:

    • Problem: The this compound standard may have degraded, or there may have been an error in the sample preparation.

    • Solution: Prepare a fresh this compound standard. Review the sample preparation protocol to ensure all steps were followed correctly.

  • Check Mass Spectrometer Tuning and Calibration:

    • Problem: The mass spectrometer may be out of tune or not properly calibrated, leading to poor sensitivity.

    • Solution: Perform a tune and calibration of the mass spectrometer according to the manufacturer's protocol.

  • Confirm Instrument Method Parameters:

    • Problem: Incorrect settings in the LC-MS/MS method will result in no signal.

    • Solution:

      • Ionization Mode: Ensure you are using the correct ionization mode (e.g., positive electrospray ionization for triazines).

      • MRM Transitions: Double-check that the precursor and product ion masses for your Multiple Reaction Monitoring (MRM) transitions are correct for this compound.

      • Source Parameters: Optimize ion source parameters like capillary voltage, gas temperature, and gas flow.[17]

  • Direct Infusion:

    • Problem: To isolate the mass spectrometer from the liquid chromatograph.

    • Solution: Infuse a solution of the this compound standard directly into the mass spectrometer. If a signal is observed, the problem is likely with the LC system (e.g., column, mobile phase). If no signal is seen, the issue is with the mass spectrometer itself.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Triazine Herbicide Analysis
ParameterTypical SettingNotes
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3 µm)Provides good retention and separation for triazines.[3]
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Acetate (B1210297)Acid or buffer helps with protonation in positive ion mode.[3][17]
Mobile Phase B Acetonitrile or Methanol (B129727)Organic solvent for gradient elution.[3][18]
Flow Rate 0.2 - 0.4 mL/minAppropriate for standard analytical columns.
Injection Volume 5 - 20 µLCan be adjusted based on sample concentration and sensitivity needs.
Ionization Mode Electrospray Ionization (ESI), PositiveTriazines readily form protonated molecules [M+H]+.
Scan Type Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantitative analysis.
Collision Gas ArgonCommonly used for collision-induced dissociation.
Table 2: Quality Control Acceptance Criteria for Pesticide Residue Analysis
QC ParameterAcceptance CriteriaReference
Calibration Curve (r²) ≥ 0.99[3]
Mean Recovery (LCS) 70 - 120%[13]
Precision (Replicates, RSD) ≤ 20%[13]
Blank Contamination Below Limit of Quantification (LOQ)[12]
Matrix Spike Recovery 70 - 120%[16]

Experimental Protocols

Protocol: Quantification of this compound in Water by LC-MS/MS

This protocol is adapted from established methods for triazine herbicide analysis in aqueous samples.[3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Adjust 200 mL of the water sample to a pH of 3-4.[19]

  • Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge with reagent water to remove interferences.

  • Elute the this compound from the cartridge with an appropriate solvent (e.g., ethyl acetate or methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

  • Add an internal standard (e.g., Prometon) to the final extract before analysis.[4]

2. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Develop an MRM method for this compound and the internal standard. This involves determining the precursor ion (the protonated molecule [M+H]+) and the most abundant and stable product ions after fragmentation.

  • Inject the prepared sample extracts, along with calibration standards and QC samples.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard in each chromatogram.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Signaling Pathways

Triazine herbicides, as a class, have been shown to interfere with various signaling pathways. The following diagrams illustrate two such pathways that may be affected by this compound.

Relaxin Signaling Pathway Inhibition by Triazines

Triazines Triazines (e.g., this compound) RXFP1 RXFP1 Receptor Triazines->RXFP1 Inhibits Relaxin Relaxin Relaxin->RXFP1 Activates PI3K_AKT PI3K/AKT Pathway RXFP1->PI3K_AKT ERK ERK Pathway RXFP1->ERK NOS Nitric Oxide Synthase (NOS2, NOS3) PI3K_AKT->NOS ERK->NOS NO_Production Nitric Oxide (NO) Production NOS->NO_Production

Caption: Triazines can inhibit the relaxin signaling pathway.[20][21]

Potential EGFR Signaling Pathway Interference by Triazines

Triazines Triazines (e.g., Atrazine) TK_Domain Tyrosine Kinase Domain Triazines->TK_Domain May Bind to ATP Pocket EGFR EGFR Downstream Downstream Signaling (e.g., Cell Cycle) TK_Domain->Downstream Phosphorylation Cascade

Caption: Some triazines may interfere with EGFR signaling.[22]

References

selecting the appropriate internal standard for Atraton analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate internal standard for the analysis of Atraton.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate this compound analysis?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (this compound) that is added in a known quantity to all samples, including calibrators and unknowns.[1][2] Its primary purpose is to correct for variations that can occur during sample preparation, extraction, and analysis.[1][3] By comparing the signal of this compound to the signal of the internal standard, a response ratio is generated, which helps to mitigate the effects of sample loss, matrix effects, and fluctuations in instrument response, thereby improving the precision and accuracy of the quantitative results.[1][4]

Q2: What are the key characteristics of a good internal standard for this compound analysis?

An ideal internal standard for this compound analysis should:

  • Be chemically and physically similar to this compound: This ensures that the internal standard behaves similarly during sample preparation and analysis.[5][6]

  • Not be naturally present in the samples being analyzed. [1][7]

  • Be chromatographically resolved from this compound and other sample components: This is crucial for accurate peak integration, unless a mass spectrometry detector is used which can distinguish between co-eluting compounds based on their mass-to-charge ratio.[7]

  • Be stable and not react with the sample matrix or derivatization reagents. [8]

  • Elute close to this compound: This helps to ensure that both compounds experience similar chromatographic conditions.[6]

Q3: What are the most commonly used types of internal standards for triazine herbicide analysis, including this compound?

For the analysis of triazine herbicides like this compound, two main types of internal standards are commonly employed:

  • Structurally related compounds: These are other triazine herbicides that share a similar core structure with this compound. A notable example is the use of Prometon (B51717) as an internal standard for this compound analysis in soil samples.[5] Prometon has similar physical and chemical properties to this compound and responds similarly during the clean-up procedure.[5] Other related triazines like Simazine or Atrazine can also be considered.[5]

  • Isotopically labeled analogs: These are considered the "gold standard" for internal standards, especially when using mass spectrometry (MS) detection.[6][9] An isotopically labeled version of this compound, such as This compound-d5 , would be the ideal choice. These compounds are chemically identical to this compound but have a different mass due to the incorporation of stable isotopes (e.g., deuterium). This allows them to co-elute with this compound while being distinguishable by the mass spectrometer.[6][7] For the broader class of triazines, deuterated standards like Atrazine-d5, Simazine-d10, and Propazine-d14 are frequently used.[10][11]

Troubleshooting Guide: Internal Standard Selection and Performance

Problem Potential Cause Recommended Solution
Poor Precision/Reproducibility The internal standard is not adequately compensating for variations. This could be due to significant chemical or physical differences between the IS and this compound.Select an internal standard that is more structurally similar to this compound. An isotopically labeled analog (e.g., this compound-d5) is the best option if using MS detection.[6][9] If using a non-MS detector, choose a closely related triazine like Prometon.[5]
Internal Standard Peak Interference The internal standard co-elutes with another compound in the sample matrix.Modify the chromatographic method (e.g., change the column, mobile phase composition, or temperature gradient) to achieve better separation. If using MS, ensure the selected ions for the internal standard are unique and not subject to interference.
Variable Internal Standard Response Inconsistent addition of the internal standard to samples, degradation of the internal standard, or significant matrix effects impacting the IS differently than this compound.Ensure precise and consistent addition of the internal standard to all samples using calibrated pipettes.[7] Check the stability of the internal standard in the sample matrix and solvent over time. Investigate and mitigate matrix effects through improved sample cleanup or by using a more suitable internal standard, such as a stable isotope-labeled version.[12]
Internal Standard Not Detected or Low Signal The concentration of the internal standard is too low, or it is being lost during sample preparation.Increase the concentration of the internal standard added to the samples to ensure a robust signal.[13] Review the sample preparation procedure to identify and minimize any steps where the internal standard might be lost.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound and potential internal standards to aid in selection.

Compound Molecular Formula Molecular Weight ( g/mol ) Comments
This compound C₉H₁₇N₅O211.26[14][15]The target analyte.
Prometon C₁₀H₁₉N₅O225.29A structurally similar triazine herbicide, has been successfully used as an IS for this compound.[5]
Atrazine C₈H₁₄ClN₅215.68[16]Another common triazine herbicide that could serve as an IS.[5]
Simazine C₇H₁₂ClN₅201.66A related triazine that can be used as an IS for other triazines.[5]
Atrazine-d5 C₈H₉D₅ClN₅220.71An isotopically labeled analog, ideal for MS-based methods.[6][11][17]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Soil

This protocol is adapted from a method for determining this compound in soil using prometon as an internal standard.[5]

  • Sample Preparation:

    • Weigh 25 g of a thoroughly mixed soil sample into a 500-mL conical flask.

    • Spike the sample with a known amount of Prometon standard solution (e.g., 5 ml of a solution to achieve a final concentration of 1 ppm in the soil).[5]

    • Add 40 ml of methanol (B129727) and let it stand for at least 30 minutes with occasional swirling.

    • Add 1 ml of ammonia (B1221849) solution and 75 ml of dichloromethane, then shake mechanically for 1 hour.

    • Filter the mixture.

  • Extraction and Clean-up:

    • Transfer the filtrate to a rotary evaporator and reduce the volume to 1-2 ml.

    • Add 10 ml of a mixed solvent and 100 ml of N sulphuric acid and shake vigorously for 2 minutes.

    • Separate the layers and re-extract the acid layer with another 10 ml of the mixed solvent.

    • Filter the acid extract.

  • GC-MS Conditions:

    • Column: A suitable capillary column for pesticide analysis (e.g., DB-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and Prometon.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Triazines in Water

This protocol is a general approach for triazine analysis using isotopically labeled internal standards.[10][11]

  • Sample Preparation:

    • Collect water samples in amber glass bottles.

    • To 1 mL of the water sample (or calibration standard), add a consistent amount of the internal standard spiking solution (e.g., a mix of Atrazine-d5, Simazine-d10, etc.).[10]

    • Vortex the sample for 30 seconds.

    • Transfer the solution to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[10]

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.[10]

    • Mobile Phase B: Methanol with 0.1% formic acid.[10]

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 20 µL.[10]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard.

Workflow for Internal Standard Selection

internal_standard_selection start Start: Need for This compound Analysis detector_type Identify Analytical Detector start->detector_type ms_detector Mass Spectrometry (GC-MS, LC-MS/MS) detector_type->ms_detector MS non_ms_detector Non-MS Detector (e.g., FID, ECD, UV) detector_type->non_ms_detector Non-MS isotope_is Select Isotopically Labeled IS (e.g., this compound-d5) ms_detector->isotope_is structural_is Select Structurally Related IS (e.g., Prometon) non_ms_detector->structural_is validate Validate Method: - Precision - Accuracy - Linearity isotope_is->validate structural_is->validate end Analysis Complete validate->end

Caption: Workflow for selecting an appropriate internal standard for this compound analysis.

References

Technical Support Center: Optimizing Mobile Phase for Atraton Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of Atraton.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound separation in reversed-phase HPLC?

A1: A common starting point for the analysis of this compound, a triazine herbicide, is a reversed-phase (RP) HPLC method. A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water.[1] An acidic modifier, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is often added to improve peak shape.[1]

Q2: How does the ratio of acetonitrile to water in the mobile phase affect the retention time of this compound?

A2: In reversed-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of this compound, causing it to elute faster. Conversely, increasing the water content will increase the retention time. This is because this compound is a relatively non-polar compound, and a higher concentration of organic solvent makes the mobile phase more non-polar, thus increasing its affinity for the analyte and reducing its interaction with the non-polar stationary phase.

Q3: Why is an acidic modifier added to the mobile phase for this compound analysis?

A3: An acidic modifier, such as phosphoric acid or formic acid, is added to the mobile phase to improve peak symmetry (reduce tailing) for triazine herbicides like this compound. These modifiers help to suppress the ionization of silanol (B1196071) groups on the surface of the silica-based stationary phase, which can otherwise interact with the basic nitrogen atoms in the triazine structure, leading to peak tailing.

Q4: Can methanol (B129727) be used instead of acetonitrile as the organic solvent?

A4: Yes, methanol can be used as an alternative to acetonitrile. However, the elution strength of methanol is generally lower than that of acetonitrile in reversed-phase HPLC. Therefore, a higher percentage of methanol in the mobile phase may be required to achieve a similar retention time as with acetonitrile. The selectivity of the separation may also be different, which could be advantageous in resolving this compound from other components in a mixture.

Q5: What are the common causes of peak tailing when analyzing this compound?

A5: Peak tailing for this compound can be caused by several factors, including:

  • Secondary interactions: Interaction between the basic analyte and acidic silanol groups on the column packing material.

  • Inappropriate mobile phase pH: If the pH of the mobile phase is not optimal, it can lead to poor peak shape.

  • Column contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

  • Column degradation: Over time, the stationary phase can degrade, leading to a decline in performance.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.
Mobile phase pH is not optimal.Adjust the pH of the aqueous component of the mobile phase. For basic compounds like this compound, a lower pH (e.g., 3-4) often improves peak shape.
Column is contaminated or old.Flush the column with a strong solvent. If the problem persists, replace the column.
Shifting Retention Times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column thermostat to maintain a consistent temperature.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Column equilibration is insufficient.Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample.
Poor Resolution Mobile phase is too strong (analytes elute too quickly).Decrease the percentage of organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and improve separation.
Mobile phase is too weak (long run times, broad peaks).Increase the percentage of organic solvent to decrease run time, but monitor resolution.
Inappropriate mobile phase composition.Experiment with different organic solvents (acetonitrile vs. methanol) or different acidic modifiers to alter selectivity. Consider a gradient elution if isocratic elution does not provide adequate separation.
High Backpressure Blockage in the system (e.g., column frit, tubing).Reverse flush the column (if recommended by the manufacturer). Check for blockages in the tubing and fittings.
Mobile phase viscosity.Ensure the mobile phase is properly mixed and consider the viscosity of the solvent mixture, especially at different temperatures.
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

Data Presentation

The following tables provide illustrative data on the effect of mobile phase composition on the retention time of triazine herbicides, including Atrazine and Simazine, which are structurally similar to this compound. This data can be used as a starting point for optimizing the separation of this compound.

Note: This data is for illustrative purposes and the actual retention times for this compound may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Acetonitrile/Water Ratio on Retention Time of Atrazine

Mobile Phase (Acetonitrile:Water, v/v)Retention Time (minutes)
50:5012.5
60:408.2
70:305.1

Data is hypothetical and for illustrative purposes.

Table 2: Effect of Methanol/Water Ratio on Retention Time of Simazine

Mobile Phase (Methanol:Water, v/v)Retention Time (minutes)
60:4010.8
70:306.5
80:204.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for this compound Analysis

This protocol provides a general isocratic method for the analysis of this compound. Optimization may be required based on the specific sample matrix and analytical requirements.

1. Sample Preparation: a. Accurately weigh a known amount of the sample containing this compound. b. Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known volume in a volumetric flask. c. If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components. d. Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

2. Mobile Phase Preparation: a. Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in the desired ratio (e.g., 60:40 v/v). b. Add an acidic modifier, such as formic acid to a final concentration of 0.1%. c. Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 220 nm.

4. Analysis: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject a standard solution of this compound to determine its retention time and peak shape. c. Inject the prepared sample solutions. d. Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution, Cleanup, Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Mixing, Acidification, Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Peak Integration & Quantification data_acquisition->quantification troubleshooting_workflow start Chromatographic Problem (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase (Composition, pH, Freshness) start->check_mobile_phase check_column Check Column (Age, Contamination) check_mobile_phase->check_column No Issue solution_mobile_phase Adjust Mobile Phase (Optimize Organic %, Add Modifier) check_mobile_phase->solution_mobile_phase Issue Found check_system Check HPLC System (Leaks, Pump, Detector) check_column->check_system No Issue solution_column Flush or Replace Column check_column->solution_column Issue Found solution_system Perform System Maintenance check_system->solution_system Issue Found end Problem Resolved solution_mobile_phase->end solution_column->end solution_system->end

References

Technical Support Center: Troubleshooting Inconsistent Results in Atraton Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Atraton. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its primary mechanism of action?

This compound is a triazine herbicide used to control weeds.[1][2] Its primary mechanism of action is the inhibition of photosynthesis in plants and other organisms with oxygen-evolving photosystems.[1][3] It belongs to the methoxytriazine class of herbicides.[2][4] While its main use is as an agrochemical, its biological activity may be assessed in various bioassays for other potential effects.[2]

Q2: My IC50 values for this compound are highly variable between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in bioassays and can arise from multiple factors.[5] These can be grouped into three main categories: issues related to the compound, the biological system, and the assay procedure itself.

Table 1: Potential Causes for IC50 Value Variability

CategoryPotential CauseRecommended Solution
Compound-Related Purity and Stability of this compoundVerify the purity of your this compound stock. Ensure it is stored correctly, protected from light and temperature fluctuations, to prevent degradation. Prepare fresh dilutions for each experiment.
Solvent EffectsHigh concentrations of solvents like DMSO can be toxic to cells. Perform a solvent toxicity control to determine the maximum tolerable concentration in your assay.
Biological System Cell Health and Passage NumberUse cells with a consistent and low passage number to avoid phenotypic drift. Regularly check for contamination, especially from mycoplasma, which can alter cellular responses.[6]
Cell Seeding DensityInconsistent cell numbers per well will lead to high variability. Ensure your cell suspension is homogenous and use calibrated pipettes for accurate cell seeding.[6]
Assay Procedure Incubation TimesAdhere strictly to the incubation times specified in your protocol. Variations can significantly impact results.
Reagent Quality and StorageUse reagents from the same lot where possible. Ensure all reagents are stored at their recommended temperatures and are within their expiry dates.[7]

Q3: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I check?

High intra-assay variability often points to technical inconsistencies during the assay setup.

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability.[6] Ensure pipettes are regularly calibrated and use proper techniques, such as reverse pipetting for viscous solutions.

  • Cell Seeding: An uneven distribution of cells in the wells can lead to significant differences. Gently mix the cell suspension before and during plating to maintain a homogenous mixture.[6]

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction. After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.[7]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to different results compared to the inner wells. To mitigate this, fill the outer wells with sterile media or PBS to create a humidity barrier and do not use them for experimental samples.[6]

Q4: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the issue?

An atypical dose-response curve can indicate several problems:

  • Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low. Conduct a wide-range pilot experiment to determine the optimal concentration range that captures the full dose-response curve.

  • This compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration.

  • Assay Interference: this compound might interfere with the assay detection method (e.g., autofluorescence). Run a control plate with this compound and assay reagents but without cells to check for any interference.

Experimental Protocols

General Protocol for a Cell Viability (MTT) Assay with this compound

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a mammalian cell line.

  • Cell Culture: Culture cells in appropriate media and conditions. Ensure cells are in the logarithmic growth phase before the experiment.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired range of test concentrations.

  • Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of this compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 3. Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep 2. This compound Serial Dilution treatment 4. Cell Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48h) treatment->incubation reagent_add 6. Add Viability Reagent (e.g., MTT) incubation->reagent_add plate_read 7. Read Plate (Absorbance) reagent_add->plate_read data_analysis 8. Calculate IC50 plate_read->data_analysis troubleshooting_workflow start Inconsistent Results Observed check_variability High CV in Replicates? start->check_variability check_curve Abnormal Dose-Response Curve? check_variability->check_curve No pipetting Review Pipetting & Mixing Technique check_variability->pipetting Yes check_ic50 IC50 Varies Between Assays? check_curve->check_ic50 No reagents Verify Reagent & Compound Prep check_curve->reagents Yes protocol Standardize Protocol (SOP) check_ic50->protocol Yes optimize Optimize Assay Conditions check_ic50->optimize No cells Check Cell Seeding & Health pipetting->cells reagents->protocol protocol->optimize hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds/Interacts PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth/Proliferation mTOR->Cell_Growth Promotes

References

reducing background noise in electrochemical detection of Atraton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the electrochemical detection of the herbicide Atraton.

Frequently Asked Questions (FAQs)

Q1: What is electrochemical noise, and why is it a significant issue in this compound detection?

A1: Electrochemical noise refers to random fluctuations in current or potential that are not directly related to the electrochemical reaction of this compound. These fluctuations can originate from various environmental and instrumental sources. In the detection of this compound, which is often at low concentrations, a high background noise can obscure the analyte's signal, leading to inaccurate measurements, reduced sensitivity, and a higher limit of detection. A signal-to-noise ratio (SNR) of at least 3 is generally considered necessary for reliable detection.[1]

Q2: What are the most common sources of background noise in my electrochemical setup?

A2: Background noise in electrochemical experiments can be broadly categorized as follows:

  • Capacitive Current: This is the current required to charge the electrical double layer at the electrode-solution interface whenever the potential is changed. It is a major component of the background signal, especially in techniques with rapid potential scans.

  • Faradaic Interference: This arises from the electrochemical reactions of other species present in the sample or supporting electrolyte that are electroactive at the same potential as this compound.

  • Electromagnetic Interference (EMI): External electromagnetic fields from power lines, laboratory equipment, and communication devices can induce noise in the sensitive electrochemical measurements.[2]

  • Mechanical Vibrations: Physical disturbances to the electrochemical cell can cause fluctuations in the measured current.

  • Instrumental Noise: The electronic components of the potentiostat itself can contribute to the overall noise level.

Q3: How can I minimize the impact of dissolved oxygen on my measurements?

A3: Dissolved oxygen is readily reduced electrochemically, creating a significant background signal that can interfere with the detection of this compound. To minimize its impact, it is crucial to deoxygenate the electrolyte solution before the experiment. This is typically achieved by purging the solution with an inert gas, such as nitrogen or argon, for 15-30 minutes. Maintaining an inert gas blanket over the solution during the measurement prevents the re-dissolution of oxygen.[3]

Q4: What is a Faraday cage, and how does it help in reducing noise?

A4: A Faraday cage is an enclosure made of a conducting material that shields its interior from external static and non-static electromagnetic fields. By placing your electrochemical cell inside a Faraday cage, you can significantly reduce the noise picked up from power lines and other electrical equipment in the laboratory.[2][4] It is one of the most effective ways to mitigate electromagnetic interference.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High and Unstable Baseline Current 1. Contaminated supporting electrolyte or glassware.2. Dissolved oxygen in the electrolyte.3. Dirty or fouled working electrode surface.4. Unstable reference electrode.1. Prepare fresh electrolyte with high-purity reagents and deionized water. Thoroughly clean all glassware.2. Purge the electrolyte with high-purity nitrogen or argon for 15-30 minutes before the experiment and maintain an inert atmosphere.[3]3. Polish the working electrode according to the recommended procedure (see Experimental Protocols).4. Check the reference electrode filling solution and ensure there are no air bubbles. If the issue persists, replace the reference electrode.
Excessive High-Frequency Noise (Spikes) 1. Electromagnetic interference (EMI) from nearby equipment.2. Poor electrical connections.3. Ground loop.1. Place the electrochemical cell inside a Faraday cage.[2][4]2. Ensure all cable connections to the potentiostat and electrodes are secure and clean.3. Ensure the potentiostat and any connected equipment are grounded to a single, common point.
Poorly Defined or Absent this compound Peak 1. Incorrect potential window.2. Low concentration of this compound.3. Fouled electrode surface hindering electron transfer.4. Inappropriate pH of the supporting electrolyte.1. Verify the reduction potential of this compound from literature (for the related compound atrazine, a reduction peak is observed around -1.1 V vs. Ag/AgCl at pH 3). Adjust the potential window of your scan accordingly.2. If possible, use a more sensitive technique like square wave voltammetry (SWV) or differential pulse voltammetry (DPV).[5][6]3. Thoroughly polish the working electrode.4. Optimize the pH of the supporting electrolyte. For atrazine, acidic conditions (e.g., pH 1.8) have been shown to provide better voltammetric profiles.[7]
Overlapping Peaks or Interferences 1. Presence of other electroactive compounds in the sample.2. Structural analogs of this compound present in the sample.1. If the interfering species is known, consider a sample cleanup step (e.g., solid-phase extraction) to remove it.2. Utilize a modified electrode or a biosensor with higher selectivity for this compound.

Experimental Protocols

Protocol 1: Working Electrode Polishing (Glassy Carbon Electrode)

A clean and smooth electrode surface is critical for reproducible and low-noise electrochemical measurements.

Materials:

Procedure:

  • Start with the coarsest alumina slurry (e.g., 1.0 µm) on a polishing pad.

  • Moisten the pad with a few drops of deionized water.

  • Hold the glassy carbon electrode perpendicular to the pad and polish in a figure-eight motion for 2-3 minutes.

  • Rinse the electrode thoroughly with deionized water.

  • Repeat the polishing process with progressively finer alumina slurries (0.3 µm and then 0.05 µm), rinsing the electrode with deionized water between each step.

  • After the final polishing step, sonicate the electrode in deionized water for 1-2 minutes to remove any adhered alumina particles.

  • Rinse the electrode with ethanol or methanol and allow it to air dry.

Protocol 2: Deoxygenation of Electrolyte Solution

Materials:

  • High-purity inert gas (Nitrogen or Argon) with a regulator and tubing

  • Electrochemical cell

  • Supporting electrolyte solution

Procedure:

  • Assemble the electrochemical cell with the supporting electrolyte.

  • Insert a gas dispersion tube into the solution, ensuring the tip is submerged.

  • Start bubbling the inert gas through the solution at a moderate rate for 15-30 minutes.

  • After purging, raise the gas dispersion tube above the solution level to maintain an inert gas blanket over the electrolyte during the experiment.

Protocol 3: Square Wave Voltammetry (SWV) for this compound Detection (Example Parameters)

SWV is a sensitive technique suitable for quantifying low concentrations of analytes. The following are example parameters based on the detection of the related compound, atrazine.[5][7]

Electrochemical Cell:

  • Working Electrode: Glassy Carbon Electrode

  • Reference Electrode: Ag/AgCl

  • Counter Electrode: Platinum wire

  • Supporting Electrolyte: 0.1 M H₂SO₄ (pH ~1.8)

SWV Parameters:

  • Initial Potential: -0.4 V

  • Final Potential: -1.4 V

  • Frequency: 25 Hz

  • Amplitude: 25 mV

  • Step Potential: 4 mV

Procedure:

  • Set up the electrochemical cell with the deoxygenated supporting electrolyte.

  • Run a blank scan of the supporting electrolyte to establish a baseline.

  • Add the this compound standard or sample to the cell and allow it to equilibrate.

  • Run the SWV scan using the specified parameters.

  • The peak current at the characteristic reduction potential of this compound is proportional to its concentration.

Quantitative Data Summary

Direct quantitative data on the reduction of background noise for this compound is limited in the literature. However, studies on the closely related and structurally similar herbicide, atrazine, provide valuable insights.

Table 1: Comparison of Detection Limits for Atrazine using Different Voltammetric Techniques and Electrodes.

Electrode MaterialVoltammetric TechniqueLimit of Detection (LOD)Reference
Gold (Au)Square Wave Voltammetry (SWV)5.33 µmol L⁻¹[7]
Gold Nanoparticles/Glassy Carbon (AuNPs/GCE)Cyclic Voltammetry (CV)0.17 nM[7]
Copper Solid Amalgam (CuSAE)Square Wave Voltammetry (SWV)3.06 µg L⁻¹[8]

Table 2: Effect of pH on the Voltammetric Response of Atrazine.

pHObservationReference
1.8Optimal voltammetric profiles for quantification.[7]
3A reduction peak observed at -1.1 V vs. Ag/AgCl.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Supporting Electrolyte C Assemble Electrochemical Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution C->D E Run Blank Scan D->E F Add this compound Sample E->F G Acquire Voltammetric Data F->G H Baseline Correction G->H I Peak Analysis H->I J Quantification I->J

Caption: Experimental workflow for the electrochemical detection of this compound.

Troubleshooting_Logic Start High Background Noise? IsBaselineUnstable Is the baseline unstable? Start->IsBaselineUnstable AreThereSpikes Are there high-frequency spikes? IsBaselineUnstable->AreThereSpikes No Sol_Deoxygenate Deoxygenate the solution and check for electrolyte contamination. IsBaselineUnstable->Sol_Deoxygenate Yes IsPeakPoorlyDefined Is the this compound peak poorly defined? AreThereSpikes->IsPeakPoorlyDefined No Sol_FaradayCage Use a Faraday cage and check electrical connections. AreThereSpikes->Sol_FaradayCage Yes Sol_PolishElectrode Polish the working electrode. IsPeakPoorlyDefined->Sol_PolishElectrode Partially Sol_OptimizeParams Optimize potential window, pH, and consider a more sensitive technique (e.g., SWV). IsPeakPoorlyDefined->Sol_OptimizeParams Yes Sol_Deoxygenate->AreThereSpikes End Noise Reduced Sol_PolishElectrode->End Sol_FaradayCage->IsPeakPoorlyDefined Sol_OptimizeParams->End

Caption: Troubleshooting logic for reducing background noise in this compound detection.

References

Validation & Comparative

A Comparative Toxicological Assessment of Triazine Herbicides: Atraton, Atrazine, and Simazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of three triazine herbicides: Atraton, Atrazine, and Simazine. The information is compiled from various scientific sources to assist researchers in understanding their relative toxicities and mechanisms of action. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key toxicological assays.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound, Atrazine, and Simazine across different species and exposure routes.

Toxicity EndpointThis compoundAtrazineSimazine
Acute Oral LD50 (Rat) >5000 mg/kg672 - 3090 mg/kg>5000 mg/kg
Acute Dermal LD50 (Rabbit) No data available7500 mg/kg>10,000 mg/kg
Acute Dermal LD50 (Rat) No data available>3000 mg/kg3100 mg/kg
Acute Inhalation LC50 (Rat) No data available>0.7 mg/L (1-hour), 5.2 mg/L (4-hour)>2 mg/L (4-hour)
Aquatic Toxicity EC50 (Microtox) 36.96 mg/L39.87 mg/LNo direct comparable data
Aquatic Toxicity EC50 (Algae) No data available11 µg/L (Green microalgae)No direct comparable data
Aquatic Toxicity EC50 (Daphnia magna) No data availableNo direct comparable dataNo direct comparable data
NOAEL (Rat, Chronic) No data available3.5 mg/kg/day0.52 mg/kg/day

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key acute toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
  • Objective: To determine the acute oral toxicity of a substance, typically expressed as the median lethal dose (LD50).

  • Test Animals: Healthy, young adult rodents (commonly rats), nulliparous and non-pregnant females are generally preferred.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, although food is withheld overnight before administration of the test substance.

  • Procedure: The test substance is administered in a single dose by gavage. The dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The procedure is stepwise, with the outcome of dosing at one level determining the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The LD50 is estimated based on the mortality data.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs.

  • Procedure: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area). The treated area is covered with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The dermal LD50 is calculated based on the observed mortality.

Acute Inhalation Toxicity (Following OECD Guideline 403)
  • Objective: To determine the acute inhalation toxicity of a substance.

  • Test Animals: Healthy young adult rats.

  • Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). At least three concentrations are tested.

  • Observation: Animals are monitored for clinical signs of toxicity and mortality during and after exposure for at least 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.

  • Data Analysis: The median lethal concentration (LC50) is determined from the concentration-mortality data.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
  • Objective: To assess the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Aquatic Toxicity: Freshwater Alga and Cyanobacteria Growth Inhibition Test (Following OECD Guideline 201)
  • Objective: To determine the effect of a substance on the growth of freshwater algae.

  • Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata).

  • Procedure: Algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

  • Observation: Algal growth is measured at 24, 48, and 72 hours by determining cell density.

  • Data Analysis: The EC50 for growth inhibition is calculated.

Signaling Pathways and Mechanisms of Action

This compound, Atrazine, and Simazine are all triazine herbicides that share a primary mechanism of action in plants: the inhibition of photosynthesis. They achieve this by binding to the D1 quinone-binding protein in photosystem II, which blocks electron transport and ultimately leads to plant death.

In mammals, these compounds do not target photosystem II. However, Atrazine, in particular, has been shown to act as an endocrine-disrupting chemical through multiple signaling pathways.

Triazine_Mechanism_of_Action cluster_plant Plant Cell Photosystem_II Photosystem II Electron_Transport Electron Transport Photosystem_II->Electron_Transport e- Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Plant_Death Plant Death Triazines This compound, Atrazine, Simazine Triazines->Photosystem_II Inhibition

Caption: General mechanism of action of triazine herbicides in plants.

Atrazine has been demonstrated to interfere with endocrine signaling through at least two distinct pathways:

  • Inhibition of cAMP-specific Phosphodiesterase-4 (PDE4): Atrazine can inhibit PDE4, an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This leads to an accumulation of intracellular cAMP, which can then activate various downstream signaling cascades, potentially disrupting normal hormonal responses.

Atrazine_cAMP_Pathway Atrazine Atrazine PDE4 cAMP-specific Phosphodiesterase-4 (PDE4) Atrazine->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation Downstream_Signaling Downstream Signaling (e.g., Hormone Synthesis) cAMP->Downstream_Signaling Endocrine_Disruption Endocrine Disruption Downstream_Signaling->Endocrine_Disruption

Caption: Atrazine-induced disruption of cAMP signaling.

  • Activation of G protein-coupled estrogen receptor 1 (GPER): Atrazine can bind to and activate GPER, a membrane-associated estrogen receptor. This activation can trigger downstream signaling pathways that are normally regulated by estrogen, leading to estrogenic effects and potential disruption of the reproductive system.

Atrazine_GPER_Pathway Atrazine Atrazine GPER G protein-coupled estrogen receptor 1 (GPER) Atrazine->GPER Activation Estrogen_Signaling_Pathway Estrogen Signaling Pathway GPER->Estrogen_Signaling_Pathway Gene_Expression Altered Gene Expression Estrogen_Signaling_Pathway->Gene_Expression Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: Atrazine's interaction with the GPER signaling pathway.

While Simazine is also a triazine herbicide, there is less specific information available in the searched literature regarding its detailed interactions with mammalian signaling pathways compared to Atrazine. It is plausible that it may share some endocrine-disrupting properties due to its structural similarity to Atrazine, but further research is needed to fully elucidate its specific molecular targets in mammals. The toxicological data suggests that both Atrazine and Simazine have the potential for chronic toxicity and endocrine disruption.

A Comparative Guide to the Validation of a New Analytical Method for Atraton

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the reliability and accuracy of experimental data. This guide provides an objective comparison of a new analytical method for the herbicide Atraton with established alternatives, supported by experimental data.

Data Presentation: Comparison of Analytical Methods for this compound

The following table summarizes the key performance parameters of a new analytical method for this compound compared to existing methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter New Analytical Method (Hypothetical) HPLC-UV GC-MS
Linearity (R²) > 0.9990.9951 - 0.9999[1]> 0.99[2]
Accuracy (Recovery %) 98 - 102%70 - 113.9%70 - 112%[3]
Precision (RSD %) < 2%< 10%[4]< 10%[3]
Limit of Detection (LOD) 0.05 µg/L0.1 - 13 µg/L[5][6]0.002 - 1.7 µg/L[3]
Limit of Quantification (LOQ) 0.15 µg/L0.428 - 40 µg/L[6][7]0.94 - 20.10 µg/L[4]

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducibility. Below are protocols for common techniques used in the analysis of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from various matrices.

Materials:

  • SPE Cartridges (e.g., C18, Oasis HLB)

  • Methanol (HPLC grade)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[4]

  • Sample Loading: Load the water sample (e.g., 100 mL) onto the conditioned cartridge at a flow rate of approximately 40-45 mL/min.[4]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for about 15 minutes.[4]

  • Elution: Elute the retained this compound with a suitable solvent, such as ethyl acetate (5 mL).[4]

  • Concentration: The eluate is then concentrated under a gentle stream of nitrogen before analysis.[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous sample

  • Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • Place the aqueous sample in a separatory funnel.

  • Add the organic extraction solvent (e.g., 100 ml of chloroform) and a basifying agent if necessary (e.g., 20 ml of 30% sodium hydroxide solution).[8]

  • Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.[8]

  • Collect the organic layer.

  • Repeat the extraction process with fresh organic solvent for quantitative recovery.

  • Dry the combined organic extracts with anhydrous sodium sulfate.

  • The solvent is then evaporated to concentrate the analyte.[8]

Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35, v/v)[5]

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Set the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Monitor the absorbance at a specific wavelength (e.g., 220 nm) to detect and quantify this compound.[5]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., HP5-MS)

  • Injector and detector

  • Carrier gas: Helium

Procedure:

  • Prepare a series of this compound standard solutions in a suitable solvent (e.g., acetone).

  • Set the GC oven temperature program, injector temperature, and detector temperature.[4]

  • Inject a small volume (e.g., 1 µL) of the standards and samples into the GC.[4]

  • The analytes are separated based on their boiling points and interaction with the stationary phase.

  • The mass spectrometer detects and identifies this compound based on its unique mass spectrum.

Visualizations

The following diagrams illustrate the workflow of analytical method validation and a comparison of the key performance characteristics.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application MD Method Development & Optimization Specificity Specificity MD->Specificity Define Scope Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Method is Validated

Analytical Method Validation Workflow

References

Cross-Validation of ELISA and LC-MS for Atraton Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of small molecules like Atraton is crucial for a variety of applications, from environmental monitoring to toxicology studies. The two most prominent analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these techniques, detailing their performance characteristics, experimental protocols, and underlying principles to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison

The choice between ELISA and LC-MS often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or specificity. Below is a summary of typical performance metrics for each method when analyzing small molecules. While specific data for this compound may vary, this table provides a representative comparison based on the analysis of structurally similar compounds.

Performance MetricLC-MS/MSELISA
Limit of Detection (LOD) As low as 1.0 pg/mL[1]3 - 10 pg/mL[1]
Lower Limit of Quantification (LLOQ) ~0.2 ng/mL[1]15 - 25 pg/mL[1]
Dynamic Range Wide (e.g., 0.2 - 200 ng/mL)[1]Narrower (e.g., 15 - 1000 pg/mL)[1]
Precision (Intra-assay %CV) < 15%[1]< 10%[1]
Precision (Inter-assay %CV) < 15%[1]< 12%[1]
Specificity High (discriminates between isomers)[1][2][3]Variable (potential for cross-reactivity)[1]
Throughput LowerHigher
Cost per Sample Higher[2]Lower[2]
Instrumentation Complexity High[2][3]Low[2]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of this compound using a competitive ELISA and LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a typical competitive ELISA for the quantification of this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-Atraton antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of this compound in the sample.[4]

1. Sample Preparation:

  • Water samples may often be used directly or with minimal dilution.

  • For complex matrices like soil or tissue, a solvent extraction (e.g., with methanol) followed by a dilution step is typically required.[4]

2. Assay Procedure:

  • Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of enzyme-labeled this compound conjugate to each well.

  • Cover the plate and incubate for 1-2 hours at room temperature on a microplate shaker.[5][6]

  • Wash the plate 3-5 times with a wash buffer to remove unbound reagents.[5][6]

  • Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark.[6][7]

  • Stop the reaction by adding 50-100 µL of a stop solution (e.g., dilute sulfuric acid).[8]

  • Read the absorbance at 450 nm using a microplate reader.[8]

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is based on established methods for the analysis of atrazine (B1667683) and other triazine herbicides, which are structurally similar to this compound.[9][10][11]

1. Sample Preparation:

  • For water samples, add an internal standard (e.g., deuterated this compound). Depending on the expected concentration and matrix complexity, direct injection or a solid-phase extraction (SPE) for pre-concentration may be employed.[10][11]

  • For solid samples, perform a solvent extraction (e.g., with acetonitrile), followed by a clean-up step such as dispersive solid-phase extraction (d-SPE) to remove matrix interferences.[4]

  • Evaporate the final extract to dryness and reconstitute in a solvent compatible with the mobile phase.[8]

2. LC Separation:

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm).[11]

  • Mobile Phase A: Water with 0.1% formic acid.[8][10]

  • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8][10]

  • Flow Rate: 0.3 - 0.5 mL/min.[9][10]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate this compound from other components in the sample.

  • Injection Volume: 1 - 10 µL.[9]

3. MS/MS Detection:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[8][9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[8]

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and its internal standard. The most abundant transition is used for quantification, and the second is for confirmation.[10]

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the samples using a calibration curve generated from standards of known concentrations.

Visualizing the Workflows

To further elucidate the procedural differences, the following diagrams illustrate the experimental workflows for both ELISA and LC-MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Sample Collection (Water, Soil, etc.) Extract Extraction/Dilution Sample->Extract Plate Add Sample/Standard to Antibody-Coated Plate Extract->Plate Conjugate Add Enzyme Conjugate Plate->Conjugate Incubate1 Incubate (Binding) Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Substrate Add Substrate Wash1->Substrate Incubate2 Incubate (Color Development) Substrate->Incubate2 Stop Add Stop Solution Incubate2->Stop Read Read Absorbance (450 nm) Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Workflow for Competitive ELISA.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Sample Collection & Internal Standard Spiking SPE Solid-Phase Extraction (SPE) or Solvent Extraction Sample->SPE Evap Evaporation & Reconstitution SPE->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Curve Generate Calibration Curve Integrate->Curve Calculate Calculate Concentration Curve->Calculate

Caption: Workflow for LC-MS/MS Analysis.

Logical Comparison of Key Parameters

The decision to use ELISA or LC-MS/MS for this compound detection involves a trade-off between several key performance and logistical parameters.

Comparison cluster_ELISA ELISA cluster_LCMS LC-MS/MS e_throughput High Throughput e_cost Low Cost/Sample e_throughput->e_cost e_speed Rapid Analysis e_ease Ease of Use e_speed->e_ease e_specificity Potential Cross-Reactivity l_specificity High Specificity (Confirmatory) l_accuracy High Accuracy l_specificity->l_accuracy l_sensitivity High Sensitivity l_multiplex Multiplexing Capability l_sensitivity->l_multiplex l_cost High Initial Cost l_expertise Requires Expertise This compound This compound Detection This compound->e_throughput Screening This compound->l_specificity Confirmation

Caption: Key parameter comparison for this compound detection.

Conclusion

Both ELISA and LC-MS/MS are powerful techniques for the detection and quantification of this compound, each with distinct advantages and limitations. ELISA is a cost-effective, high-throughput method ideal for screening a large number of samples.[2][12] In contrast, LC-MS/MS provides superior sensitivity, specificity, and accuracy, making it the gold standard for confirmatory analysis and research applications that require precise quantification.[1][2][3] Often, a tiered approach is employed where ELISA is used for initial screening, and positive results are then confirmed and accurately quantified by LC-MS/MS.[12] The choice between these methods should be guided by the specific goals of the study, budgetary constraints, and the required level of data quality.

References

A Comparative Study of Atrazine Degradation in Different Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

Scarcity of Data on Atraton Degradation in Soil

Given the absence of detailed experimental data for this compound, this guide will present a comparative study of the degradation of Atrazine , a closely related and extensively studied s-triazine herbicide. The information on Atrazine can serve as a valuable reference for researchers and scientists interested in the environmental behavior of triazine herbicides. It is crucial to note that while structurally similar, the degradation kinetics and pathways of this compound may differ from those of Atrazine.

This guide provides a comparative analysis of Atrazine degradation across various soil types, supported by experimental data from published studies.

Data Presentation: Atrazine Degradation in Various Soils

The persistence of Atrazine in soil, often expressed as its half-life (DT50), is influenced by a multitude of soil properties, including pH, organic matter content, texture, and microbial activity.[2][3] The following table summarizes the half-life of Atrazine in different soil types as reported in various studies.

Soil TypepHOrganic Matter (%)Clay (%)Half-life (days)Reference
Sandy Loam5.11.8437 - 73[4]
Portsmouth Sandy Loam4.35.31337 - 73[4]
Hartsells Fine Sandy Loam---Increases with pH[5]
Decatur Silt Loam---Increases with pH[5]
Chernozem6.313.2234.2330.91 (0-10 cm depth)[6]
Soils with a history of Atrazine use>6.5--≤ 1.5[7]
Soils with no history of Atrazine use---> 8[7]

Experimental Protocols

The following is a generalized experimental protocol for conducting a laboratory-based study on the degradation of a herbicide like Atrazine in soil. This protocol is a composite of methodologies described in various studies.[7]

Objective: To determine the degradation rate and half-life of Atrazine in different soil types under controlled laboratory conditions.

Materials:

  • Test soils with varying physicochemical properties

  • Analytical grade Atrazine

  • Appropriate solvents for extraction (e.g., methanol, acetonitrile)

  • Incubation vessels (e.g., glass jars with Teflon-lined lids)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Standard laboratory equipment (balances, pipettes, shakers, centrifuges)

Procedure:

  • Soil Preparation and Characterization:

    • Collect soil samples from different locations.

    • Air-dry the soils and sieve them to remove large debris.

    • Characterize the soils for key properties: pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.

  • Spiking of Soil Samples:

    • Weigh a standardized amount of each soil type into separate incubation vessels.

    • Prepare a stock solution of Atrazine in a suitable solvent.

    • Apply the Atrazine solution to the soil to achieve a desired concentration (e.g., equivalent to a typical field application rate).

    • Thoroughly mix the soil to ensure uniform distribution of the herbicide.

    • Allow the solvent to evaporate completely.

  • Incubation:

    • Adjust the moisture content of the spiked soils to a specific level (e.g., 60% of water holding capacity).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

    • Maintain the moisture content throughout the incubation period by periodic addition of water.

  • Sampling and Extraction:

    • Collect subsamples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days).

    • Extract the Atrazine from the soil subsamples using an appropriate solvent. This may involve shaking the soil with the solvent followed by centrifugation or sonication.

  • Analysis:

    • Analyze the extracts using HPLC to quantify the concentration of Atrazine.

    • Develop a calibration curve using Atrazine standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Plot the concentration of Atrazine remaining in the soil against time for each soil type.

    • Determine the degradation kinetics, which often follows first-order kinetics.

    • Calculate the degradation rate constant (k) and the half-life (DT50) of Atrazine in each soil using the appropriate mathematical models.

Mandatory Visualization

The following diagram illustrates a typical workflow for a laboratory-based soil degradation study of a herbicide.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving soil_characterization Soil Characterization (pH, OM, Texture) soil_collection->soil_characterization herbicide_spiking Herbicide Spiking soil_characterization->herbicide_spiking incubation Controlled Incubation (Temperature & Moisture) herbicide_spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc_analysis HPLC Analysis extraction->hplc_analysis data_analysis Data Analysis (Kinetics & Half-life) hplc_analysis->data_analysis comparison Comparative Study data_analysis->comparison

Caption: Experimental workflow for a comparative soil degradation study.

References

Performance Showdown: Selecting the Optimal SPE Sorbent for Atraton Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the critical choice of Solid-Phase Extraction (SPE) sorbents for the triazine herbicide, atraton. This publication delivers a comparative analysis of commonly employed sorbents, supported by experimental data for this compound and structurally similar triazines, to facilitate informed decisions in analytical method development.

For scientists engaged in environmental monitoring, food safety analysis, and toxicological studies, the accurate quantification of herbicides like this compound is paramount. Solid-Phase Extraction (SPE) stands as a cornerstone of sample preparation, offering cleanup and concentration of analytes from complex matrices. The choice of SPE sorbent is a critical determinant of analytical performance, directly impacting recovery, sensitivity, and reproducibility. This guide provides a comparative overview of various SPE sorbents for the extraction of this compound, presenting available quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable sorbent for their specific application.

Comparative Analysis of SPE Sorbent Performance

The selection of an appropriate SPE sorbent hinges on the physicochemical properties of the analyte and the sample matrix. For this compound, a member of the triazine class of herbicides, several types of sorbents are commonly considered: silica-based reversed-phase (e.g., C18), polymer-based (e.g., Oasis HLB, Strata-X), and carbon-based (e.g., graphitized carbon black).

While specific comparative studies on this compound are limited, data from the analysis of structurally similar and commonly co-occurring triazines such as atrazine (B1667683) and simazine (B1681756) provide valuable insights into expected sorbent performance.

Table 1: Comparative Recovery of Triazine Herbicides with Various SPE Sorbents

Sorbent TypeSorbent NameAnalyte(s)MatrixAverage Recovery (%)Reference
Silica-BasedIsolute SPE C18 (EC)Atrazine, SimazineGroundwaterAtrazine: ~85-95, Simazine: ~80-90[1]
PolymericOasis HLBAtrazine, SimazineGroundwater>70[1]
PolymericStrata-XAtrazine, SimazineGroundwater>70[1]
PolymericLichrolut ENAtrazine, SimazineGroundwaterAtrazine: ~70-80, Simazine: ~60-70[1]
Carbon-BasedSuperclean Envi-CarbAtrazine, SimazineGroundwaterAtrazine: ~60-70, Simazine: ~50-60[1]
Silica-BasedC18Atrazine, CyanazineWater82.5 - 107.6[2]

Note: The recovery data presented is for atrazine and simazine, which are used as surrogates for this compound due to their structural similarity. Actual recoveries for this compound may vary.

From the available data, polymeric sorbents such as Oasis HLB and Strata-X demonstrate robust performance for triazine herbicides, offering high recovery rates.[1] Traditional silica-based C18 sorbents also provide good recoveries and are a cost-effective option.[1][2] Graphitized carbon black shows lower recoveries for atrazine and simazine in the cited study, suggesting it may be less optimal as a primary retention sorbent for this compound but can be valuable for removing pigments and other interferences.[1]

Experimental Workflow for SPE of this compound

The general experimental workflow for the solid-phase extraction of this compound from a water sample is depicted in the following diagram. This process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analyte.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Analyte Recovery cluster_analysis Analysis Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Deionized Water) Condition->Equilibrate Activate Sorbent Load Sample Loading (Aqueous Sample) Equilibrate->Load Prepare for Sample Wash Washing (e.g., Deionized Water) Load->Wash Remove Polar Interferences Elute Elution (e.g., Ethyl Acetate, Methanol) Wash->Elute Isolate Analyte Dry Dry Down & Reconstitute Elute->Dry Concentrate Analyte Analysis Instrumental Analysis (LC-MS, GC-MS) Dry->Analysis Prepare for Injection

Caption: General experimental workflow for the Solid-Phase Extraction (SPE) of this compound.

Detailed Experimental Protocols

Below are detailed protocols for the extraction of triazine herbicides using C18 and polymeric SPE sorbents, which can be adapted for this compound analysis.

Protocol 1: C18 SPE for Triazines in Water

This protocol is a general procedure for the extraction of triazine herbicides from water samples using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized Water

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • Cartridge Equilibration: Pass 10 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the water sample (e.g., 50-100 mL, filtered if necessary) through the cartridge at a flow rate of approximately 40-45 mL/min.[2]

  • Drying: Dry the cartridge under vacuum for 15 minutes.[2]

  • Elution: Elute the retained analytes with 5 mL of ethyl acetate.[2]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol or mobile phase) for instrumental analysis.[2]

Protocol 2: Polymeric SPE (e.g., Oasis HLB or Strata-X) for Triazines in Water

This protocol outlines a general procedure for using a polymeric SPE sorbent for the extraction of triazine herbicides.

Materials:

  • Polymeric SPE Cartridge (e.g., Oasis HLB, Strata-X)

  • Methanol (HPLC grade)

  • Deionized Water

  • Elution Solvent (e.g., Methanol, Acetonitrile, or a mixture)

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Cartridge Conditioning: Pass a suitable volume of methanol (e.g., 3-5 mL) through the cartridge.

  • Cartridge Equilibration: Pass a similar volume of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a small volume of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to the desired volume or to dryness and reconstitute in a solvent compatible with the analytical instrument.

Conclusion

The selection of an SPE sorbent for this compound analysis requires careful consideration of factors such as recovery, selectivity, and the nature of the sample matrix. While specific comparative data for this compound is not abundant, the performance data for closely related triazines like atrazine and simazine provide a strong basis for decision-making. Polymeric sorbents such as Oasis HLB and Strata-X generally offer high recoveries for a broad range of triazines and are a reliable choice.[1] C18 sorbents remain a viable and cost-effective option, demonstrating good performance in various studies.[1][2] Graphitized carbon black may be particularly useful in a multi-sorbent approach for complex matrices to remove interfering pigments.[1] Researchers are encouraged to use the provided protocols as a starting point and to optimize the SPE method for their specific sample types and analytical requirements to achieve the highest data quality.

References

A Guide to Inter-Laboratory Comparison of Atraton Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding the inter-laboratory comparison of Atraton measurement, a triazine herbicide. While specific, publicly available inter-laboratory proficiency test reports detailing the performance of multiple laboratories for this compound measurement are not readily accessible, this document outlines the common analytical methodologies used for triazine herbicides and presents a template for how such comparative data would be structured. The information is based on established analytical practices for this class of compounds.

This compound is an obsolete herbicide that was used for non-agricultural vegetation clearing.[1] Due to its discontinued (B1498344) use, it is not commonly included as a target analyte in many routine pesticide proficiency testing schemes. However, the analytical methods for its detection are well-established within the broader context of triazine analysis.

Alternative Analytical Methods for Triazine Herbicides

The primary methods for the quantitative analysis of triazine herbicides, including this compound, are based on chromatography coupled with mass spectrometry. These methods are favored for their sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like triazine herbicides.[2][3] It often requires a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove matrix interferences.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for a broad range of pesticide residue analysis, including triazines.[2] It offers high sensitivity and specificity and can often analyze the target compounds directly in a sample extract with minimal cleanup.[2]

Data Presentation: A Template for Comparison

In a formal inter-laboratory comparison or proficiency test, the performance of each participating laboratory is evaluated based on several key statistical metrics. The following tables provide a template for how quantitative data for this compound measurement would be presented. The values in these tables are hypothetical and serve as an illustration.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Water (Concentration: 5.0 µg/L)

Laboratory IDReported Value (µg/L)Recovery (%)Z-Score*
Lab 14.896-0.4
Lab 25.21040.4
Lab 34.590-1.0
Lab 45.51101.0
Lab 54.998-0.2
Lab 66.01202.0
Lab 74.284-1.6
Lab 85.11020.2
Lab 94.794-0.6
Lab 105.31060.6

*Z-scores are a statistical measure of a laboratory's performance, calculated based on the deviation of the laboratory's result from the assigned value. A Z-score between -2 and 2 is generally considered satisfactory.

Table 2: Summary of Method Performance Characteristics from Hypothetical Validation Data

ParameterMethod A (GC-MS)Method B (LC-MS/MS)
Limit of Detection (LOD)0.05 µg/L0.01 µg/L
Limit of Quantification (LOQ)0.15 µg/L0.03 µg/L
Repeatability (RSDr)5%3%
Reproducibility (RSDR)10%7%
Average Recovery95%98%

Experimental Protocols

Detailed experimental protocols are crucial for ensuring the reproducibility and comparability of results between laboratories. Below are generalized protocols for the analysis of triazine herbicides in water samples using GC-MS and LC-MS/MS.

Protocol 1: Determination of this compound in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation (SPE):

    • A 500 mL water sample is filtered to remove suspended solids.

    • The pH of the sample is adjusted to neutral (pH 7).

    • A C18 SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

    • The water sample is passed through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • The cartridge is washed with deionized water to remove interfering substances.

    • The cartridge is dried under a stream of nitrogen.

    • This compound and other triazines are eluted from the cartridge with a suitable organic solvent, such as ethyl acetate.

    • The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

    • An internal standard is added to the final extract before analysis.

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

    • Injector: Splitless injection of 1 µL of the extract.

    • Oven Temperature Program: A programmed temperature ramp is used to achieve chromatographic separation of the triazines.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions for this compound.

  • Quality Control:

    • A method blank, a laboratory control sample (fortified blank), and a matrix spike sample are analyzed with each batch of samples to monitor for contamination, accuracy, and matrix effects.

Protocol 2: Determination of this compound in Water by Direct Injection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • A 1 mL aliquot of the filtered water sample is transferred to an autosampler vial.

    • An internal standard solution is added.

    • The sample is then ready for direct injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: A high-performance liquid chromatograph equipped with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.

    • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

  • Quality Control:

    • Similar to the GC-MS protocol, method blanks, laboratory control samples, and matrix spikes are analyzed with each sample batch.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway for the mode of action of triazine herbicides.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis Analysis Sample 500 mL Water Sample Filter Filtration Sample->Filter Adjust_pH Adjust pH to 7 Filter->Adjust_pH SPE Solid-Phase Extraction (C18) Adjust_pH->SPE Elute Elution with Ethyl Acetate SPE->Elute Concentrate Concentration to 1 mL Elute->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS GCMS GC-MS Analysis (SIM Mode) Add_IS->GCMS Data Data Acquisition & Processing GCMS->Data

Experimental workflow for this compound analysis by GC-MS.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis Analysis Sample 1 mL Water Sample Add_IS Add Internal Standard Sample->Add_IS LCMSMS LC-MS/MS Analysis (MRM Mode) Add_IS->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Experimental workflow for this compound analysis by LC-MS/MS.

Triazine_Signaling_Pathway Triazine Triazine Herbicide (e.g., this compound) PSII Photosystem II (PSII) in Chloroplast Triazine->PSII Plastoquinone Plastoquinone (QB) Binding Site Triazine->Plastoquinone binds to PSII->Plastoquinone contains Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport part of Inhibition Inhibition of Electron Flow Plastoquinone->Inhibition leads to Photosynthesis Photosynthesis Electron_Transport->Photosynthesis essential for Inhibition->Photosynthesis blocks Plant_Death Plant Death Photosynthesis->Plant_Death failure leads to

Simplified signaling pathway of triazine herbicides.

References

Comparative Analysis of Atrazine's Environmental Persistence

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the environmental persistence of atrazine (B1667683) and its alternatives, including other triazine herbicides (simazine, terbuthylazine), a triketone herbicide (mesotrione), and a phosphonoglycine herbicide (glyphosate). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds' environmental fate.

Data Presentation

The environmental persistence of a herbicide is a key factor in its overall environmental risk profile. This is primarily determined by its half-life in soil and water, its tendency to adsorb to soil particles (measured by the soil organic carbon-water (B12546825) partition coefficient, Koc), and its potential to move through the soil profile into groundwater (leaching potential). The following tables summarize these key parameters for atrazine and its selected alternatives.

HerbicideSoil Half-Life (days)Water Half-Life (days)Soil Sorption Coefficient (Koc) (mL/g)Leaching Potential
Atrazine 14 - 109[1] (typically 60-75)[2]>100 - 578[2][3]100 - 173[4]High[2]
Simazine 28 - 149 (typically 60)[5]30 (in ponds)[5]135[6]High[7][8]
Terbuthylazine Moderately to highly persistentPhotodegrades in water[9]151 - 318[10]High[11][12]
Mesotrione (B120641) 4.5 - 32[13]Stable to hydrolysis[14]22.4 - 183.9[15]Moderate
Glyphosate (B1671968) 2 - 197 (typically 30-60)[16][17][18]a few days to 91[19][20]24,000 (highly variable)Low to moderate[21][22][23][24]

Table 1: Comparative Environmental Persistence of Atrazine and Alternatives. This table summarizes the soil and water half-life, soil sorption coefficient (Koc), and leaching potential of the selected herbicides. A wide range of values is often reported due to the influence of environmental factors such as soil type, pH, temperature, and microbial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA).

Determination of Herbicide Half-Life in Soil

The rate of degradation of herbicides in soil is a critical parameter for assessing their persistence. This is typically determined following protocols such as OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil") and US EPA OCSPP 835.4100 ("Aerobic Soil Metabolism") .

Objective: To determine the rate of aerobic degradation of a herbicide in soil and to identify and quantify its major transformation products.

Methodology:

  • Soil Selection and Preparation: A minimum of four different soil types are recommended, representing a range of textures, organic carbon content, and pH. Fresh soil samples are sieved (2 mm) and their characteristics (pH, organic carbon, texture, moisture content) are determined.

  • Test Substance Application: The herbicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels to maintain aerobic conditions.

  • Trapping of Volatiles: Volatile organic compounds and carbon dioxide produced from the mineralization of the test substance are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol for organic volatiles and potassium hydroxide (B78521) for CO₂).

  • Sampling and Analysis: At periodic intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent herbicide and its transformation products. The trapped volatiles are also analyzed for radioactivity.

  • Data Analysis: The disappearance of the parent herbicide over time is used to calculate the degradation rate and the half-life (DT₅₀). The formation and decline of major transformation products are also monitored.

Determination of Soil Sorption Coefficient (Koc)

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. It is a key parameter for predicting the mobility of a substance in the environment. The determination of Koc is typically performed following OECD Guideline 106 ("Adsorption - Desorption using a Batch Equilibrium Method") and US EPA OCSPP 835.1220 ("Adsorption/Desorption Batch Equilibrium") .

Objective: To determine the adsorption and desorption coefficients of a herbicide to different soil types.

Methodology:

  • Soil and Solution Preparation: A minimum of five different soil types are used. The soils are air-dried and sieved. A stock solution of the herbicide (radiolabeled or non-labeled) is prepared in a 0.01 M calcium chloride solution, which mimics the ionic strength of soil solution.

  • Adsorption Phase (Batch Equilibrium):

    • Known amounts of soil are placed in centrifuge tubes.

    • A known volume and concentration of the herbicide solution are added to each tube.

    • The tubes are shaken in the dark at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

    • After equilibration, the soil suspension is centrifuged to separate the solid and liquid phases.

    • The concentration of the herbicide remaining in the supernatant (aqueous phase) is measured.

  • Desorption Phase:

    • A portion of the supernatant from the adsorption phase is removed and replaced with a fresh herbicide-free 0.01 M calcium chloride solution.

    • The tubes are shaken again for the same equilibration period.

    • The soil and solution are separated by centrifugation, and the concentration of the desorbed herbicide in the aqueous phase is determined. This can be repeated for multiple desorption steps.

  • Analysis: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the herbicide in the soil to the concentration in the aqueous solution at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / % organic carbon) * 100).

Mandatory Visualization

The following diagrams illustrate the key environmental pathways discussed in this guide.

Atrazine_Biodegradation_Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine AtzA / TrzN (Hydrolysis) Deethylatrazine Deethylatrazine Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine Atrazine->Deisopropylatrazine N-dealkylation Cyanuric_Acid Cyanuric Acid Hydroxyatrazine->Cyanuric_Acid AtzB, AtzC (Deamination) Deethyldeisopropylatrazine Deethyldeisopropyl- atrazine Deethylatrazine->Deethyldeisopropylatrazine Deisopropylatrazine->Deethyldeisopropylatrazine Deethyldeisopropylatrazine->Cyanuric_Acid CO2_NH3 CO₂ + NH₃ Cyanuric_Acid->CO2_NH3 AtzD, AtzE, AtzF (Ring Cleavage)

Caption: Biodegradation pathway of atrazine in soil microorganisms.

Experimental_Workflow_Soil_Half_Life cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Selection Select & Characterize Soils Herbicide_Application Apply Radiolabeled Herbicide Soil_Selection->Herbicide_Application Incubation Incubate at 20°C in the Dark (up to 120 days) Herbicide_Application->Incubation Trapping Trap Volatiles (CO₂ & Organics) Incubation->Trapping Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radiometric Analysis Extraction->Quantification Data_Analysis Calculate DT₅₀ Quantification->Data_Analysis

Caption: Experimental workflow for determining soil half-life (DT₅₀).

Experimental_Workflow_Soil_Sorption cluster_prep_sorption Preparation cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase cluster_calculation Calculation Soil_Prep Prepare Sieved Soils Mixing Mix Soil & Herbicide Solution Soil_Prep->Mixing Solution_Prep Prepare Herbicide Solution (in 0.01M CaCl₂) Solution_Prep->Mixing Equilibration Shake for 24-48h Mixing->Equilibration Separation Centrifuge Equilibration->Separation Analysis_Adsorption Analyze Supernatant Separation->Analysis_Adsorption Replace_Solution Replace Supernatant with Fresh CaCl₂ Solution Separation->Replace_Solution Calculate_Koc Calculate Kd and Koc Analysis_Adsorption->Calculate_Koc Equilibration_Desorption Shake for 24-48h Replace_Solution->Equilibration_Desorption Separation_Desorption Centrifuge Equilibration_Desorption->Separation_Desorption Analysis_Desorption Analyze Supernatant Separation_Desorption->Analysis_Desorption Analysis_Desorption->Calculate_Koc

Caption: Experimental workflow for determining soil sorption (Koc).

References

A Comparative Guide to Predictive Models for Pesticide Runoff

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of predictive models used to estimate pesticide runoff from agricultural areas, a critical factor in environmental risk assessment for compounds like Atraton. The following sections detail the performance of various models based on experimental data, outline common experimental protocols for model validation, and visualize key workflows and relationships.

Data Presentation: Comparative Model Performance

The selection of an appropriate model for predicting pesticide runoff depends on various factors, including the specific agricultural practices, the chemicals involved, and the desired level of detail. The following tables summarize the quantitative performance of several commonly used models based on data from various validation studies.

ModelPerformance MetricRunoff VolumeSediment ErosionPesticide LossIrrigation Type
PRZM Mean Absolute Percentage Error (MAPE)3% - 161%3% - 161%3% - 161%Sprinkler/Rainfall
RZWQM Mean Absolute Percentage Error (MAPE)42% - 168%42% - 168%42% - 168%Flood
OpusCZ Mean Absolute Percentage Error (MAPE)28% - 384%28% - 384%28% - 384%Flood

Table 1: Comparison of PRZM, RZWQM, and OpusCZ models for simulating pesticide runoff from irrigated agricultural fields. The Mean Absolute Percentage Error (MAPE) indicates the average magnitude of errors in a set of predictions, without considering their direction.[1][2]

ModelPerformance MetricValueContext
GLEAMS Modeling Efficiency<0.16 (default)Not capable of predicting atrazine (B1667683) and metolachlor (B1676510) concentration and loss in surface runoff with default parameters.[3]
GLEAMS Modeling Efficiency>0.53 (calibrated)Capable of predicting atrazine and metolachlor concentration and loss in surface runoff after site-calibration.[3]
RZWQM Modeling Efficiency<0.16 (default)Not capable of predicting atrazine and metolachlor concentration and loss in surface runoff with default parameters.[3]
RZWQM Modeling Efficiency>0.53 (calibrated)Capable of predicting atrazine and metolachlor concentration and loss in surface runoff after site-calibration.[3]
TurfPQ Correlation (r)0.56 - 0.64Correlation between predicted and measured pesticide runoff from turf.[4]

Table 2: Performance of GLEAMS, RZWQM, and TurfPQ models in predicting pesticide runoff. Modeling efficiency indicates the model's predictive power, with values closer to 1.0 indicating a perfect match. A correlation coefficient (r) measures the statistical relationship between two variables.[3][4]

Experimental Protocols

The validation of predictive models for pesticide runoff relies on robust experimental data. The following outlines a generalized methodology for conducting such studies, synthesized from various research articles.

1. Site Selection and Characterization:

  • Field Plots: Establish experimental plots with defined dimensions (e.g., 24.4 by 6.1 meters) on representative soil types and slopes.[4]

  • Watershed Monitoring: For larger-scale validation, select small agricultural watersheds and establish monitoring stations at the outlet to collect runoff samples.

  • Soil and Site Properties: Conduct detailed characterization of the study site, including soil texture, organic matter content, bulk density, hydraulic conductivity, and topography.

2. Pesticide Application and Monitoring:

  • Application: Apply the pesticide of interest (e.g., this compound) at a known rate and method that mimics typical agricultural practices.

  • Residue Sampling: Collect soil samples at various depths and times after application to determine the initial pesticide concentration and its dissipation over time.

3. Runoff Simulation and Sampling:

  • Rainfall Simulation: Use rainfall simulators to apply artificial rainfall with controlled intensity and duration to the experimental plots.[4] This allows for standardized and repeatable experimental conditions.

  • Natural Rainfall Events: For watershed-scale studies, monitor natural rainfall events and collect runoff samples throughout the hydrograph.

  • Runoff Measurement and Sampling: Install flumes or other flow-measuring devices to quantify the volume of runoff. Collect water and sediment samples at regular intervals during runoff events.

4. Laboratory Analysis:

  • Pesticide Concentration: Analyze the collected water and sediment samples for the concentration of the parent pesticide and its relevant metabolites using appropriate analytical techniques (e.g., chromatography).

5. Model Setup, Calibration, and Validation:

  • Model Input Parameterization: Gather all necessary input data for the selected model, including meteorological data, soil properties, crop management practices, and pesticide properties.

  • Calibration: Adjust model parameters within a reasonable range to achieve the best possible fit between the simulated and observed runoff and pesticide loss data from a specific set of experimental runs (the calibration dataset).

  • Validation: Use an independent dataset (i.e., data not used for calibration) to evaluate the model's performance without further parameter adjustment.[5] This provides an objective assessment of the model's predictive capability.

  • Performance Evaluation: Compare the model's predictions with the measured data using statistical metrics such as the Nash-Sutcliffe efficiency (NSE), percent bias (PBIAS), and the ratio of the root mean square error to the standard deviation of measured data (RSR).[6]

Mandatory Visualization

The following diagrams illustrate the key processes and relationships involved in the validation of a predictive model for pesticide runoff.

G cluster_0 Field Experimentation cluster_1 Modeling Workflow cluster_2 Data Flow A Site Selection & Characterization B Pesticide Application A->B C Rainfall Simulation / Natural Event B->C D Runoff & Sediment Sampling C->D E Laboratory Analysis D->E Data1 Field & Lab Data E->Data1 F Model Input Parameterization G Model Calibration F->G H Model Validation G->H Data2 Model Predictions H->Data2 I Performance Evaluation Data1->G Calibration Dataset Data1->H Validation Dataset Data1->I Data2->I

Figure 1: Workflow for the validation of a predictive model for pesticide runoff.

G cluster_input Model Inputs cluster_model Predictive Models cluster_output Model Outputs Weather Meteorological Data (Rainfall, Temperature) PRZM PRZM Weather->PRZM SWAT SWAT Weather->SWAT GLEAMS GLEAMS Weather->GLEAMS Other Other Models Weather->Other Soil Soil Properties (Texture, OM, etc.) Soil->PRZM Soil->SWAT Soil->GLEAMS Soil->Other Crop Crop Management (Planting, Tillage) Crop->PRZM Crop->SWAT Crop->GLEAMS Crop->Other Pesticide Pesticide Properties (Application Rate, Kd, Half-life) Pesticide->PRZM Pesticide->SWAT Pesticide->GLEAMS Pesticide->Other Runoff Runoff Volume PRZM->Runoff Erosion Sediment Yield PRZM->Erosion Pest_Loss Pesticide Load PRZM->Pest_Loss SWAT->Runoff SWAT->Erosion SWAT->Pest_Loss GLEAMS->Runoff GLEAMS->Erosion GLEAMS->Pest_Loss Other->Runoff Other->Erosion Other->Pest_Loss

Figure 2: Logical relationships between inputs, models, and outputs in pesticide runoff prediction.

References

Comparative Analysis of Atraton's Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

Atraton, a methoxy-s-triazine herbicide, undergoes a series of metabolic transformations that vary across different biological species. While direct comparative studies on this compound metabolism are limited, significant insights can be drawn from research on the closely related and extensively studied herbicide, Atrazine (B1667683), of which this compound is a known metabolite in some species.[1] This guide provides a comparative overview of the metabolic pathways of this compound, primarily inferred from Atrazine metabolism studies in mammals (humans and rats) and plants (corn), highlighting key enzymatic reactions and metabolites.

The primary metabolic routes for this compound, analogous to Atrazine, involve three main processes: N-dealkylation, hydroxylation, and glutathione (B108866) conjugation. These pathways are catalyzed by various enzymes, leading to the formation of more polar and readily excretable metabolites.

Key Metabolic Pathways

N-Dealkylation

A principal detoxification pathway for this compound involves the removal of its ethyl and isopropyl side chains. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in mammals.[2][3] In humans, CYP1A2 is the primary enzyme responsible for N-dealkylation at low substrate concentrations, with CYP3A4 also contributing significantly.[2][3] In rats, CYP1A1/2 and CYP2B1/2 are implicated in the dealkylation of s-triazine herbicides.[4] This process leads to the formation of deethylthis compound and deisopropylthis compound. Further dealkylation can result in the formation of didealkylthis compound.

Hydroxylation

Hydroxylation is another significant metabolic pathway, particularly in certain plant species. In plants like corn, which are resistant to triazine herbicides, hydroxylation of the triazine ring is a key detoxification mechanism.[5] This process is often mediated by benzoxazinones, such as DIMBOA, which catalyze the conversion of the chloro-s-triazine (in the case of Atrazine) to a non-toxic hydroxy derivative.[5][6][7] While this compound already possesses a methoxy (B1213986) group instead of a chlorine atom, analogous enzymatic or non-enzymatic hydroxylation at other positions of the molecule could be a potential metabolic route. In mammals, hydroxylation of the alkyl side chains can also occur, leading to metabolites like hydroxyisopropylthis compound.[2][3]

Glutathione Conjugation

Conjugation with glutathione (GSH) is a crucial detoxification pathway in both mammals and plants.[8][9] This reaction is catalyzed by glutathione S-transferases (GSTs). In mammals, the parent compound and its dealkylated metabolites can be conjugated with glutathione.[2][3] In corn, glutathione conjugation is a major mechanism of resistance to Atrazine, leading to the formation of a glutathione conjugate (GS-atraton).[8][9] This conjugate can be further metabolized to mercapturic acid derivatives before excretion.

Species-Specific Comparison of Metabolic Pathways

SpeciesPrimary Metabolic PathwaysKey EnzymesMajor Metabolites
Human N-dealkylation, Glutathione conjugation, Side-chain hydroxylationCYP1A2, CYP3A4, Glutathione S-transferases (GSTs)Deethylthis compound, Deisopropylthis compound, Didealkylthis compound, Hydroxyisopropylthis compound, Glutathione conjugates
Rat N-dealkylation, Glutathione conjugationCYP1A1/2, CYP2B1/2, GSTsDeethylthis compound, Deisopropylthis compound, Didealkylthis compound, Glutathione conjugates
Corn (Maize) Glutathione conjugation, HydroxylationGlutathione S-transferases (GSTs), Benzoxazinones (e.g., DIMBOA)GS-Atraton, Hydroxythis compound (by analogy from Atrazine)

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic transformations of this compound in different species, based on data from Atrazine metabolism.

Atraton_Metabolism_Human cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Deethylthis compound Deethylthis compound This compound->Deethylthis compound CYP1A2, CYP3A4 (N-de-ethylation) Deisopropylthis compound Deisopropylthis compound This compound->Deisopropylthis compound CYP1A2, CYP3A4 (N-de-isopropylation) Hydroxyisopropylthis compound Hydroxyisopropylthis compound This compound->Hydroxyisopropylthis compound CYP-mediated (Side-chain hydroxylation) GSH_Conjugates Glutathione Conjugates This compound->GSH_Conjugates GSTs Deethylthis compound->GSH_Conjugates GSTs Didealkylthis compound Didealkylthis compound Deethylthis compound->Didealkylthis compound CYP-mediated Deisopropylthis compound->GSH_Conjugates GSTs Deisopropylthis compound->Didealkylthis compound CYP-mediated

This compound Metabolism in Humans

Atraton_Metabolism_Rat cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Deethylthis compound Deethylthis compound This compound->Deethylthis compound CYP1A1/2, CYP2B1/2 (N-de-ethylation) Deisopropylthis compound Deisopropylthis compound This compound->Deisopropylthis compound CYP1A1/2, CYP2B1/2 (N-de-isopropylation) GSH_Conjugates Glutathione Conjugates This compound->GSH_Conjugates GSTs Didealkylthis compound Didealkylthis compound Deethylthis compound->Didealkylthis compound CYP-mediated Deisopropylthis compound->Didealkylthis compound CYP-mediated

This compound Metabolism in Rats

Atraton_Metabolism_Corn This compound This compound GS_this compound GS-Atraton This compound->GS_this compound GSTs Hydroxythis compound Hydroxythis compound This compound->Hydroxythis compound Benzoxazinones (e.g., DIMBOA)

This compound Metabolism in Corn

Experimental Protocols

The characterization of this compound's metabolic pathways relies on a variety of experimental techniques. Below are summaries of key methodologies cited in the supporting literature for the study of s-triazine herbicide metabolism.

In Vitro Metabolism using Liver Microsomes

This is a common method to study Phase I metabolic pathways.

  • Objective: To identify metabolites formed by cytochrome P450 enzymes.

  • Procedure:

    • Preparation of Microsomes: Liver tissues from the species of interest (e.g., human, rat) are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in CYP enzymes.[2][10]

    • Incubation: The microsomal preparation is incubated with this compound at a specific concentration and temperature (typically 37°C). The incubation mixture includes cofactors necessary for CYP activity, such as NADPH.[2][10]

    • Sample Analysis: After a defined incubation period, the reaction is stopped, and the mixture is analyzed to identify and quantify the metabolites formed. This is often done using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for sensitive and specific detection.[1][2]

In Vitro Metabolism using S9 Fractions

This method allows for the study of both Phase I and Phase II metabolism.

  • Objective: To investigate both oxidative metabolism and conjugation reactions.

  • Procedure:

    • Preparation of S9 Fraction: Liver homogenate is centrifuged at 9000g to remove cell debris and mitochondria, yielding the S9 fraction which contains both microsomal and cytosolic enzymes.[2]

    • Incubation: The S9 fraction is incubated with this compound in the presence of cofactors for both Phase I (e.g., NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation, and GSH for glutathione conjugation) reactions.[2]

    • Analysis: Metabolites are identified and quantified using analytical techniques such as HPLC-MS/MS.[2]

Experimental Workflow for In Vitro Metabolism Studies

Experimental_Workflow start Start: Liver Tissue homogenization Homogenization start->homogenization centrifugation1 Differential Centrifugation homogenization->centrifugation1 microsomes Isolate Microsomes (Phase I) centrifugation1->microsomes s9_fraction Isolate S9 Fraction (Phase I & II) centrifugation1->s9_fraction incubation_m Incubation with this compound + NADPH microsomes->incubation_m incubation_s9 Incubation with this compound + NADPH, UDPGA, PAPS, GSH s9_fraction->incubation_s9 analysis Metabolite Analysis (HPLC-MS/MS) incubation_m->analysis incubation_s9->analysis end End: Identify & Quantify Metabolites analysis->end

Workflow for In Vitro Metabolism

References

Unraveling the Impact: A Comparative Analysis of Atraton and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the herbicidal parent compound Atraton and its environmental degradation products. This document synthesizes available experimental data to objectively assess their relative impacts, offering insights into their mechanisms of action and potential toxicological effects.

This compound, a methoxytriazine herbicide, has been used to control broadleaf and grassy weeds.[1] Like other triazine herbicides, its environmental fate and the biological activity of its breakdown products are of significant interest. Understanding the impact of these degradation products is crucial for a complete assessment of the environmental and health implications of this compound use.

Executive Summary of Comparative Impacts

The primary degradation pathway for triazine herbicides like this compound involves N-dealkylation and hydroxylation, leading to the formation of metabolites such as hydroxyatrazine, deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and didealkylated triazine (DDA).[2][3] Experimental evidence, primarily from studies on the closely related and more extensively researched herbicide Atrazine (B1667683), suggests that the toxicity of these degradation products can vary significantly from the parent compound.

In an acute toxicity assessment using the Microtox assay, which measures the inhibition of bioluminescence in the bacterium Vibrio fischeri, this compound demonstrated a higher toxicity than Atrazine and some of its dealkylated metabolites.[4] However, the fully dealkylated metabolite, didealkylated triazine, was found to be more toxic than both this compound and Atrazine, indicating that the degradation process does not necessarily lead to detoxification and can, in some cases, result in products of greater concern.[4]

Furthermore, Atrazine and its metabolites have been identified as endocrine disruptors, primarily affecting the hypothalamic-pituitary-gonadal (HPG) axis.[5][6] These compounds can alter the secretion of key hormones such as luteinizing hormone (LH) and prolactin and have been shown to inhibit aromatase, the enzyme responsible for converting androgens to estrogens.[7][8] While direct comparative data for this compound and its specific degradation products on these endocrine endpoints are limited, the structural similarities suggest a comparable potential for endocrine disruption.

The principal mechanism of herbicidal action for triazine compounds is the inhibition of photosynthesis at the photosystem II (PSII) complex.[9] This mode of action is shared by this compound and its degradation products that retain the triazine ring structure.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the acute toxicity of this compound and relevant degradation products.

CompoundChemical StructureEC50 (mg/L) in Microtox Assay[4]
This compound this compound structure36.96
AtrazineAtrazine structure39.87
Deethylatrazine (DEA)Deethylatrazine structure81.86
Deisopropylatrazine (DIA)Deisopropylatrazine structure82.68
Didealkylated Triazine (DDA)Didealkylated triazine structure12.74

Table 1: Comparison of Acute Toxicity (EC50) of this compound and Related Triazine Compounds.

Experimental Protocols

Microtox® Acute Toxicity Assay[4]

This assay evaluates the acute toxicity of substances by measuring their effect on the light output of the bioluminescent bacterium Allivibrio fischeri.

  • Reagent Preparation: Lyophilized A. fischeri are reconstituted in a non-toxic, osmotically adjusted solution.

  • Sample Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium.

  • Exposure: The bacterial suspension is exposed to the different concentrations of the test compounds in cuvettes.

  • Incubation: The cuvettes are incubated at a controlled temperature (e.g., 15°C).

  • Measurement: The light output of each cuvette is measured at specific time points (e.g., 5 and 15 minutes) using a luminometer.

  • Data Analysis: The percentage of light inhibition compared to a control is calculated for each concentration. The EC50 value, the concentration that causes a 50% reduction in light output, is then determined.

In Vitro Micronucleus Assay (OECD Test Guideline 487)[1][10]

This genotoxicity assay is used to detect substances that cause chromosomal damage.

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO cells) is cultured.[1]

  • Exposure: The cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 fraction), for a defined period.[1]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis.[10]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[1]

Aromatase Activity Assay in Human Choriocarcinoma (JEG-3) Cells[8][11]

This assay assesses the potential of a substance to inhibit the enzyme aromatase, which is crucial for estrogen synthesis.

  • Cell Culture: JEG-3 cells, which endogenously express aromatase, are cultured in a suitable medium.[11]

  • Exposure: The cells are treated with various concentrations of the test compound.

  • Substrate Addition: A radiolabeled androgen substrate (e.g., [³H]-androstenedione) is added to the culture medium.

  • Incubation: The cells are incubated to allow for the enzymatic conversion of the androgen to estrogen.

  • Extraction and Quantification: The medium is collected, and the radiolabeled water (³H₂O) released during the aromatization reaction is separated and quantified using liquid scintillation counting.

  • Data Analysis: The amount of ³H₂O produced is proportional to the aromatase activity. The inhibitory effect of the test compound is determined by comparing the activity in treated cells to that in control cells.

Analysis of this compound and its Degradation Products by HPLC-MS/MS[12][13]

This analytical method is used for the separation, identification, and quantification of this compound and its metabolites in various matrices.

  • Sample Preparation: Environmental or biological samples are extracted using solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest.[12]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives (e.g., formic acid) is used to separate the compounds.[12]

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect and quantify the parent compound and its degradation products based on their specific mass-to-charge ratios.[12]

  • Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of a corresponding internal standard.[12]

Visualizing the Pathways

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

cluster_degradation This compound Degradation Pathway This compound This compound Deethylatrazine Deethylatrazine (DEA) This compound->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) This compound->Deisopropylatrazine N-dealkylation Hydroxyatrazine Hydroxyatrazine This compound->Hydroxyatrazine Hydroxylation Didealkylatrazine Didealkylatrazine (DDA) Deethylatrazine->Didealkylatrazine N-dealkylation Deisopropylatrazine->Didealkylatrazine N-dealkylation

Simplified degradation pathway of this compound.

cluster_psii Mechanism of Action: Photosystem II Inhibition PSII Photosystem II (PSII) Complex Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Photosynthesis Photosynthesis ATP_NADPH->Photosynthesis This compound This compound & Degradation Products This compound->PSII Binds to D1 protein, blocks PQ binding

Inhibition of Photosystem II by triazines.

cluster_hpg Endocrine Disruption: Hypothalamic-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH & FSH SexHormones Sex Hormones (Testosterone/Estrogen) Gonads->SexHormones produce GnRH GnRH LH_FSH LH & FSH This compound This compound & Metabolites This compound->Hypothalamus Alters GnRH release This compound->Pituitary Alters LH & Prolactin secretion This compound->Gonads Inhibits Aromatase cluster_workflow Experimental Workflow: In Vitro Micronucleus Assay start Start cell_culture Culture Mammalian Cells start->cell_culture exposure Expose cells to This compound/Degradation Products cell_culture->exposure cyto_block Add Cytochalasin B exposure->cyto_block harvest Harvest and Fix Cells cyto_block->harvest stain Stain with DNA Dye harvest->stain analyze Microscopic Analysis (Score Micronuclei) stain->analyze end End analyze->end

References

Validating Biomarkers for Atraton Exposure in Fish: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of biomarkers for detecting exposure to Atraton in fish. This compound, an obsolete methoxy-s-triazine herbicide, shares structural similarities with other triazines like atrazine (B1667683), for which a more extensive body of toxicological research exists.[1][2] Consequently, this guide extrapolates from established biomarker responses to atrazine and other triazine herbicides to propose a validation strategy for this compound-specific biomarkers in fish.[3][4] The guide outlines key biomarker categories, proposes candidate biomarkers for each, and provides detailed experimental protocols for their validation.

Comparison of Potential Biomarkers for this compound Exposure

The following table summarizes candidate biomarkers for this compound exposure, categorized by their mechanism of action. The selection is based on documented responses of fish to the closely related herbicide, atrazine.

Biomarker CategoryCandidate BiomarkerTissue/SampleRationale for InclusionPotential for Validation
Exposure Cytochrome P450 1A (CYP1A) mRNA expressionLiver, GillsTriazine herbicides are known to induce CYP enzymes involved in their metabolism.[5][6][7]High
Ethoxyresorufin-O-deethylase (EROD) activityLiverEROD is a direct measure of CYP1A enzyme activity, a sensitive indicator of exposure to many organic pollutants.[5][6][8]High
Effect (Oxidative Stress) Superoxide Dismutase (SOD) activityLiver, Gills, MuscleSOD is a primary antioxidant enzyme that responds to increased reactive oxygen species (ROS) induced by contaminants.[9][10][11]High
Catalase (CAT) activityLiver, GillsCAT is another key antioxidant enzyme that detoxifies hydrogen peroxide.[9][10][11]High
Glutathione Peroxidase (GPx) activityLiverGPx plays a crucial role in reducing lipid hydroperoxides and protecting against oxidative damage.[8][9]High
Malondialdehyde (MDA) levelLiver, Gills, MuscleMDA is a marker of lipid peroxidation and indicates oxidative damage to cell membranes.[9][10][12]High
Effect (Neurotoxicity) Acetylcholinesterase (AChE) activityBrain, MuscleSome pesticides inhibit AChE, leading to neurotoxic effects. While direct inhibition by atrazine is not consistently reported, altered activity can indicate neurological stress.[8]Moderate
Effect (Endocrine Disruption) Vitellogenin (VTG) levelsPlasma, LiverVTG is a biomarker for estrogenic effects. While atrazine's estrogenic activity is debated, assessing VTG can clarify this compound's potential endocrine-disrupting properties.[13][14]Moderate
Sex steroid hormone levels (e.g., testosterone, 17β-estradiol)PlasmaAlterations in hormone levels can indicate endocrine disruption.[13]Moderate
Effect (Genotoxicity) DNA strand breaks (Comet assay)Blood (erythrocytes), Gills, LiverAtrazine has been shown to cause DNA damage in fish.[8]High

Experimental Protocols

Fish Exposure and Sample Collection

A static or semi-static exposure system is recommended. The choice of fish species should be based on relevance to the local environment and ease of maintenance in a laboratory setting (e.g., Zebrafish, Rainbow Trout, Common Carp).

  • Acclimation: Fish should be acclimated to laboratory conditions for at least two weeks prior to the experiment.

  • Exposure Groups: A control group (no this compound) and at least three different concentrations of this compound (e.g., environmentally relevant, sublethal, and a higher concentration to elicit a clear response) should be used. A positive control group exposed to a known inducer of the target biomarkers (e.g., benzo[a]pyrene (B130552) for EROD) is also recommended.

  • Exposure Duration: A time-course experiment is advised to capture both early and sustained responses (e.g., 24h, 48h, 96h, and 7 days).

  • Sample Collection: At each time point, fish from each group should be euthanized. Tissues (liver, gills, brain, muscle) and blood should be collected and either processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Biomarker Analysis
  • RNA Extraction: Extract total RNA from liver and gill tissues using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the CYP1A gene of the chosen fish species. Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of CYP1A mRNA in this compound-exposed groups compared to the control group using the ΔΔCt method.

  • Microsome Preparation: Isolate the microsomal fraction from liver tissue by differential centrifugation.

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

  • Enzyme Assay: In a microplate reader, incubate the microsomal fraction with 7-ethoxyresorufin (B15458) and NADPH. Measure the fluorescence of the product, resorufin (B1680543), over time.

  • Data Analysis: Calculate the EROD activity as pmol of resorufin produced per minute per mg of microsomal protein.

  • Tissue Homogenization: Homogenize liver, gill, and muscle tissues in an appropriate buffer.

  • Centrifugation: Centrifuge the homogenates to obtain the supernatant for enzymatic assays.

  • Enzyme Assays: Use commercially available assay kits for the spectrophotometric determination of SOD, CAT, and GPx activities, and MDA levels. Follow the manufacturer's instructions.

  • Data Analysis: Express enzyme activities in units per mg of protein and MDA levels as nmol per mg of protein.

  • Tissue Homogenization: Homogenize brain and muscle tissues in a suitable buffer.

  • Enzyme Assay: Measure AChE activity using a spectrophotometric method based on the Ellman procedure, which detects the product of acetylcholine (B1216132) hydrolysis.

  • Data Analysis: Express AChE activity as µmol of substrate hydrolyzed per minute per mg of protein.

  • Plasma Collection: Collect blood plasma from fish.

  • ELISA: Use species-specific enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of VTG and sex steroid hormones (e.g., testosterone, 17β-estradiol) in the plasma.

  • Data Analysis: Express hormone concentrations in ng/mL or pg/mL of plasma.

  • Cell Isolation: Isolate single cells from blood (erythrocytes), gills, and liver.

  • Embedding: Embed the cells in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: Lyse the cells to remove membranes and cytoplasm, leaving the DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA will migrate out of the nucleus, forming a "comet" tail.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Visualizations

cluster_0 This compound Exposure cluster_1 Cellular Uptake and Metabolism cluster_2 Cellular Stress Responses cluster_3 Biomarker Responses This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake Metabolism (Liver) Metabolism (Liver) Cellular Uptake->Metabolism (Liver) Phase I & II Enzymes (e.g., CYP1A) Metabolites Metabolites Metabolism (Liver)->Metabolites CYP1A Induction (EROD activity) CYP1A Induction (EROD activity) Metabolism (Liver)->CYP1A Induction (EROD activity) Exposure Biomarker Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Metabolites->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Lipid Peroxidation (MDA) DNA Damage Antioxidant Defense Antioxidant Defense Oxidative Stress->Antioxidant Defense SOD, CAT, GPx Activation Oxidative Stress Biomarkers (SOD, CAT, GPx, MDA) Oxidative Stress Biomarkers (SOD, CAT, GPx, MDA) Oxidative Stress->Oxidative Stress Biomarkers (SOD, CAT, GPx, MDA) Effect Biomarkers DNA Damage DNA Damage Oxidative Stress->DNA Damage

Caption: Proposed signaling pathway for this compound-induced biomarker responses in fish.

cluster_0 Phase 1: Fish Acclimation & Exposure cluster_1 Phase 2: Sampling cluster_2 Phase 3: Biomarker Analysis cluster_3 Phase 4: Data Analysis & Validation A Fish Acclimation (2 weeks) B Exposure to this compound (Control, Low, Medium, High Conc.) A->B C Time-course Sampling (24h, 48h, 96h, 7d) B->C D Tissue & Blood Collection (Liver, Gills, Brain, Muscle, Plasma) C->D E Biomarkers of Exposure (CYP1A, EROD) D->E F Biomarkers of Effect (SOD, CAT, GPx, MDA, AChE, VTG, Hormones, DNA Damage) D->F G Statistical Analysis (Comparison to Control) E->G F->G H Biomarker Performance Evaluation (Sensitivity, Specificity) G->H

Caption: Experimental workflow for the validation of this compound biomarkers in fish.

References

Comparative Genomics of Microbial Atrazine Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the genomic and functional characteristics of various microorganisms known to degrade the herbicide atrazine (B1667683). It is intended for researchers, scientists, and drug development professionals working in the fields of environmental microbiology, bioremediation, and biotechnology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary degradation pathways to facilitate a deeper understanding of the microbial processes involved in atrazine detoxification.

Introduction to Microbial Atrazine Degradation

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely used herbicide that can persist in soil and water, posing potential environmental and health risks.[1][2] Microbial degradation is a key process for the natural attenuation of atrazine in the environment.[3][4] A variety of bacteria have been identified that can utilize atrazine as a source of carbon and/or nitrogen, effectively mineralizing it to harmless compounds.[3][5] The genetic basis for atrazine degradation is often encoded on plasmids, facilitating horizontal gene transfer among different bacterial species.[2][5][6] This guide focuses on the comparative genomics of these microorganisms, highlighting the key genes, enzymes, and pathways that enable them to break down this complex molecule.

Comparative Performance of Atrazine-Degrading Microorganisms

The efficiency of atrazine degradation can vary significantly among different microbial species and is influenced by environmental factors such as pH, temperature, and initial atrazine concentration.[3] The following table summarizes the degradation performance of several well-characterized atrazine-degrading bacteria.

Microorganism Key Degradation Genes Initial Atrazine Concentration (mg/L) Degradation Efficiency (%) Time (hours/days) Optimal pH Optimal Temperature (°C) Reference
Pseudomonas sp. ADPatzA, atzB, atzC, atzD, atzE, atzFNot SpecifiedHighNot SpecifiedNot SpecifiedNot Specified[7]
Arthrobacter aurescens TC1trzN, atzB, atzC~3000HighNot SpecifiedVariableNot Specified[8]
Arthrobacter sp. AD26Not Specified500~9572 hoursNot SpecifiedNot Specified[8]
Solibacillus sp. D2trzN10>90< 36 hours5.0 - 7.020 - 30[3]
Bacillus sp. D6Not Specified10>90< 36 hours5.0 - 7.020 - 30[3]
Arthrobacter sp. D17Not Specified10>90< 36 hours5.0 - 7.020 - 30[3]
Citricoccus sp. TT3Not Specified5010066 hoursNot SpecifiedNot Specified[3]
Klebsiella sp. FH1Not Specified5081.5264 hoursNot SpecifiedNot Specified[3]
Enterobacter cloacae JS08.Deg01trzD~21.5 (0.1 mmol/L)976 days7.037[4]
Pseudaminobacter sp. C147atzA, atzB, atzC10HighNot SpecifiedNot SpecifiedNot Specified[9][10]
Nocardioides sp. C190Not Specified10ModerateLag phase observedNot SpecifiedNot Specified[9]
Agrobacterium radiobacter J14aNot Specified5088 (mineralization)120 hoursNot SpecifiedNot Specified[11]

Key Genes and Enzymes in Atrazine Degradation

The microbial degradation of atrazine is a multi-step process catalyzed by a series of enzymes encoded by specific genes. The most well-characterized pathway involves the atz and trz gene families.

  • atzA / trzN : These genes encode for atrazine chlorohydrolase, the enzyme that initiates the degradation pathway by removing the chlorine atom from the triazine ring to form hydroxyatrazine.[3][5][7] trzN is known to have a broader substrate range compared to atzA.[5][6]

  • atzB : This gene codes for hydroxyatrazine ethylaminohydrolase, which catalyzes the removal of the ethylamino side chain from hydroxyatrazine.[5][7]

  • atzC : This gene encodes N-isopropylammelide isopropylaminohydrolase, responsible for the removal of the isopropylamino side chain, leading to the formation of cyanuric acid.[5][7]

  • atzD, atzE, atzF : These genes are involved in the "lower pathway" of atrazine degradation, which involves the cleavage of the triazine ring of cyanuric acid. atzD encodes cyanuric acid amidohydrolase, atzE encodes biuret (B89757) hydrolase, and atzF encodes allophanate (B1242929) hydrolase, which ultimately mineralize cyanuric acid to carbon dioxide and ammonia.[2][6]

The atzABC genes are highly conserved across different bacterial genera and are often located on plasmids, suggesting their dissemination through horizontal gene transfer.[7]

Atrazine Degradation Pathways

There are four primary pathways for the initial breakdown of atrazine by microorganisms: dechlorination, dealkylation, hydroxylation, and ring cleavage.[3] The most common and well-studied is the hydrolytic pathway initiated by dechlorination.

Atrazine_Degradation_Pathway Atrazine Atrazine Hydroxyatrazine Hydroxyatrazine Atrazine->Hydroxyatrazine atzA / trzN (Dechlorination) Deethylatrazine Deethylatrazine (DEA) Atrazine->Deethylatrazine N-dealkylation Deisopropylatrazine Deisopropylatrazine (DIA) Atrazine->Deisopropylatrazine N-dealkylation N_isopropylammelide N-isopropylammelide Hydroxyatrazine->N_isopropylammelide atzB (Deethylamination) Cyanuric_Acid Cyanuric Acid Deethylatrazine->Cyanuric_Acid Deisopropylatrazine->Cyanuric_Acid N_isopropylammelide->Cyanuric_Acid atzC (Deisopropylation) Mineralization CO2 + NH3 Cyanuric_Acid->Mineralization atzD, atzE, atzF (Ring Cleavage)

Caption: Major microbial degradation pathways of atrazine.

Experimental Protocols

This section outlines common methodologies used in the study of microbial atrazine degradation.

Enrichment and Isolation of Atrazine-Degrading Microorganisms

A general workflow for enriching and isolating atrazine-degrading bacteria from environmental samples is depicted below.

Enrichment_Workflow Soil_Sample Soil/Water Sample Collection Enrichment Enrichment in Mineral Salt Medium with Atrazine as Sole N/C Source Soil_Sample->Enrichment Serial_Dilution Serial Dilution and Plating on Solid Medium with Atrazine Enrichment->Serial_Dilution Isolation Isolation of Single Colonies Serial_Dilution->Isolation Screening Screening for Degradation Ability (e.g., HPLC) Isolation->Screening Identification Molecular Identification (16S rRNA sequencing) Screening->Identification

Caption: Experimental workflow for isolating atrazine-degrading microbes.

Protocol:

  • Sample Collection: Collect soil or water samples from atrazine-contaminated sites.

  • Enrichment Culture: Inoculate a mineral salt medium containing atrazine (e.g., 10-100 mg/L) as the sole source of carbon and/or nitrogen with the environmental sample.[4] Incubate at a suitable temperature (e.g., 30°C) with shaking for several days to weeks.[2][4]

  • Subculturing: Periodically transfer an aliquot of the enrichment culture to fresh medium to select for atrazine-degrading microorganisms.

  • Isolation: Perform serial dilutions of the enriched culture and plate on solid mineral salt medium containing atrazine.

  • Colony Selection: Select morphologically distinct colonies and purify by re-streaking.

  • Screening: Screen the purified isolates for their ability to degrade atrazine in liquid culture by analyzing the disappearance of the parent compound and the appearance of metabolites using methods like HPLC.[2][3][4]

Quantification of Atrazine and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying atrazine and its degradation products.[2][3][4]

Protocol:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.[2][4]

  • HPLC System: Use a C18 reverse-phase column.[4]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water (e.g., 80:20 v/v).[2]

  • Detection: Detect atrazine and its metabolites using a UV detector at a specific wavelength (e.g., 222 nm for atrazine, 243 nm for hydroxyatrazine).[2]

  • Quantification: Prepare a standard curve with known concentrations of atrazine and its metabolites to quantify their concentrations in the samples.

Molecular Detection of Degradation Genes

Polymerase Chain Reaction (PCR) is used to detect the presence of specific atrazine degradation genes in isolated microorganisms.[2][3]

Protocol:

  • Genomic DNA Extraction: Extract total genomic DNA from the bacterial isolate.

  • Primer Design: Use primers specific to the target genes (e.g., atzA, atzB, atzC, trzN).

  • PCR Amplification: Perform PCR using the extracted DNA as a template and the specific primers. A typical PCR protocol includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[2]

  • Gel Electrophoresis: Visualize the PCR products on an agarose (B213101) gel to confirm the presence and size of the amplified gene fragments.[2][3]

  • Sequencing (Optional): Sequence the PCR products to confirm their identity and analyze their similarity to known degradation genes.[2][6]

Conclusion

The microbial degradation of atrazine is a complex process involving diverse microorganisms with specialized genetic and enzymatic machinery. Comparative genomic studies have revealed a highly conserved set of atz and trz genes that are widespread in atrazine-degrading bacteria. Understanding the genetic basis of atrazine degradation and the factors influencing the efficiency of different microbial strains is crucial for developing effective bioremediation strategies. This guide provides a foundational overview to aid researchers in this important field.

References

A Comparative Guide to Atraton Detection Methods: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and environmental science, the accurate and efficient detection of herbicides like Atraton is critical. This compound, a triazine herbicide, is often analyzed alongside its more common counterpart, atrazine (B1667683). The selection of an appropriate detection method hinges on a balance between sensitivity, specificity, throughput, and cost. This guide provides a detailed comparison of the most common analytical techniques used for this compound detection, supported by experimental data and protocols to aid in making an informed decision.

Quantitative Performance Comparison

The choice of a detection method is often a trade-off between cost and performance. Chromatographic methods generally offer high sensitivity and specificity, making them suitable for regulatory compliance and detailed quantitative studies, but at a higher cost per sample and lower throughput. Immunoassays, on the other hand, provide a cost-effective solution for high-throughput screening, though they may require confirmation by a secondary method. Newer biosensor technologies promise rapid, on-site detection but are still an emerging field.

Method Typical Limit of Detection (LOD) / Quantification (LOQ) Sample Matrix Reported Recovery Rate Estimated Cost per Sample *Throughput Key Advantages Key Disadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) LOD: 0.03 - 0.07 µg/L[1]; 0.05 ng[2] LOQ: 0.10 ppb[2]Water, Soil, Forage Plants[1][2][3][4]85% - 98% in water[2]; 94.3% - 113.1% in plants[4]$100 - $300Low to MediumHigh specificity and sensitivity; Confirmatory results.[2][5]Expensive equipment; Requires extensive sample preparation and skilled personnel.[6]
High-Performance Liquid Chromatography (HPLC) LOQ: 20 - 110 µg/L (Water)[7] LOQ: 20 - 110 ng/g (Soil)[7]Water, Soil[7][8]96.8% in spiked water samples.[8]$75 - $250MediumRobust and reliable; Can analyze transformation products.[7]Lower sensitivity than GC-MS for some compounds; Requires sample cleanup.[7]
Enzyme-Linked Immunosorbent Assay (ELISA) LOD: ~1 ng/L[9] 50% Inhibition (IC50): 0.4 µg/L[5]Water, Soil[9][10]Good correlation with GC methods.[10]$20 - $70HighCost-effective; Rapid screening of many samples; No sample prep for water.[5][10]Potential for cross-reactivity; Less specific than chromatographic methods.[5][9]
Biosensors (Electrochemical) LOD: 5.4 µM[11] (Inhibition-based) LOD: 4 pg/mL (Aptasensor)Environmental Samples[11][12]Good recovery in real samples.Low (potential)Very HighRapid, portable, and potentially low-cost; Suitable for on-site screening.[11][12]Still under development; May have issues with selectivity and stability.[6]

*Estimated costs are for illustrative purposes and can vary significantly based on the laboratory, sample volume, and required level of certification. Prices are inferred from general pesticide analysis costs at commercial and university labs.[13][14][15][16][17][18][19][20][21]

Experimental Protocols and Workflows

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies derived from established research for the key this compound detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered a gold standard for the quantitative analysis of triazine herbicides due to its high sensitivity and specificity.[2][5] It is often used for the confirmation of results from screening methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Soil/Water Sample (+ Internal Standard) Extract 2. Liquid-Liquid or Solid-Phase Extraction (SPE) Sample->Extract Cleanup 3. Extract Cleanup (e.g., Acid Partitioning) Extract->Cleanup Concentrate 4. Evaporation & Reconstitution Cleanup->Concentrate Inject 5. Injection into GC Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Ionize 7. Ionization (e.g., EI) Separate->Ionize Detect 8. Mass Detection (MS) Ionize->Detect Chromatogram 9. Generate Chromatogram Detect->Chromatogram Quantify 10. Quantify using Internal Standard Chromatogram->Quantify

Caption: Workflow for this compound detection using GC-MS.

  • Sample Preparation (Soil) :

    • Weigh 25 g of a homogenized soil sample into a flask.

    • Add a known amount of a related triazine (e.g., prometon) as an internal standard.[3]

    • Extract the sample by shaking mechanically for 1 hour with a solvent mixture such as methanol (B129727) and dichloromethane (B109758) in the presence of ammonia (B1221849) solution.[3]

  • Extraction and Cleanup (Water) :

    • For water samples, buffer to pH 10 and perform a liquid-liquid extraction with ethyl acetate.[2] Alternatively, use solid-phase extraction (SPE) with a C18 cartridge for pre-concentration.[22]

    • For cleanup, perform an acid-base partitioning. Extract the triazines into an acidic aqueous phase (N sulphuric acid) and then, after making the aqueous phase alkaline, back-extract into an organic solvent like chloroform (B151607).[3]

  • GC-MS Analysis :

    • Evaporate the final solvent to near dryness and reconstitute in a small volume (e.g., 0.1 mL) of chloroform or other suitable solvent.[3]

    • Inject a 1 µL aliquot into the GC system equipped with a capillary column (e.g., poly(5 percent-diphenyl, 95 percent-dimethylsiloxane)).[1]

    • Use a temperature program, for instance: hold at 50°C for 1 minute, then ramp at 6°C/min to 280°C.[1]

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[2]

  • Quantification :

    • Identify this compound based on its retention time and specific mass-to-charge ratio (m/z) ions.

    • Quantify the concentration by comparing the peak area of the this compound fragment ions to that of the internal standard.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC, typically coupled with an ultraviolet (UV) detector, is a robust and widely used method for separating and quantifying triazine herbicides.[8][23][24] It is particularly effective for water samples, which can sometimes be injected directly with minimal preparation.[7]

  • Sample Preparation :

    • Water samples can often be injected directly (50 µL) if contamination is expected to be high.[7] For lower concentrations, an extraction and concentration step similar to GC-MS is required.

    • Soil samples require extraction, commonly with a methanol:water mixture (e.g., 80:20 v/v).[7]

  • HPLC-UV Analysis :

    • Column : Use a C18 reversed-phase column.[8]

    • Mobile Phase : An isocratic or gradient elution with an acetonitrile/water mixture (e.g., 60:40, v/v) is common.[8][24]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[8]

    • Detection : Monitor the column effluent with a UV detector at a wavelength of approximately 235 nm.[8]

    • Injection Volume : 20 µL.[8]

  • Quantification :

    • Identify this compound by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard.

    • Quantify using a calibration curve prepared from serial dilutions of the standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunological method that offers a rapid, cost-effective, and high-throughput alternative for screening large numbers of samples.[9][10] It is particularly well-suited for water analysis, often requiring no sample preparation.[5][9]

ELISA_Workflow cluster_assay Assay Steps cluster_detection Detection Coat 1. Coat Plate with Capture Antibodies Block 2. Block Unbound Sites Coat->Block Incubate 3. Add Sample (this compound) & Enzyme-Atraton Conjugate Block->Incubate Wash 4. Wash to Remove Unbound Reagents Incubate->Wash Substrate 5. Add Substrate Wash->Substrate Develop 6. Color Development Substrate->Develop Read 7. Read Absorbance Develop->Read Calculate 8. Calculate Concentration (Inverse Relationship) Read->Calculate

Caption: Workflow for this compound detection using competitive ELISA.

  • Antibody Generation : Polyclonal or monoclonal antibodies are raised against an this compound-protein conjugate (e.g., this compound-BSA).[9]

  • Plate Coating : Microtiter plates are coated with anti-Atraton antibodies.

  • Assay Procedure :

    • The water sample (containing unknown this compound) and a fixed amount of enzyme-labeled this compound (e.g., this compound-HRP conjugate) are added to the antibody-coated wells.[9]

    • This compound in the sample and the enzyme-labeled this compound compete for the limited number of antibody binding sites.

    • After incubation, the plate is washed to remove unbound components.

  • Signal Detection :

    • A chromogenic substrate is added. The enzyme converts the substrate into a colored product.[25]

    • The absorbance is measured using a spectrophotometer.

  • Quantification :

    • The signal intensity is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less binding of the enzyme-conjugate and thus a weaker color signal.

    • Concentrations are determined by comparing the sample's absorbance to a standard curve.

Conclusion on Cost-Effectiveness

The most cost-effective method for this compound detection is highly dependent on the specific research question and operational capacity.

  • For high-throughput screening and routine monitoring , where rapid and low-cost analysis of many samples is required, ELISA is the most cost-effective choice.[5] Its ability to analyze water samples with minimal preparation further enhances its economic advantage.

  • For regulatory purposes, confirmation of screening results, and detailed metabolic studies , the higher cost of GC-MS is justified by its superior specificity, sensitivity, and ability to provide legally defensible data.[2] The use of an internal standard compensates for losses during sample preparation, saving time and improving accuracy.[3]

  • HPLC-UV occupies a middle ground, offering a robust and reliable platform that is less expensive than GC-MS and more specific than ELISA. It is well-suited for laboratories that need to quantify this compound and its transformation products without requiring the high sensitivity of MS detection.[7]

  • Biosensors represent the future of on-site, real-time monitoring. While currently less established, their potential for low-cost, portable, and rapid detection makes them a highly promising area for future development and application in environmental and safety monitoring.[11][12]

References

Global Regulations on Atraton in Drinking Water: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the regulatory landscape for chemical compounds in drinking water is crucial. This guide provides a comparative overview of the regulatory limits for Atraton, a triazine herbicide, in drinking water across various international and national bodies. The information is presented to facilitate objective comparison and is supported by available data on the experimental basis for these limits.

Data Summary of Regulatory Limits

The following table summarizes the maximum permissible levels of this compound (Atrazine) in drinking water as stipulated by different regulatory agencies.

Regulatory BodyGuideline Value (µg/L)Enforceability
World Health Organization (WHO)100Guideline
United States Environmental Protection Agency (EPA)3Enforceable (MCL)
Health Canada5Guideline (MAC)
Australian National Health and Medical Research Council (NHMRC)20Guideline
European Union (EU)0.1Enforceable

Experimental Protocols

The regulatory limits for this compound in drinking water are primarily based on toxicological studies in animal models. The key experimental approaches used to derive these limits involve long-term carcinogenicity and reproductive toxicity studies.

A pivotal study design often cited is the chronic dietary administration of this compound to rats. For instance, the World Health Organization's guideline is based on a No-Observed-Adverse-Effect Level (NOAEL) derived from a carcinogenicity study in Sprague-Dawley rats.[1][2] In such studies, groups of animals are exposed to varying concentrations of the chemical in their diet over a significant portion of their lifespan. Key parameters monitored include body weight, food consumption, clinical signs of toxicity, and histopathological examination of tissues to identify neoplastic and non-neoplastic lesions.[2]

The determination of the NOAEL is a critical step. It represents the highest dose at which no statistically or biologically significant adverse effects are observed in the exposed group compared to a control group.[1][2] An uncertainty factor, typically 1000-fold, is then applied to the NOAEL to account for inter- and intra-species differences and the potential for carcinogenicity, to arrive at a Tolerable Daily Intake (TDI) for humans.[2] The final guideline value for drinking water is then calculated by allocating a certain percentage of the TDI to drinking water consumption.[1][2]

Logical Workflow for Guideline Value Derivation

The following diagram illustrates the general workflow for establishing a regulatory limit for a chemical contaminant in drinking water, based on toxicological data.

G cluster_0 Toxicological Studies cluster_1 Risk Assessment cluster_2 Guideline Development A Dose-Response Studies in Animals B Identification of Critical Health Effect A->B C Determination of NOAEL B->C D Application of Uncertainty Factors C->D Input for Risk Assessment E Derivation of Tolerable Daily Intake (TDI) D->E F Allocation of TDI to Drinking Water E->F Basis for Allocation G Calculation of Guideline Value F->G H Regulatory Limit for this compound in Drinking Water G->H Final Regulatory Limit

Caption: Workflow for deriving drinking water quality guidelines.

It is important to note that the World Health Organization (WHO) revised its guideline value for atrazine (B1667683) from 2 µg/L to 100 µg/L in 2011.[3] This change was based on a re-evaluation by the Joint Meeting on Pesticide Residues (JMPR) which concluded that atrazine is not a relevant carcinogen in laboratory animals at doses that do not cause endocrine disruption.[1] The newer guideline is based on endocrine effects observed in rats.[1]

In contrast, the United States Environmental Protection Agency (EPA) maintains a lower Maximum Contaminant Level (MCL) of 3 µg/L.[4] The Australian Drinking Water Guidelines set a health-based guideline value of 0.02 mg/L (20 µg/L).[5] Health Canada's maximum acceptable concentration (MAC) is 0.005 mg/L (5 µg/L) and applies to the sum of atrazine and its N-dealkylated metabolites.[6] The European Union has a stringent limit of 0.10 μg/L for any individual pesticide, including atrazine.[7] These differing limits reflect variations in risk assessment methodologies and policy considerations among regulatory bodies.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Atraton Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management and disposal of chemical compounds like Atraton are paramount. Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a critical component of maintaining a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a methoxytriazine herbicide.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be thoroughly familiar with the safety and handling requirements for this compound. The following table summarizes key safety information.

PropertyValue/Instruction
Chemical Name This compound
Synonyms Gesatamin, Atratone, 2-Methoxy-4-ethylamino-6-isopropylamino-s-triazine
CAS Number 1610-17-9
Molecular Formula C9H17N5O
Hazard Statements Harmful if swallowed.[1]
Signal Word Warning
Primary Hazards Irritant.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from foodstuff containers and incompatible materials.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, is a regulated process designed to prevent harm to personnel and the environment. The primary principle is to manage it as a hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate Personal Protective Equipment (PPE) when handling this compound. This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-impermeable gloves.[2] Gloves must be inspected before use.

  • Body Protection: A lab coat or fire/flame resistant and impervious clothing.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]

Step 2: Waste Segregation and Collection

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect unused solid this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, contaminated clothing) in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[3] Do not mix with other waste streams.

Step 3: Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"[3]

  • Associated hazards (e.g., "Toxic," "Harmful if Swallowed")[3]

Step 4: Final Disposal

This compound and its containers must be disposed of through approved channels.

  • Product Disposal: The material should be taken to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[2]

  • Contaminated Packaging Disposal: Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

Disposal procedures are governed by federal, state, and local regulations. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA) are key federal laws governing pesticide and hazardous waste disposal.[4][5][6] Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately:

  • After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • After Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

  • Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[2] Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Prevent the chemical from entering drains.[2]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

AtratonDisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste: Solid vs. Liquid B->C D Collect Solid Waste in Labeled Hazardous Container C->D E Collect Liquid Waste in Labeled Hazardous Container C->E F Store Waste in Designated Secure Area D->F E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Complete Waste Manifest Documentation G->H I Transport to Licensed Destruction/Incineration Facility H->I

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Atraton

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the herbicide Atraton, including personal protective equipment (PPE) recommendations, safe handling procedures, and disposal plans. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable glovesHandle with gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Full-face RespiratorIf exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1]

Quantitative Safety Data

There are no established occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[1] One available Safety Data Sheet explicitly states "no data available" for occupational exposure limit values.[1] Therefore, it is crucial to handle this compound with a high degree of caution and adhere to the principle of keeping exposure as low as reasonably achievable (ALARA).

ParameterValueIssuing Organization
OSHA PEL Not EstablishedOSHA
NIOSH REL Not EstablishedNIOSH
ACGIH TLV Not EstablishedACGIH

Experimental Protocol: Safe Handling of this compound in a Laboratory Setting

This protocol outlines the essential steps for safely handling this compound powder and preparing solutions in a laboratory environment.

1. Preparation and Precautionary Measures:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

  • Set up an emergency exit and a designated risk-elimination area.[1]

  • Inspect all PPE for integrity before use.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling Solid this compound Powder:

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Weigh the required amount of this compound powder in a fume hood on a tared weigh boat or paper.

  • Carefully transfer the powder to a suitable container for dissolution.

3. Preparation of this compound Solutions:

  • Slowly add the weighed this compound powder to the desired solvent in a volumetric flask or other appropriate glassware.

  • Ensure the solvent is compatible with this compound.

  • Cap the container and mix by inversion or with a magnetic stirrer until the solid is completely dissolved.

  • Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean all equipment and the work area to remove any residual contamination.

  • Properly store the prepared solution in a tightly closed container in a dry, cool, and well-ventilated place.[1]

This compound Handling and Disposal Workflow

AtratonWorkflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_use Use cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_solid Weigh Solid this compound prep_workspace->handle_solid handle_solution Prepare Solution handle_solid->handle_solution use_experiment Conduct Experiment handle_solution->use_experiment dispose_solid Dispose of Contaminated Solids use_experiment->dispose_solid dispose_liquid Dispose of Liquid Waste use_experiment->dispose_liquid dispose_container Decontaminate/Dispose of Container use_experiment->dispose_container

Caption: Logical workflow for the safe handling and disposal of this compound.

Operational and Disposal Plan

Spill Management:

  • In case of a spill, evacuate personnel to a safe area, keeping them upwind of the spill.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including chemical-impermeable gloves and a respirator if necessary.[1]

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Contain the spill using inert absorbent material for liquids or by carefully sweeping up solids to avoid dust generation.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Waste Disposal:

  • This compound waste must be treated as hazardous waste.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill or by controlled incineration if combustible.[1]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.